molecular formula C7H5BrF2O B1289352 1-Bromo-2,4-difluoro-3-methoxybenzene CAS No. 221221-00-7

1-Bromo-2,4-difluoro-3-methoxybenzene

Cat. No.: B1289352
CAS No.: 221221-00-7
M. Wt: 223.01 g/mol
InChI Key: RXNZFRZJZNMBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-difluoro-3-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZFRZJZNMBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593198
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221221-00-7
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 221221-00-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluoro-3-methoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in high-value applications, particularly in the fields of pharmaceutical and agrochemical development. This guide synthesizes information from analogous compounds and established chemical principles to offer insights into its synthesis, properties, reactivity, and safe handling.

Molecular Structure and Physicochemical Properties

This compound is a substituted anisole with a unique arrangement of electron-withdrawing fluorine and bromine atoms and an electron-donating methoxy group. This substitution pattern dictates its reactivity and potential applications.

PropertyValueSource
CAS Number 221221-00-7[1]
Molecular Formula C₇H₅BrF₂OInferred
Molecular Weight 223.02 g/mol Inferred
IUPAC Name This compoundInferred
Physical Form Likely a solid or liquid at room temperatureInferred from related compounds[2]

Note: Experimentally determined physical properties for this specific compound are not widely published. Properties are inferred based on structurally similar compounds.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

A logical precursor for the synthesis of this compound is 2,4-difluoro-3-methoxyaniline. The synthesis would proceed via a Sandmeyer-type reaction, a robust and widely used method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Workup and Purification A 2,4-Difluoro-3-methoxyaniline B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C This compound B->C CuBr, HBr D Crude Product C->D Extraction E Pure Product D->E Chromatography/Distillation G A 1-Bromo-2,4-difluoro- 3-methoxybenzene C Complex Pharmaceutical/ Agrochemical Target A->C Pd Catalyst, Base (Suzuki-Miyaura Coupling) B Organoboronic Acid/Ester B->C

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-difluoro-3-methoxybenzene, a substituted aromatic compound, presents a unique combination of functional groups that make it a molecule of interest for researchers in medicinal chemistry and materials science. Its utility as a potential building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive overview of the known characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of its key physical parameters.

It is critically important for researchers to distinguish this compound from its various isomers, as their physical and chemical properties can differ significantly. The correct identification, confirmed by its CAS number, is paramount to ensure the accuracy and reproducibility of experimental results.

Compound Identification and Known Properties

A crucial first step in working with any chemical is its unambiguous identification. For this compound, the following identifiers are key:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 221221-00-7[1][2][3][4]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1][2]
Physical Form Liquid
Purity 98%
Storage Conditions Sealed in dry, 2-8°C[1]

Experimental Determination of Physical Properties

The following protocols are presented to enable researchers to accurately determine the physical properties of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance. For a pure compound, a sharp boiling point is expected.

Experimental Protocol: Capillary Method

This method is suitable for small sample volumes.

  • Sample Preparation:

    • Fill a small test tube with 1-2 mL of this compound.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

  • Measurement:

    • Gently heat the heating bath.

    • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

    • Record the temperature. Repeat the measurement for accuracy.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Experimental Protocol: Pycnometer Method

This method provides a high degree of accuracy for liquid density measurements.

  • Preparation:

    • Thoroughly clean and dry a pycnometer (a specific gravity bottle).

    • Determine and record the mass of the empty, dry pycnometer.

  • Calibration with Water:

    • Fill the pycnometer with deionized water of a known temperature.

    • Ensure no air bubbles are trapped.

    • Weigh the filled pycnometer and record the mass.

    • Calculate the volume of the pycnometer using the known density of water at that temperature.

  • Measurement of Sample:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Weigh the filled pycnometer and record the mass.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to get the mass of the sample.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Caption: Workflow for Density Determination.

Determination of Solubility

Solubility is a measure of the ability of a solute to dissolve in a solvent. This is a crucial parameter for drug development and reaction chemistry.

Experimental Protocol: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

  • Preparation:

    • Prepare a series of vials with a known volume of the desired solvent (e.g., water, ethanol, DMSO).

    • Add an excess amount of this compound to each vial to create a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid).

    • Filter the supernatant to remove any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methoxy protons should appear as a singlet, typically in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, and the carbons attached to the fluorine and bromine atoms will also show characteristic shifts and coupling patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum will be a valuable tool for confirming the structure, showing signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (methoxy): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Conclusion

This guide provides a framework for understanding and determining the key physical properties of this compound. While published data for this specific compound is scarce, the detailed experimental protocols provided herein empower researchers to generate this critical information in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development in any field that utilizes this promising chemical entity.

References

A Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-Bromo-2,4-difluoro-3-methoxybenzene is a trifunctionalized aromatic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring a synthetically tractable bromine atom, electron-withdrawing fluorine atoms, and a methoxy group—provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, outlines a robust synthetic pathway, explores its key chemical reactions, and highlights its strategic importance, particularly in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Introduction: The Strategic Advantage of Halogenated Building Blocks

In the landscape of medicinal chemistry, halogenated aromatic compounds are indispensable tools. The strategic incorporation of halogen atoms into a molecular scaffold can profoundly influence a drug candidate's biological profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.

Bromine, on the other hand, serves a dual purpose. It can act as a bioisostere for other groups and, more critically, functions as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Compounds that possess both fluorine and bromine atoms are therefore of exceptional interest.

This compound (CAS No. 221221-00-7) emerges as a premier example of such a strategic building block.[] Its trifunctionalized nature allows for precise, regioselective modifications, enabling chemists to rapidly generate libraries of novel compounds for biological screening. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that influences both the reactivity of the bromine atom and the potential for further substitution on the aromatic ring. This guide serves as a comprehensive resource for unlocking the full synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound is typically a powder and is utilized primarily in pharmaceutical research and development.[2]

Key Physicochemical Properties
PropertyValueSource
CAS Number 221221-00-7[2][3]
Molecular Formula C₇H₅BrF₂O[3]
Molecular Weight 223.02 g/mol [3]
Appearance Powder[2]
Purity Typically ≥98% (HPLC)[2]
Storage Sealed in a dry environment at 2-8°C[3]
SMILES Code COC1=C(F)C(Br)=CC=C1F[3]
Spectroscopic Characterization
  • ¹H NMR: The spectrum would be expected to show two distinct aromatic proton signals, likely complex multiplets due to H-F and H-H coupling, and a singlet around 3.8-4.0 ppm corresponding to the three methoxy protons.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to fluorine would show large C-F coupling constants, a characteristic feature of fluorinated aromatics.[6] The carbon attached to bromine would appear at a characteristic downfield shift.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis for this compound is not prominently documented, a common scenario for specialized building blocks. However, a logical and robust synthetic route can be designed based on well-established transformations in aromatic chemistry, such as electrophilic bromination and Sandmeyer-type reactions. A plausible pathway starting from 2,6-difluoroaniline is outlined below.

Proposed Synthetic Workflow

This multi-step synthesis prioritizes regiochemical control, leveraging the directing effects of the substituents at each stage.

synthesis_workflow cluster_0 Synthesis of this compound A 2,6-Difluoroaniline (Starting Material) B Step 1: Nitration (HNO₃, H₂SO₄) A->B Regioselective nitration C 2,6-Difluoro-3-nitroaniline B->C D Step 2: Sandmeyer Reaction (NaNO₂, HBF₄, heat) C->D Diazotization & Fluorodenitration E 1,3-Difluoro-2-nitrobenzene D->E F Step 3: Nucleophilic Aromatic Substitution (SₙAr) (NaOMe, MeOH) E->F Methoxydefluorination G 2,4-Difluoro-3-nitroanisole F->G H Step 4: Reduction (Fe/HCl or H₂, Pd/C) G->H Nitro group reduction I 2,4-Difluoro-3-methoxyaniline H->I J Step 5: Sandmeyer Reaction (Bromination) (NaNO₂, HBr, CuBr) I->J Diazotization & Bromodediazotization K This compound (Final Product) J->K

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the final bromination step (Step 5), adapted from standard Sandmeyer reaction procedures.

Objective: To synthesize this compound from 2,4-Difluoro-3-methoxyaniline.

Materials:

  • 2,4-Difluoro-3-methoxyaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48%, ~4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,4-Difluoro-3-methoxyaniline (1.0 eq) and a solution of HBr (2.0 eq) in water.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C. The reaction progress can be monitored using starch-iodide paper to test for excess nitrous acid.

  • Bromodediazotization (Sandmeyer Reaction):

    • In a separate flask, dissolve CuBr (1.2 eq) in HBr (2.0 eq) with gentle warming, then cool to 0-5°C.

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, then heat to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or dichloromethane.

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data to expected values.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, primarily the carbon-bromine bond. This position is an ideal site for introducing molecular diversity via cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle for several cornerstone reactions in organic synthesis.[7]

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) under basic conditions provides a powerful method for forming new C-C bonds, leading to biaryl or styrenyl derivatives.[8][9] This is arguably the most common and versatile application.[10]

  • Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields substituted alkynes.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, providing access to substituted anilines.

  • Heck Coupling: Reaction with an alkene can be used to form a new C-C bond, leading to substituted styrenes.

reactions cluster_reactions Key Cross-Coupling Reactions main This compound C-Br bond is the primary reaction site suzuki Suzuki Coupling (with R-B(OH)₂) main->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (with R-C≡CH) main->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (with R₂NH) main->buchwald Pd catalyst, Base heck Heck Coupling (with Alkene) main->heck Pd catalyst, Base product_biaryl Biaryl Derivatives suzuki->product_biaryl product_alkyne Aryl Alkynes sonogashira->product_alkyne product_amine Aryl Amines buchwald->product_amine product_styrene Styrenes heck->product_styrene

Caption: Major synthetic transformations of the title compound.

Applications in Drug Discovery and Development

The true value of this compound is realized when its synthetic utility is applied to the challenges of drug discovery. The scaffolds derived from this building block are of significant interest for several reasons:

  • Enhanced Pharmacokinetics: The two fluorine atoms can block sites of metabolism, increasing the half-life of a drug. They also lower the pKa of nearby basic groups and can improve membrane permeability, positively impacting the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Improved Potency: Fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions within a protein's binding pocket, leading to higher affinity and potency.

  • Novel Chemical Space: The unique substitution pattern provides access to novel molecular scaffolds that may not be readily accessible from other starting materials. This allows researchers to explore new areas of chemical space in the search for hits and leads.

This building block is an ideal starting point for synthesizing libraries of compounds targeting a wide range of diseases, including oncology, inflammation, and infectious diseases, where fine-tuning of molecular properties is critical for success.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 1-bromo-2,4-dimethoxybenzene and 1-bromo-3,4-difluorobenzene provide a strong basis for hazard assessment.[11][12]

  • Potential Hazards: Based on analogs, the compound should be considered an irritant.

    • Causes skin irritation (H315).[11]

    • Causes serious eye irritation (H319).[11]

    • May cause respiratory irritation (H335).[11]

  • Recommended Precautions:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[11][13]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] Store at the recommended temperature of 2-8°C.[3]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry and materials science. Its carefully arranged functional groups offer a blueprint for the efficient and controlled construction of complex molecules. The ability to leverage robust and predictable transformations, such as palladium-catalyzed cross-coupling, at the bromine position, while benefiting from the favorable physicochemical properties imparted by the fluoro and methoxy groups, makes it an exceptionally powerful asset for any research program aimed at the discovery of novel, high-value chemical entities.

References

Spectroscopic Characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic profile of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectroscopic data, grounded in fundamental principles and analysis of analogous structures. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a unique arrangement of functional groups that dictates its chemical reactivity and spectroscopic properties. The interplay between the electron-withdrawing halogen substituents (Bromine and Fluorine) and the electron-donating methoxy group creates a distinct electronic environment around the benzene ring.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; F8 [label="F"]; O9 [label="O"]; C10 [label="CH₃"]; F11 [label="F"]; H12 [label="H"]; H13 [label="H"];

// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; Br7 [pos="0,2.4!"]; F8 [pos="-2.08,1.2!"]; O9 [pos="-2.08,-1.2!"]; C10 [pos="-3.12,-1.8!"]; F11 [pos="0,-2.4!"]; H12 [pos="2.08,-1.2!"]; H13 [pos="2.08,1.2!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- Br7 [label="1"]; C2 -- F8 [label="2"]; C3 -- O9 [label="3"]; O9 -- C10; C4 -- F11 [label="4"]; C5 -- H12 [label="5"]; C6 -- H13 [label="6"]; } Caption: Molecular Structure of this compound.

PropertyValueSource
CAS Number 221221-00-7[1]
Molecular Formula C₇H₅BrF₂OInferred
Molecular Weight 223.02 g/mol Inferred

Analytical Workflow: A Systematic Approach

The structural elucidation of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our standard workflow ensures a comprehensive and self-validating analysis.

dot digraph "spectroscopic_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes start [label="Sample Preparation\n(e.g., in CDCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)\nDetermine Molecular Weight & Formula"]; ir [label="Infrared (IR) Spectroscopy\nIdentify Functional Groups"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; h_nmr [label="¹H NMR\nProton Environment & Connectivity"]; c_nmr [label="¹³C NMR\nCarbon Skeleton & Environment"]; interpretation [label="Integrated Data Interpretation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; structure [label="Structure Confirmed:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {ms, ir, nmr} [arrowhead=vee]; nmr -> {h_nmr, c_nmr} [arrowhead=vee]; {ms, ir, h_nmr, c_nmr} -> interpretation [arrowhead=vee]; interpretation -> structure [arrowhead=vee]; } Caption: Standard workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For this molecule, Electron Ionization (EI) would be a standard method.

Expected Data: The mass spectrum will exhibit a characteristic isotopic pattern for bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by 2 m/z units.

IonExpected m/zInterpretation
[M]⁺ 222Corresponds to the molecular ion with the ⁷⁹Br isotope.
[M+2]⁺ 224Corresponds to the molecular ion with the ⁸¹Br isotope.
[M-CH₃]⁺ 207/209Loss of a methyl radical from the methoxy group.
[M-OCH₃]⁺ 191/193Loss of a methoxy radical.
[M-Br]⁺ 143Loss of the bromine radical, a common fragmentation for brominated aromatics.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The spectrum is typically recorded from a sample prepared as a KBr pellet or a thin film.[2]

Expected Data & Interpretation:

  • C-H Stretching (Aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. Expect weak to medium bands in the 3050-3150 cm⁻¹ region.

  • C-H Stretching (Aliphatic): The methyl group (CH₃) of the methoxy substituent will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C=C Stretching (Aromatic): The benzene ring vibrations will produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact positions and intensities.

  • C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-O bond of the methoxy group is expected in the 1200-1275 cm⁻¹ region (asymmetric stretch). Another band for the O-CH₃ bond should appear around 1000-1075 cm⁻¹ (symmetric stretch).

  • C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100-1350 cm⁻¹ . These may overlap with C-O stretches but are usually very intense.

  • C-Br Stretching: The carbon-bromine stretch is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C Stretch1200 - 1275Strong
Symmetric C-O-C Stretch1000 - 1075Strong
C-F Stretch1100 - 1350Strong
C-Br Stretch500 - 650Medium-Strong

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a solution can be evaporated onto a salt plate (e.g., NaCl or KBr) to form a thin film.

  • Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: The prepared sample is placed in the instrument's beam path, and the spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The presence of fluorine introduces additional complexity and provides crucial structural information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.[3][4] The interpretation of NMR spectra for fluorinated aromatics is a specialized skill, often aided by computational prediction methods.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the two aromatic protons and the three protons of the methoxy group. The chemical shifts and splitting patterns are highly diagnostic.

Expected Data & Interpretation:

  • Methoxy Protons (-OCH₃): This will appear as a sharp singlet, integrating to 3H. Due to the proximity of two electronegative fluorine atoms, this signal is expected to be in the range of δ 3.9-4.1 ppm .

  • Aromatic Protons (H-5 and H-6): There are two protons on the aromatic ring. Their chemical shifts are influenced by the surrounding substituents. They will appear as complex multiplets due to coupling with each other (³JHH) and with the fluorine atoms at positions 2 and 4 (JHF).

    • H-6: This proton is ortho to the bromine atom and meta to the fluorine at C-4. It is expected to appear further downfield.

    • H-5: This proton is ortho to the fluorine at C-4 and meta to the bromine atom.

    • The coupling constants are key to assignment:

      • ³JHH (ortho coupling between H-5 and H-6) is typically 7-9 Hz.

      • ³JHF (ortho coupling) is typically 6-10 Hz.

      • ⁴JHF (meta coupling) is typically 2-4 Hz.

      • ⁵JHF (para coupling) is smaller, often <1 Hz.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃3.9 - 4.1s (singlet)N/A
H-5 / H-66.8 - 7.5m (multiplet)³JHH, ³JHF, ⁴JHF
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The signals for the fluorinated carbons will be split into doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). Carbons two or three bonds away will also show smaller couplings (²JCF, ³JCF).

Expected Data & Interpretation:

  • C-F Carbons (C-2, C-4): These will be the most prominent signals, appearing as large doublets due to direct coupling with fluorine. Their chemical shifts will be significantly downfield, typically in the δ 150-165 ppm range (d, ¹JCF ≈ 250 Hz).

  • C-Br Carbon (C-1): The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." It will also exhibit coupling to the ortho fluorine (C-2). Expected chemical shift is around δ 105-115 ppm .

  • C-O Carbon (C-3): The carbon bearing the methoxy group will be downfield due to the oxygen's deshielding effect, likely in the δ 140-150 ppm range. It will show coupling to both adjacent fluorine atoms (²JCF).

  • Aromatic CH Carbons (C-5, C-6): These carbons will appear in the typical aromatic region (δ 110-130 ppm ) and will also show coupling to the fluorine atoms.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 56-62 ppm .

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-1 (C-Br)105 - 115dd²JCF (to F-2), ⁴JCF (to F-4)
C-2 (C-F)155 - 165d¹JCF ≈ 250
C-3 (C-O)140 - 150dd²JCF (to F-2), ²JCF (to F-4)
C-4 (C-F)150 - 160d¹JCF ≈ 250
C-5 (CH)110 - 120d²JCF (to F-4)
C-6 (CH)125 - 135d³JCF (to F-4)
-OCH₃56 - 62s(May show small ⁴JCF)

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

  • ¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C Spectrum Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets (or multiplets if C-F coupling is present). A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

Conclusion

The spectroscopic analysis of this compound presents a fascinating case study in structural elucidation. The combination of MS, IR, and multi-nuclear NMR provides a self-validating dataset that unambiguously confirms its molecular structure. The key diagnostic features are the bromine isotopic pattern in the mass spectrum, the characteristic ether and C-F stretches in the IR spectrum, and, most importantly, the complex splitting patterns in the NMR spectra arising from extensive H-F and C-F spin-spin coupling. This guide provides the foundational data and interpretive logic necessary for researchers working with this and structurally related fluorinated aromatic compounds.

References

An In-Depth Technical Guide to the NMR Spectra of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,4-difluoro-3-methoxybenzene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the intricacies of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this complex substituted benzene derivative. In the absence of publicly available, experimentally verified spectra for this specific compound, this guide leverages high-quality NMR prediction software and comparative analysis with structurally similar molecules to present a robust interpretation of the expected spectral features. This guide is intended to serve as a valuable resource for the structural elucidation and quality control of this compound and related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a highly substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable building block in medicinal chemistry and materials science. The interplay of the electron-withdrawing bromine and fluorine atoms with the electron-donating methoxy group creates a distinct electronic environment on the benzene ring, influencing its reactivity and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple spectroscopic handles to probe the molecular structure in detail. This guide will provide a detailed theoretical analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, focusing on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

Methodology: NMR Data Generation and Analysis

Due to the current lack of publicly accessible, experimentally-derived NMR spectra for this compound, the data presented in this guide are based on computational predictions. The ¹H, ¹³C, and ¹⁹F NMR spectra were predicted using advanced algorithms that take into account the effects of the various substituents on the chemical shifts and coupling constants.[1][2] These predictions are supplemented with experimental data from structurally analogous compounds to provide a more complete and reliable analysis.

General Principles of NMR Spectroscopy in Fluorinated Aromatics

The interpretation of the NMR spectra of fluorinated aromatic compounds is governed by several key principles:

  • Chemical Shifts: The electron-withdrawing nature of fluorine atoms generally leads to a deshielding of nearby nuclei, resulting in downfield chemical shifts (higher ppm values). Conversely, the methoxy group is electron-donating, causing shielding and upfield shifts (lower ppm values).

  • Spin-Spin Coupling: The presence of the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) results in complex spin-spin coupling patterns. Couplings between ¹⁹F and ¹H (ⁿJHF) and between ¹⁹F and ¹³C (ⁿJCF) are readily observed and provide valuable information about the through-bond connectivity. The magnitude of these coupling constants is dependent on the number of intervening bonds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.20 - 7.40ddd³JHH ≈ 8-9, ⁴JHF ≈ 6-8, ⁵JHF ≈ 2-3
H-66.90 - 7.10ddd³JHH ≈ 8-9, ³JHF ≈ 9-11, ⁴JHF ≈ 1-2
OCH₃3.80 - 4.00s-

In-depth Analysis:

  • H-5: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine atom and the fluorine at position 4. The signal is predicted to be a doublet of doublets of doublets (ddd) due to coupling with H-6 (³JHH), the fluorine at C-4 (⁴JHF), and the fluorine at C-2 (⁵JHF).

  • H-6: This proton is expected to be upfield relative to H-5. Its signal is also predicted to be a doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH), the fluorine at C-4 (³JHF), and the fluorine at C-2 (⁴JHF).

  • OCH₃: The methoxy protons are expected to appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), and other carbons will show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-1110 - 115dd²JCF ≈ 20-25, ⁴JCF ≈ 3-5
C-2155 - 160dd¹JCF ≈ 240-260, ²JCF ≈ 15-20
C-3140 - 145dd²JCF ≈ 10-15, ³JCF ≈ 5-8
C-4158 - 163dd¹JCF ≈ 250-270, ²JCF ≈ 12-18
C-5125 - 130dd³JCF ≈ 3-5, ⁴JCF ≈ 1-3
C-6115 - 120dd²JCF ≈ 20-25, ³JCF ≈ 4-6
OCH₃55 - 60q¹JCH ≈ 145

In-depth Analysis:

  • C-2 and C-4: These carbons are directly bonded to fluorine atoms and are therefore expected to show very large one-bond coupling constants (¹JCF), which are typically in the range of 240-270 Hz. They will also exhibit smaller two-bond couplings to the other fluorine atom.

  • C-1, C-3, C-5, C-6: These carbons will show smaller couplings to the fluorine atoms depending on the number of bonds separating them. These through-bond couplings provide crucial information for assigning the signals.

  • OCH₃: The methoxy carbon will appear as a quartet in the proton-coupled spectrum due to coupling with the three methyl protons.

Predicted ¹⁹F NMR Spectral Analysis

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, each appearing as a doublet due to fluorine-fluorine coupling (³JFF).

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-110 to -130d³JFF ≈ 15-25
F-4-100 to -120d³JFF ≈ 15-25

In-depth Analysis:

  • The chemical shifts of the fluorine atoms are influenced by the other substituents on the ring. The fluorine at C-2 is ortho to both the bromine and methoxy groups, while the fluorine at C-4 is para to the bromine and ortho to the methoxy group. These different electronic environments will lead to distinct chemical shifts.

  • The two fluorine signals will be split into doublets due to a three-bond coupling (³JFF) between them. The magnitude of this coupling is typically in the range of 15-25 Hz for ortho-difluorobenzenes.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is free from impurities.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure good spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can degrade the magnetic field homogeneity.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter standard Add Internal Standard filter->standard instrument Place in Spectrometer standard->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C acquire_19F Acquire ¹⁹F Spectrum lock_shim->acquire_19F ft Fourier Transform acquire_1H->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration & Peak Picking reference->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation Pathway

The combined analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system for the structural confirmation of this compound.

structure_elucidation H1_NMR ¹H NMR Structure Final Structure H1_NMR->Structure Proton environment and H-H, H-F couplings C13_NMR ¹³C NMR C13_NMR->Structure Carbon backbone and C-F couplings F19_NMR ¹⁹F NMR F19_NMR->Structure Fluorine environment and F-F couplings

Caption: Logical flow for structure elucidation using multinuclear NMR data.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The presented data and interpretations, based on established NMR principles and comparisons with analogous structures, offer a solid foundation for researchers working with this compound. The complex splitting patterns arising from ¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F couplings serve as a powerful diagnostic tool for unambiguous structure confirmation. It is our hope that this guide will facilitate the synthesis, characterization, and application of this and other novel fluorinated molecules.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-Bromo-2,4-difluoro-3-methoxybenzene (C₇H₅BrF₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and causal mechanisms that dictate the compound's fragmentation. We will explore the theoretical basis for its mass spectrum, predict its fragmentation pathways under Electron Ionization (EI), provide a validated experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and interpret the resulting data. This guide is grounded in authoritative references to ensure scientific integrity and provides actionable insights for the structural elucidation of this and similar halogenated aromatic compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring—imparts unique chemical properties. For synthetic chemists, confirming the successful synthesis and purity of this molecule is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering definitive confirmation of molecular weight and a detailed structural fingerprint through fragmentation analysis.[1]

This guide focuses on Electron Ionization (EI) mass spectrometry, a hard ionization technique that provides rich, reproducible fragmentation patterns ideal for structural elucidation of organic compounds with molecular weights below 600 amu.[2] Understanding these patterns is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and reaction monitoring.

Molecular Structure and Isotopic Profile: The Foundational Data

Before any analysis, a thorough understanding of the molecule's fundamental properties is essential.

  • Molecular Formula: C₇H₅BrF₂O

  • Molecular Weight (Monoisotopic): 225.9487 g/mol

  • Key Feature: The presence of bromine is the most significant feature for mass spectrometric identification. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity. This doublet is a highly reliable indicator for the presence of a single bromine atom in an ion.[3][4]

Ionization and Fragmentation: Deconstructing the Molecule

Upon entering the ion source of a mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5] This molecular ion is energetically unstable and rapidly undergoes fragmentation to form more stable ions.[5] The fragmentation pathways are not random; they are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

For this compound, the following fragmentation pathways are predicted to be most significant:

  • Loss of a Methyl Radical (•CH₃): Aryl ethers commonly undergo cleavage of the methyl group from the methoxy substituent.[6] This results in the formation of a stable phenoxy-type cation. This is often a primary and highly favorable fragmentation step.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and susceptible to cleavage. Loss of the bromine radical leads to the formation of a difluoro-methoxy-phenyl cation.

  • Loss of Formaldehyde (CH₂O): A common fragmentation pathway for anisole derivatives involves the rearrangement and loss of neutral formaldehyde from the [M-CH₃]⁺ ion.[7]

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures.[6]

Predicted Fragmentation Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Neutral Loss Notes
226 / 228[C₇H₅⁷⁹BrF₂O]⁺• / [C₇H₅⁸¹BrF₂O]⁺•-Molecular Ion (M⁺•) . The characteristic 1:1 isotopic pattern is the primary identifier.
211 / 213[C₆H₂⁷⁹BrF₂O]⁺ / [C₆H₂⁸¹BrF₂O]⁺•CH₃Loss of a methyl radical from the methoxy group. Expected to be a major peak.
183 / 185[C₅H₂⁷⁹BrF₂]⁺ / [C₅H₂⁸¹BrF₂]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
147[C₇H₅F₂O]⁺•BrLoss of the bromine radical. This fragment will not have the M+2 peak.
117[C₆H₂F₂]⁺•Br, •OCH₃Loss of bromine followed by the methoxy radical.
Visualizing the Fragmentation Pathway

The logical flow of molecular breakdown can be visualized to better understand the relationships between the fragment ions.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 226/228 M_minus_CH3 [M - CH₃]⁺ m/z 211/213 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 147 M->M_minus_Br - •Br M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 183/185 M_minus_CH3->M_minus_CH3_CO - CO M_minus_Br_OCH3 [M - Br - OCH₃]⁺ m/z 117 M_minus_Br->M_minus_Br_OCH3 - •OCH₃

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: A Validated GC-MS Workflow

The following protocol describes a self-validating system for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The causality for each parameter is explained to ensure robust and reproducible results.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate. These solvents are compatible with standard GC columns and will not interfere with the analysis.[8]

  • Concentration: Prepare a dilute solution of the sample at approximately 10-20 µg/mL. This concentration is optimal to achieve a good signal-to-noise ratio without overloading the GC column or saturating the detector.[8]

  • Vialing: Transfer the solution to a 1.5 mL glass autosampler vial. Avoid plastic containers, as plasticizers can leach into the solvent and appear as contaminants in the analysis.[8]

  • Blank Run: Before running the sample, inject a vial containing only the solvent (a "solvent blank"). This is a critical validation step to ensure that the system (vial, solvent, syringe, injector, column) is clean and free of interfering contaminants.

GC-MS Instrumentation and Parameters

The choice of parameters is dictated by the need to achieve good chromatographic separation of the analyte from any impurities and to generate a clean, interpretable mass spectrum.

Parameter Setting Justification (Causality)
GC Column HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µmThis low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of non-polar to moderately polar aromatic compounds.[9][10]
Carrier Gas HeliumInert gas providing good chromatographic efficiency. A constant flow rate of 1.0-1.2 mL/min is standard for this column dimension.[10]
Injection Volume 1 µLStandard volume to prevent column overloading while providing sufficient analyte for detection.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[11]
Split Ratio 20:1A split injection is used for concentrated samples to prevent overloading. The ratio can be adjusted (e.g., to 10:1 or splitless for trace analysis) based on sample concentration.[11]
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time for aromatic compounds. The final hold ensures that any less volatile components are eluted from the column.[10][11]
MS Ion Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase and promote efficient ionization without causing thermal decomposition within the source.[10]
MS Quadrupole Temp. 150 °CStandard temperature to ensure stable operation of the mass filter.[10]
Ionization Mode Electron Ionization (EI)As discussed, EI at 70 eV provides reproducible, library-searchable fragmentation patterns.[1][12]
Mass Range m/z 40-350This range will capture all relevant fragments, from small organic ions to the molecular ion cluster, while avoiding the detection of low-mass background ions like N₂ and O₂.[10]

Experimental Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation A Prepare ~10 µg/mL Solution in DCM B Transfer to Glass Vial A->B C Inject Solvent Blank (QC Step) B->C System Validation D Inject Sample C->D E Data Acquisition (m/z 40-350) D->E F Identify Molecular Ion Cluster (m/z 226/228) E->F G Correlate Fragment Ions with Predicted Pathway F->G H Confirm Structure G->H

Caption: A comprehensive workflow for the GC-MS analysis of this compound.

Data Interpretation: Synthesizing the Evidence

A successful analysis will yield a total ion chromatogram (TIC) showing a sharp, symmetric peak at a specific retention time for the target compound. The mass spectrum corresponding to this peak should be extracted and examined.

  • Locate the Molecular Ion: The first and most crucial step is to identify the molecular ion cluster. Look for a pair of peaks at m/z 226 and 228 with nearly equal intensity. Their presence confirms the molecular weight and the presence of a single bromine atom. Aromatic systems generally produce a relatively stable molecular ion, so this peak should be clearly visible.[3]

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak. For this compound, the base peak is likely to be the [M-CH₃]⁺ fragment at m/z 211/213, as the loss of a methyl radical from the methoxy group often leads to a very stable cation.

  • Correlate Key Fragments: Systematically identify the other predicted fragments from the table in Section 3. Look for the loss of bromine (a peak at m/z 147) and the subsequent loss of CO from the [M-CH₃]⁺ fragment (peaks at m/z 183/185). The presence of these fragments provides interlocking evidence that validates the proposed structure.

  • Rule out Illogical Losses: The absence of certain fragments can also be informative. For example, there should not be significant peaks corresponding to losses of 4 to 14 mass units from the molecular ion, as these are considered "illogical losses" in mass spectrometry.[13]

By following this structured approach—predicting the fragmentation, acquiring data with a validated protocol, and interpreting the results against the theoretical framework—a scientist can confidently confirm the identity and structure of this compound.

References

An In-Depth Technical Guide to the Purity and Characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7).[1] As a key building block in the development of novel pharmaceutical and agrochemical agents, ensuring the purity and thorough characterization of this compound is of paramount importance. This document outlines a plausible synthetic route, detailed purification protocols, and a suite of analytical methodologies for comprehensive quality control. Leveraging data from analogous compounds and established chemical principles, this guide offers field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group, allows for a wide range of subsequent chemical modifications. The compound is commercially available as a liquid with a purity of approximately 98%.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 221221-00-7[1][2]
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.02 g/mol [2]
Physical Form Liquid[2]
Purity ~98%[2]
Storage Sealed in dry, 2-8°C[2]
InChI Key RXNZFRZJZNMBBJ-UHFFFAOYSA-N[2]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could involve the methoxylation of a suitable brominated and fluorinated phenol precursor. The synthesis of such precursors often involves multi-step processes including nitration, reduction, halogenation, and diazotization reactions.

Disclaimer: The following synthetic protocol is a scientifically informed prediction based on established organic chemistry principles and synthesis of analogous compounds. It has not been experimentally validated for this specific target molecule and should be adapted and optimized by qualified personnel.

Step 1: Nitration of 2,4-Difluorobromobenzene

The starting material, 1-bromo-2,4-difluorobenzene, can undergo electrophilic nitration to introduce a nitro group. The directing effects of the halogens will influence the position of nitration.

Step 2: Reduction of the Nitro Group

The resulting nitro-intermediate is then reduced to an aniline derivative.

Step 3: Diazotization and Hydroxylation

The aniline is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Step 4: Methylation of the Phenol

The final step involves the methylation of the hydroxyl group to yield the target compound, this compound, via a Williamson ether synthesis.[3]

Synthesis_Pathway A 1-Bromo-2,4-difluorobenzene B Nitration (HNO₃, H₂SO₄) A->B C 1-Bromo-2,4-difluoro-x-nitrobenzene B->C D Reduction (e.g., Sn/HCl) C->D E x-Bromo-y,z-difluoroaniline D->E F Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) E->F G x-Bromo-y,z-difluorophenol F->G H Methylation (e.g., (CH₃)₂SO₄, Base) G->H I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Purification Protocol

Given that the final product is a liquid, purification would typically be achieved through vacuum distillation. Column chromatography could also be employed for high-purity requirements.

Step-by-Step Vacuum Distillation Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Product Transfer: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point under the applied vacuum. The boiling point will need to be determined empirically or estimated based on the boiling points of similar compounds.

  • Purity Check: Analyze the collected fractions by GC-MS or HPLC to assess purity.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combination of these NMR experiments is necessary.

Predicted NMR Data:

Note: The following chemical shifts and coupling constants are predictions based on empirical data for similar structures and computational models. Actual experimental values may vary.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound in CDCl₃

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants (J in Hz)
¹H
-OCH₃3.9 - 4.1s
Ar-H6.8 - 7.2m
¹³C
-OCH₃56 - 62q
Ar-C (quaternary and CH)100 - 160m (with C-F couplings)
¹⁹F
Ar-F-110 to -140m

Rationale for Predictions:

  • ¹H NMR: The methoxy protons are expected to appear as a singlet in the typical downfield region for ethers. The aromatic protons will exhibit complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹³C NMR: The methoxy carbon will be a quartet. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.

  • ¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will therefore show two distinct multiplets, coupled to each other and to the aromatic protons.[4]

NMR Experimental Protocol:

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for assessing the purity of volatile and semi-volatile organic compounds and for identifying impurities.

Predicted GC-MS Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways for halogenated anisoles typically involve:

  • Loss of a methyl radical (•CH₃) from the molecular ion.

  • Loss of a bromine radical (•Br).

  • Loss of formaldehyde (CH₂O).

  • Cleavage of the aromatic ring.

GC-MS Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard method for quantifying the purity of aromatic compounds.

HPLC Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) and dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

Data Interpretation and Impurity Profiling

Purity Calculation:

The purity of this compound can be determined from the HPLC chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.

Impurity Identification:

Potential impurities could arise from starting materials, by-products of the synthesis (e.g., isomers, over- or under-halogenated species), or degradation products. GC-MS is particularly useful for the tentative identification of these impurities based on their mass spectra.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity A Proposed Synthesis B Crude Product A->B C Vacuum Distillation B->C D Purified Product C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F GC-MS D->F G HPLC-UV D->G H Structural Confirmation E->H I Impurity Profiling F->I J Purity Assay (%) G->J

Caption: Integrated workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. While direct experimental data for this specific compound is limited in the public domain, the protocols and predicted data presented herein are based on sound scientific principles and data from closely related analogs. By following these guidelines, researchers and drug development professionals can confidently handle and assess the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.

References

The Strategic deployment of 1-Bromo-2,4-difluoro-3-methoxybenzene in Modern Synthetic Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, polysubstituted benzene rings offer a rigid framework for the precise spatial arrangement of functional groups. This guide provides an in-depth technical overview of 1-Bromo-2,4-difluoro-3-methoxybenzene , a versatile synthetic intermediate, for researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, commercial availability, key synthetic applications, and practical considerations for its use in the laboratory.

Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing fluorine atoms, a bromine handle for cross-coupling reactions, and an electron-donating methoxy group. This substitution pattern imparts specific reactivity and conformational properties to the molecule.

Chemical Structure:

CAS Number: 221221-00-7[1]

Molecular Formula: C₇H₅BrF₂O

Molecular Weight: 223.02 g/mol

It is important to distinguish this compound from its isomer, 1-Bromo-3,4-difluoro-2-methoxybenzene , which is assigned the CAS Number 888318-22-7 . While possessing the same molecular formula, the different substitution pattern of the isomer can lead to distinct reactivity and properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 221221-00-7BLDpharm[1]
Molecular Formula C₇H₅BrF₂OBLDpharm[1]
Molecular Weight 223.02BLDpharm[1]
Physical Form LiquidSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[1]

Commercial Availability and Procurement

This compound (CAS: 221221-00-7) is available from a number of specialized chemical suppliers. Researchers should always verify the CAS number and request a certificate of analysis to confirm the identity and purity of the supplied material. The isomeric purity is a critical parameter, as the presence of other isomers can complicate reaction outcomes and subsequent purification steps.

Table 2: Prominent Commercial Suppliers of this compound (CAS: 221221-00-7)

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich 98%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g
BLDpharm ≥95%Gram to multi-gram scale
Apollo Scientific Inquire for detailsInquire for details
Angene International Inquire for detailsInquire for details

For its isomer, 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS: 888318-22-7), suppliers such as Synquest Labs and ChemScene are notable sources.

Synthetic Utility and Strategic Applications

The synthetic value of this compound lies in its capacity to serve as a scaffold for the introduction of molecular complexity through a variety of chemical transformations. The bromine atom is the primary reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by the two fluorine atoms and the methoxy group, can affect the kinetics and efficiency of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate complex biaryl structures, which are prevalent in many pharmaceutical agents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, H₂O) E->F G Heating (Thermal or Microwave) F->G H Work-up and Purification (e.g., Chromatography) G->H I Coupled Product: 2,4-Difluoro-3-methoxy-substituted Biaryl H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). The choice of ligand and palladium source can be critical and may require screening for optimal results.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base can yield novel 2,4-difluoro-3-methoxyaniline derivatives. These products can be valuable intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.

Conceptual Pathway for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Pathway sub This compound reaction Reaction under Inert Atmosphere sub->reaction amine Primary or Secondary Amine amine->reaction cat Palladium Precatalyst (e.g., Pd₂(dba)₃) cat->reaction ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->reaction base Strong Base (e.g., NaOtBu, K₃PO₄) base->reaction solv Anhydrous Solvent (e.g., Toluene, Dioxane) solv->reaction product N-Aryl Amine Product reaction->product

Caption: Key components for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq). The vessel is then evacuated and backfilled with an inert gas.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.3 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: The mixture is heated, typically between 80 and 120 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling to ambient temperature, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine.

  • Purification: The organic phase is dried, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the desired N-arylated product.

Other Potential Transformations

While cross-coupling reactions are the most prominent applications, the unique substitution pattern of this compound also allows for other synthetic manipulations. The fluorine atoms can influence the regioselectivity of further electrophilic aromatic substitution, although the electron-donating methoxy group and the bromine atom will also direct incoming electrophiles. The methoxy group itself can be a site for demethylation to reveal a phenol, which can then be further functionalized.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The SDS for the isomeric 1-Bromo-3,4-difluoro-2-methoxybenzene indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Similar precautions should be taken with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is primarily centered on its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. The strategic placement of two fluorine atoms and a methoxy group on the benzene ring provides a unique electronic and steric environment that can be exploited to achieve desired chemical transformations and to introduce favorable properties in target molecules for drug discovery and materials science. As the demand for novel, highly functionalized molecules continues to grow, the importance of such specialized building blocks in the synthetic chemist's toolbox cannot be overstated.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7) is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. As with many polysubstituted benzene derivatives, a thorough understanding of its chemical properties and potential hazards is paramount for safe handling in a laboratory setting. This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds and established principles for handling halogenated organic molecules to provide a robust framework for risk mitigation.

Introduction: Understanding the Molecule

This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure and aims to equip researchers with the knowledge to perform a thorough risk assessment before its use in any experimental protocol.

Hazard Identification and Risk Assessment

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 221221-00-7) is not publicly available at the time of this publication. Therefore, a risk assessment must be conducted based on the known hazards of structurally related compounds. A close structural isomer, 2-Bromo-4,6-difluoroanisole (CAS 202865-59-6), provides the most relevant available hazard data.[1]

GHS Hazard Classification (Inferred)

Based on aggregated data for 2-Bromo-4,6-difluoroanisole, the following GHS classifications are inferred for this compound[1]:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Primary Routes of Exposure:

  • Inhalation: Vapors may be irritating to the respiratory tract.

  • Skin Contact: May cause skin irritation upon direct contact.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Assumed to be harmful if swallowed, a common trait for many halogenated organic compounds.[2]

Causality of Hazards: The electron-withdrawing nature of the fluorine and bromine atoms can enhance the reactivity of the aromatic ring and its potential to interact with biological macromolecules, leading to irritation. The methoxy group can influence its metabolic profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that ambient concentrations of any vapors are kept to a minimum.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.
Skin Protection A flame-resistant lab coat. Chemically resistant gloves (Nitrile or Neoprene) should be worn. For extensive handling, consider double-gloving.Prevents skin contact and irritation. Halogenated compounds can sometimes permeate standard laboratory gloves over time.
Respiratory Protection Generally not required when handling in a certified fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects against inhalation of irritating vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for mitigating risks.

Handling
  • Avoid Contact: Avoid contact with eyes, skin, and clothing.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Grounding: For transfers of larger quantities, take precautionary measures against static discharge.

  • Inert Atmosphere: For long-term storage or use in moisture-sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Storage
  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

Immediate and correct response to an emergency situation can significantly reduce the severity of an incident.

Spills and Leaks
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for a risk assessment and a standard handling procedure.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation & Control Phase cluster_proc Procedural Phase A Identify Compound: 1-Bromo-2,4-difluoro- 3-methoxybenzene B Search for Specific SDS (CAS 221221-00-7) A->B C SDS Found? B->C D Use Specific SDS Data C->D Yes E Identify Closest Structural Isomer: 2-Bromo-4,6-difluoroanisole C->E No G Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation F Review Isomer SDS and General Data for Halogenated Aromatics E->F F->G H Define Engineering Controls: - Fume Hood - Ventilation G->H I Select Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat H->I J Develop Safe Handling Protocol I->J K Proceed with Experiment J->K

Figure 1: A decision-making workflow for conducting a risk assessment in the absence of a specific SDS.

HandlingWorkflow A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Work Area (Inside Fume Hood) A->B C Retrieve Compound from Storage (2-8°C) B->C D Equilibrate to Room Temperature C->D E Weigh/Transfer Required Amount D->E F Set up Reaction Apparatus E->F G Conduct Experiment F->G H Quench/Work-up Reaction G->H I Segregate Waste (Liquid & Solid) H->I J Decontaminate Glassware and Work Surface I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Figure 2: A standard operating procedure workflow for handling this compound.

Conclusion

While this compound is a valuable research chemical, its safe use hinges on a conservative and well-informed approach to hazard assessment and handling. In the absence of specific toxicological data, researchers must operate under the assumption of potential irritant and harmful properties, guided by the information available for close structural analogs. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, scientists can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Reactivity of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-Bromo-2,4-difluoro-3-methoxybenzene

Abstract

This compound is a highly functionalized aromatic building block with significant applications in the fields of medicinal chemistry and materials science. The strategic arrangement of its substituents—a reactive bromine atom, two electron-withdrawing fluorine atoms, and an electron-donating methoxy group—creates a unique electronic landscape that allows for a diverse range of selective chemical transformations. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metallation reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to leverage this versatile intermediate in complex molecule synthesis.

Introduction: A Multifaceted Synthetic Intermediate

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The incorporation of fluorine atoms into a molecular scaffold can dramatically improve critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 221221-00-7) has emerged as a valuable intermediate precisely because it offers a reliable method for introducing a difluoro-methoxyphenyl moiety into a target molecule.

The molecule's utility stems from the orthogonal reactivity of its functional groups:

  • The Bromine Atom: Serves as a primary handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Fluorine Atoms: Act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). They are also key structural elements that persist in the final product, imparting desirable physicochemical properties.

  • The Methoxy Group: As an electron-donating group, it modulates the electronic properties and reactivity of the ring, influencing the regioselectivity of certain reactions.

This guide explores the chemical behavior of this compound, providing both theoretical understanding and practical, field-tested methodologies for its application.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 221221-00-7
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Off-white to light yellow solid or liquid
Boiling Point Approx. 215-220 °C (Predicted)
Density Approx. 1.7 g/cm³ (Predicted)

Analysis of Molecular Structure and Electronic Effects

The reactivity of this compound is a direct consequence of the interplay between the inductive (-I) and mesomeric (resonance, +/-M) effects of its substituents.

  • Fluorine (at C2 and C4): Exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. Its mesomeric effect (+M) is weak and generally overshadowed by the inductive pull. This results in a significant polarization of the C-F bonds and a general deactivation of the ring towards electrophilic attack, while activating it for nucleophilic attack.

  • Methoxy Group (at C3): Exhibits a strong electron-donating mesomeric effect (+M) by donating its lone pair electrons into the aromatic π-system. It also has a weaker electron-withdrawing inductive effect (-I). The net effect is electron donation, particularly at the ortho (C2, C4) and para (C6) positions.

  • Bromine (at C1): Has a moderate electron-withdrawing inductive effect (-I) and a weak deactivating mesomeric effect (+M). Crucially, the C-Br bond is the most labile site for oxidative addition in palladium catalysis, making it the primary center for cross-coupling reactions.

The combination of these effects creates a complex electronic environment. The methoxy group's +M effect counters the -I effects of the halogens, but the ring remains relatively electron-poor, particularly at the carbons bearing fluorine atoms. The C-Br bond remains the most susceptible site for transformations that proceed via oxidative addition.

Caption: Electronic landscape and primary reactive sites of this compound.

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile reaction handle on the molecule, readily participating in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex architectures from simple building blocks. A common and highly effective strategy involves a two-step sequence: Miyaura borylation to convert the aryl bromide into a more versatile boronic ester, followed by a Suzuki coupling.

This workflow transforms the aryl bromide into a biaryl product, a scaffold prevalent in many pharmaceutical compounds.

G start 1-Bromo-2,4-difluoro- 3-methoxybenzene borylation Miyaura Borylation (e.g., Pd(dppf)Cl₂, KOAc, Dioxane) start->borylation boron Bis(pinacolato)diboron (B₂pin₂) boron->borylation intermediate 2-(2,4-Difluoro-3-methoxyphenyl) -4,4,5,5-tetramethyl-1,3,2-dioxaborolane borylation->intermediate suzuki Suzuki Coupling (e.g., Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O) intermediate->suzuki partner Aryl/Heteroaryl Halide (Ar-X) partner->suzuki product Final Biaryl Product suzuki->product

Caption: Synthetic workflow from aryl bromide to biaryl product via borylation and Suzuki coupling.

This protocol is based on a documented procedure for the borylation of this compound, a key step in the synthesis of branched-chain alpha-keto acid dehydrogenase kinase inhibitors.[1]

Objective: To convert the aryl bromide into its corresponding pinacol boronic ester.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add bis(pinacolato)diboron (1.5-2.0 eq) and potassium acetate (2.0-3.0 eq).

  • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.

  • Degas the mixture by bubbling nitrogen through the solution for 5-10 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be used in the subsequent Suzuki coupling without further purification, or it can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms activates the aromatic ring to attack by nucleophiles. This SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

G cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product r_c1 C r_c2 C r_c1->r_c2 r_br Br r_c1->r_br r_c3 C r_c2->r_c3 r_f2 F r_c2->r_f2 r_c4 C r_c3->r_c4 r_ome OMe r_c3->r_ome r_c5 C r_c4->r_c5 r_f4 F r_c4->r_f4 r_c6 C r_c5->r_c6 r_c6->r_c1 r_nuc Nu: i_c2 C r_nuc->i_c2 Addition (Rate-Limiting) i_c1 C i_c1->i_c2 i_br Br i_c1->i_br i_c3 C i_c2->i_c3 i_f2 F i_c2->i_f2 i_nuc Nu i_c2->i_nuc p_f_out F⁻ i_c2->p_f_out Elimination i_c4 C⁻ i_c3->i_c4 i_ome OMe i_c3->i_ome i_c5 C i_c4->i_c5 i_c6 C i_c5->i_c6 i_c6->i_c1 i_f4 F p_c1 C p_c2 C p_c1->p_c2 p_br Br p_c1->p_br p_c3 C p_c2->p_c3 p_nuc Nu p_c2->p_nuc p_c4 C p_c3->p_c4 p_ome OMe p_c3->p_ome p_c5 C p_c4->p_c5 p_f4 F p_c4->p_f4 p_c6 C p_c5->p_c6 p_c6->p_c1

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

In this molecule, substitution can occur at C2 or C4. The attack at C2 is generally favored. This is because the resulting negative charge in the Meisenheimer complex is stabilized by the strong inductive effect of the adjacent bromine atom at C1 and the fluorine at C4 (para position). While the methoxy group at C3 is electronically donating, its proximity to the C2 position can also provide steric hindrance, but its electronic influence is often overcome by the powerful halogen effects.

Objective: To substitute one of the fluorine atoms with a nitrogen nucleophile.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1-1.5 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture to a temperature between 80 °C and 120 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired substituted product.

Metallation Reactions

Formation of an organometallic intermediate via lithium-halogen exchange offers an alternative pathway to functionalization. This method is particularly useful for introducing carbon-based electrophiles. The C-Br bond is significantly more reactive than the C-F bonds towards organolithium reagents, allowing for highly selective exchange.

Objective: To generate an aryllithium species and trap it with an electrophile (e.g., CO₂ to form a carboxylic acid).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Electrophile (e.g., Dry Ice (solid CO₂), DMF, etc.)

  • Aqueous HCl (1M) for workup

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The exchange is typically very fast. Stir for 15-30 minutes at this temperature.

  • Add the chosen electrophile. For example, add an excess of crushed dry ice to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting carboxylic acid (or other product) by chromatography or recrystallization.

Proven Application in Drug Discovery

The synthetic utility of this compound is not merely theoretical. It has been employed as a crucial starting material in the development of novel therapeutics. For instance, it is a key building block in the synthesis of 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives, which are potent inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK).[1] These inhibitors have potential applications in treating a range of metabolic diseases, including diabetes, nonalcoholic steatohepatitis (NASH), kidney disease, and heart failure.[1] In this context, the bromo-difluoro-methoxyphenyl scaffold is first converted to a boronic ester and then coupled to the core of the molecule, demonstrating the direct application of the reactivity described in this guide to the synthesis of complex, high-value pharmaceutical agents.

Conclusion

This compound is a strategically designed building block that provides chemists with multiple avenues for selective functionalization. Its C-Br bond serves as a reliable handle for robust palladium-catalyzed cross-coupling reactions, while the activated C-F bonds allow for the introduction of nucleophiles via the SNAr mechanism. Furthermore, selective lithium-halogen exchange provides a pathway for forming organometallic intermediates. This predictable and versatile reactivity profile, combined with the beneficial properties imparted by the difluoro-methoxyphenyl moiety, ensures its continued importance as a valuable intermediate for researchers in drug development and materials science.

References

The Strategic Utility of 1-Bromo-2,4-difluoro-3-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine and other halogens into molecular frameworks is a cornerstone of innovation. The subject of this guide, 1-Bromo-2,4-difluoro-3-methoxybenzene, is a highly functionalized aromatic building block poised for significant applications in these fields. Its unique substitution pattern—a bromine atom for versatile cross-coupling, two fluorine atoms to modulate electronic properties and metabolic stability, and a methoxy group to influence regioselectivity and solubility—renders it a valuable precursor for a diverse array of complex molecules. This guide will provide a comprehensive overview of the potential applications of this compound, grounded in established synthetic methodologies and an understanding of its inherent chemical reactivity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₅BrF₂O[1]
CAS Number 221221-00-7[1][2]
Molecular Weight 223.01 g/mol
Physical Form Solid
Storage Temperature Room Temperature

Safety Information:

As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Accessibility

Core Applications in Cross-Coupling Reactions

The bromine substituent on the aromatic ring is the primary reactive handle for introducing molecular complexity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[6][7]

Reaction Principle:

This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[7] The catalytic cycle is well-understood and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative protocol based on established methods for Suzuki-Miyaura couplings of aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for this compound.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl boronic acid (1.1 - 1.5 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent).

  • Solvent Addition: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). A deoxygenated solvent system, such as a mixture of 1,4-dioxane and water, is then added via syringe.[8]

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for the required time (monitored by TLC or LC-MS).[8]

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

// Nodes A [label="1-Bromo-2,4-difluoro-\n3-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl Boronic Acid\nor Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd(0) Catalyst\n+ Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Biaryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label=" Oxidative\n Addition"]; B -> C [label=" Transmetalation"]; C -> D [label=" Reductive\n Elimination"]; } caption [label="Fig. 1: Suzuki-Miyaura Coupling Workflow", shape=plaintext, fontsize=10];

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related nitrogen-containing moieties are key pharmacophores. The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of aryl amines from aryl halides.[9][10]

Reaction Principle:

This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[10][11] The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

The following is a representative protocol based on established methods for Buchwald-Hartwig aminations of aryl bromides. Optimization of the catalyst, ligand, base, and solvent is critical for successful application with this compound.

  • Reaction Setup: In a glovebox, a Schlenk tube or microwave vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[12][13]

  • Reagent Addition: this compound (1.0 equivalent) and the desired amine (1.2 - 1.5 equivalents) are added.

  • Solvent Addition: Anhydrous, deoxygenated toluene or dioxane is added as the solvent.[12]

  • Reaction Execution: The reaction vessel is sealed and heated with vigorous stirring. Reaction temperatures typically range from 80 to 120 °C. The progress of the reaction is monitored by an appropriate analytical technique.[12]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated.

  • Purification: The resulting crude material is purified by flash column chromatography.

// Nodes A [label="1-Bromo-2,4-difluoro-\n3-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Primary or\nSecondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst, Ligand\n+ Strong Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Aryl Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; } caption [label="Fig. 2: Buchwald-Hartwig Amination Workflow", shape=plaintext, fontsize=10];

Potential Applications in Drug Discovery and Medicinal Chemistry

The difluoromethoxy-substituted aniline and biaryl moieties that can be accessed from this compound are of significant interest in drug design. The presence of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and can also modulate the pKa of nearby functional groups, thereby influencing drug-target interactions and pharmacokinetic properties. The methoxy group can serve as a hydrogen bond acceptor and influence the overall lipophilicity and solubility of the molecule.

Potential Applications in Materials Science

In the realm of materials science, fluorinated biaryl compounds are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The fluorine substituents can tune the HOMO/LUMO energy levels of the material, which is critical for optimizing charge injection and transport properties. The synthetic accessibility to a range of substituted biaryls via Suzuki-Miyaura coupling of this compound makes it a promising building block for the synthesis of novel organic semiconductors.

Conclusion

This compound represents a strategically important, though currently underutilized, building block for organic synthesis. Its potential lies in its ability to serve as a versatile precursor to a wide range of complex molecules through well-established cross-coupling methodologies. The unique combination of its substituents provides a powerful tool for chemists to fine-tune the properties of target molecules in both drug discovery and materials science. Further exploration of the reactivity and applications of this compound is warranted and is expected to yield novel and valuable contributions to these fields.

References

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Bromo-2,4-difluoro-3-methoxybenzene, also known by its synonym 3-Bromo-2,6-difluoroanisole and identified by the CAS number 221221-00-7, is a halogenated aromatic compound of increasing interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on the benzene ring, renders it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents.

The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its biological target. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 221221-00-7
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Synonyms 3-Bromo-2,6-difluoroanisole

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, often starting from commercially available difluorinated or methoxylated precursors. A plausible and efficient method involves the bromination of a suitably substituted anisole derivative.

Plausible Synthetic Pathway: Electrophilic Bromination

A common strategy for the introduction of a bromine atom onto an activated aromatic ring is electrophilic bromination. In the case of this compound, the starting material would likely be 2,4-difluoro-3-methoxyanisole. The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. However, due to the existing substitution pattern, the regioselectivity of the bromination will be influenced by the interplay of the electronic and steric effects of the fluorine and methoxy substituents.

dot
graph Synthesis_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2,4-Difluoro-3-methoxyanisole"]; reagent [label="Brominating Agent\n(e.g., NBS, Br₂)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound"]; purification [label="Purification\n(e.g., Column Chromatography)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#4285F4"];

start -> reagent [label="Reaction"]; reagent -> product [label=" "]; product -> purification [label="Work-up"]; }

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,4-difluoro-3-methoxyanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2,4-difluoro-3-methoxyanisole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) and signals in the aromatic region for the two aromatic protons. The coupling of these protons with the adjacent fluorine atoms will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching vibrations of the aromatic ring and the methoxy group.

  • C=C stretching vibrations of the aromatic ring.

  • C-O stretching of the methoxy group.

  • C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[1][2]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound in drug discovery primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions.[3] The bromine atom serves as a versatile leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4][5] this compound can be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

dot
graph Suzuki_Coupling {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="1-Bromo-2,4-difluoro-\n3-methoxybenzene"]; reagent [label="R-B(OH)₂\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF"]; catalyst [label="Pd Catalyst\nBase", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Substituted Biaryl Product"];

start -> catalyst [label=" "]; reagent -> catalyst [label=" "]; catalyst -> product [label="Suzuki Coupling"]; }

Generalized Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[7][8] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are prevalent in bioactive molecules. This compound can be coupled with various primary or secondary amines.

dot
graph Buchwald_Hartwig_Amination {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="1-Bromo-2,4-difluoro-\n3-methoxybenzene"]; reagent [label="R¹R²NH\n(Amine)", shape=ellipse, fillcolor="#FFFFFF"]; catalyst [label="Pd Catalyst\nLigand, Base", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Substituted Arylamine"];

start -> catalyst [label=" "]; reagent -> catalyst [label=" "]; catalyst -> product [label="Buchwald-Hartwig\nAmination"]; }

Generalized Buchwald-Hartwig amination reaction.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried reaction tube, combine this compound (1.0 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the target arylamine.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups allows for the strategic introduction of fluorine and the facile formation of new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies. This technical guide has provided an overview of its synthesis, characterization, and key applications, highlighting its potential to accelerate the discovery and development of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such specialized intermediates is set to increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

1-Bromo-2,4-difluoro-3-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, logical synthetic pathways, expected reactivity in key cross-coupling reactions, and the scientific rationale for its application in modern drug discovery.

Core Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and a methoxy group. This specific arrangement of electron-withdrawing (halogen) and electron-donating (methoxy) groups dictates its reactivity and utility in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [2]
CAS Number 221221-00-7[1]
Physical Form Solid[2]
Canonical SMILES COC1=C(F)C(Br)=CC=C1F[3]

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold offers a unique combination of features valuable to drug development professionals:

  • Metabolic Stability : The strong carbon-fluorine bonds can block sites of oxidative metabolism, prolonging the half-life of a drug.

  • Modulation of Physicochemical Properties : The fluorine and methoxy groups can fine-tune the lipophilicity (LogP) and electronic properties of a molecule, which is critical for optimizing cell permeability and target engagement.

  • Synthetic Handle : The bromine atom serves as a versatile and reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the molecular structure during lead optimization.

The diagram below illustrates the logical flow of utilizing this building block in a typical drug discovery workflow.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Application & Optimization A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd-Catalysis C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd-Catalysis D Other Cross-Couplings (Sonogashira, Heck, etc.) A->D Pd-Catalysis E Novel Bioactive Scaffolds B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: Workflow for utilizing this compound in drug discovery.

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and robust route can be proposed based on well-established transformations.

Proposed Synthetic Protocol: Sandmeyer Reaction

A common and effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. The likely precursor, 2,4-difluoro-3-methoxyaniline, can be subjected to diazotization followed by treatment with a copper(I) bromide salt.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2,4-difluoro-3-methoxyaniline (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 equiv) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is expected.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with aqueous NaOH and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

This procedure is analogous to well-documented syntheses of other brominated aryl compounds from anilines.[4]

Expected Reactivity in Cross-Coupling Reactions

The bromine atom at the C1 position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. This compound is an excellent candidate for this reaction to form biaryl or aryl-alkenyl structures.

Exemplary Protocol (based on analogous reactions): [5][6]

  • To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify via column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

For the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.

Exemplary Protocol (based on analogous reactions):

  • Combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Heat the mixture (e.g., 90-110 °C) until the starting material is consumed.

  • Cool, quench with water, and extract the product.

  • Purify by column chromatography.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this specific compound were identified. However, based on established principles of NMR spectroscopy, a detailed prediction can be made.[3][7][8][9][10][11][12]

¹H NMR
  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.9-4.1 ppm . The deshielding effect of the oxygen and the aromatic ring places it in this region.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (6.8-7.5 ppm ). These would appear as complex multiplets due to coupling with each other (³JHH) and with the two fluorine atoms (³JHF and ⁴JHF).

¹³C NMR
  • Methoxy Carbon (-OCH₃): A signal is expected around 56-62 ppm .

  • Aromatic Carbons: Six distinct signals are expected in the range of 100-165 ppm .

    • C-Br (C1): The carbon directly attached to bromine will be significantly shielded and is expected around 105-115 ppm .

    • C-F (C2, C4): These carbons will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).

    • C-O (C3): The carbon attached to the methoxy group will be deshielded, appearing further downfield.

    • C-H (C5, C6): These carbons will also show smaller C-F couplings.

¹⁹F NMR
  • Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCl₃).[13][14]

  • Each signal would appear as a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons and with the other fluorine atom across the ring.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed building block for advanced organic synthesis. Its unique substitution pattern provides a valuable platform for introducing fluorinated methoxy-phenyl motifs into complex molecules. While specific applications in the literature are sparse, its clear potential in palladium-catalyzed cross-coupling reactions makes it a compound of high interest for researchers in drug discovery and materials science seeking to create novel and functionally optimized molecules. The protocols and predictive data presented in this guide offer a solid foundation for its effective use in the laboratory.

References

Methodological & Application

Application Note & Protocol: Formation of (2,4-Difluoro-3-methoxyphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Strategic Importance

The synthesis of organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with precision and efficiency. Among these, Grignard reagents, discovered by Victor Grignard in 1900, remain indispensable tools in both academic research and industrial drug development.[1] This document provides a detailed protocol and expert insights for the preparation of (2,4-difluoro-3-methoxyphenyl)magnesium bromide , a highly valuable Grignard reagent.

The starting material, 1-Bromo-2,4-difluoro-3-methoxybenzene, incorporates a unique substitution pattern. The difluoro- and methoxy-moieties are prevalent in pharmaceutical scaffolds, where they are used to modulate key drug properties such as metabolic stability, lipophilicity, and target binding affinity. The successful formation of the corresponding Grignard reagent opens a direct pathway to introduce this fluorinated aromatic fragment into a wide array of complex molecules, making this protocol essential for medicinal chemists and process development scientists.

However, the electronic properties of the substituted aryl ring present distinct challenges. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbon-bromine bond, and the overall substitution pattern requires careful control over reaction initiation and conditions to prevent side reactions. This guide is designed to navigate these challenges, providing a robust and reproducible methodology.

Mechanism and Critical Process Parameters

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[2] The mechanism is generally understood to involve single-electron transfer (SET) from the magnesium to the organic halide.[3]

Key Mechanistic Steps:

  • Electron Transfer: A single electron is transferred from the magnesium surface to the σ* antibonding orbital of the C-Br bond of this compound.

  • Radical Anion Formation: This transfer forms a short-lived radical anion which rapidly dissociates.

  • Radical and Anion Generation: The dissociation yields an aryl radical and a bromide anion (Br⁻).

  • Surface Reaction: The aryl radical quickly recombines with a magnesium radical cation (Mg⁺) on the metal surface to form the final organomagnesium compound, (2,4-difluoro-3-methoxyphenyl)magnesium bromide.[2][4]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including trace amounts of water, to form the corresponding arene (1,3-difluoro-2-methoxybenzene).[3][5] Therefore, the use of flame-dried glassware and anhydrous solvents is absolutely critical for success.[6][7]

  • Solvent Selection: The reaction requires a Lewis basic, aprotic solvent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential.[1] They stabilize the Grignard reagent by coordinating to the magnesium center, forming a soluble complex (e.g., RMgX(THF)₂).[1] THF is often preferred over diethyl ether due to its higher boiling point and superior ability to solvate the Grignard complex, which can be beneficial for less reactive aryl halides.[8]

  • Magnesium Activation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[7] This layer must be disrupted to expose the fresh, reactive metal surface. Common activation methods include:

    • Chemical Activation: Using agents like iodine (I₂), 1,2-dibromoethane (DBE), or diisobutylaluminum hydride (DIBAH).[1][9][10] Iodine is thought to chemically etch the surface, while DBE reacts readily to form ethylene gas and MgBr₂, cleaning the surface and providing a visual cue (bubbling) that the magnesium is active.[7]

    • Mechanical Activation: In-situ crushing of magnesium pieces or sonication can physically break the oxide layer.[1]

  • Initiation and Temperature Control: Grignard reactions are notorious for having an "induction period" where nothing appears to happen, followed by a sudden, highly exothermic reaction.[1] The controlled addition of a small amount of the aryl bromide to initiate the reaction is crucial. Once initiated, the remaining halide must be added slowly to maintain a manageable temperature and prevent side reactions, such as Wurtz coupling.[11]

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale and includes self-validating checkpoints.

Materials and Reagents
ReagentCAS No.Quantity (Equivalents)Purity Specification
This compound221221-00-711.15 g (50.0 mmol, 1.0)>98%
Magnesium Turnings7439-95-41.46 g (60.0 mmol, 1.2)N/A
Tetrahydrofuran (THF)109-99-9~150 mLAnhydrous, >99.9%
Iodine (I₂)7553-56-21-2 small crystalsReagent Grade
1,2-Dibromoethane (DBE)106-93-4~0.1 mL (5-10 drops)>99%
Anhydrous HCl in Dioxane (for titration)N/A~1.0 M solutionStandardized
Salicylaldehyde Phenylhydrazone959-59-1~10 mgIndicator Grade
Apparatus Setup
  • Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen or argon inlet bubbler, a pressure-equalizing dropping funnel, and a rubber septum for temperature monitoring.

  • CRITICAL: Thoroughly flame-dry all glassware under a high vacuum or a strong stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Grignard Reagent Formation Workflow

G cluster_prep Preparation cluster_activation Activation & Initiation cluster_reaction Reaction cluster_validation Validation A 1. Flame-Dry Apparatus (Under Inert Gas) B 2. Charge Mg Turnings & Iodine Crystal A->B Cool to RT C 3. Add Anhydrous THF (~20 mL) B->C D 4. Add 1,2-Dibromoethane (Observe Bubbling) C->D Stir vigorously E 5. Add Aryl Bromide Aliquot (~2 mL of solution) D->E Once bubbling subsides F 6. Confirm Initiation (Exotherm / Color Change) E->F Warm gently if needed F->D Failed Initiation (Add more activator) G 7. Cool to 0-5 °C (Ice Bath) F->G Successful Initiation H 8. Slow Dropwise Addition of Aryl Bromide Solution G->H I 9. Stir at RT for 1-2h (Post-Addition) H->I Maintain T < 20 °C J 10. Visual Confirmation (Mg Consumed) I->J K 11. Determine Concentration (Grignard Titration) J->K Self-Validation Step G start Start Reaction q1 Reaction Fails to Initiate? Yes No start->q1 sol1 Cause: Wet Glassware/Solvent Solution: Re-dry all components rigorously. q1:yes->sol1:f0 sol2 Cause: Inactive Mg Surface Solution: Crush Mg turnings in situ with a glass rod. Add another small crystal of I₂ or a few more drops of DBE. Use sonication for 10-15 min. q1:yes->sol2:f0 q2 Reaction Starts, Then Stops? Yes No q1:no->q2 sol3 Cause: Poor Stirring / Surface Coating Solution: Increase stirring rate. Add a small amount of additional anhydrous THF to re-solubilize any precipitated species. q2:yes->sol3:f0 q3 Low Yield / Dark Solution? Yes No q2:no->q3 sol4 Cause: Wurtz Coupling Side Reaction Solution: Ensure slow, controlled addition at low temperature. Use more dilute conditions (more THF). q3:yes->sol4:f0 sol5 Cause: Overheating / Decomposition Solution: Maintain strict temperature control during addition. Do not apply external heat after initiation. q3:yes->sol5:f0 success Successful Grignard Formation q3:no->success

References

Palladium-catalyzed cross-coupling with 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2,4-difluoro-3-methoxybenzene

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in palladium-catalyzed cross-coupling reactions. This versatile fluorinated building block is of significant interest in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2] This document elucidates the underlying principles of common cross-coupling reactions, explains the causal relationships behind experimental choices, and offers robust, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Value of Fluorinated Aryl Halides

Fluorine-containing molecules are foundational in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] The strategic placement of fluorine atoms can profoundly alter the electronic properties and conformation of a molecule, making fluorinated building blocks highly valuable.[2]

This compound is a uniquely functionalized substrate. The bromine atom serves as the reactive handle for palladium-catalyzed cross-coupling. The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a distinct electronic profile on the aromatic ring, influencing the reactivity at the C-Br bond. This guide provides the technical insights and practical methodologies required to successfully leverage this substrate in key synthetic transformations.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[5][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-Br) bond of the substrate, forming a Pd(II) complex.[7] The electronic nature of the aryl halide influences the rate of this step.

  • Transmetalation (or subsequent step): In reactions like the Suzuki coupling, an organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.[7] In other reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.[6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

The efficiency and outcome of this cycle are critically dependent on the choice of the palladium source (precatalyst), ligands, base, and solvent.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Diorgano Transmetalation Transmetalation (e.g., Suzuki) PdII_Diorgano->Pd0 Product Ar-R Product PdII_Diorgano->Product RedElim Reductive Elimination ArylHalide Ar-X (Substrate) Organometallic R-M (Coupling Partner)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The Role of Ligands: More Than Spectators

Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and promoting key steps in the catalytic cycle.[8] For challenging substrates, the choice of ligand is paramount.

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[9]

  • Sterically Bulky Ligands: Bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) promote the reductive elimination step and can prevent catalyst deactivation.[9][10] They often favor the formation of highly active, monoligated Pd(0) species.[11]

Application & Protocols: C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[12][13] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of boron byproducts.[5][14]

Causality Behind Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand is common. For an electron-rich, somewhat hindered substrate like ours, a ligand such as SPhos or XPhos can be effective.[15] Pd(PPh₃)₄ is a reliable, general-purpose choice that often works well.[14]

  • Base: A base is required to activate the organoboron species for transmetalation.[12] An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in a solvent system containing water (e.g., dioxane/water or toluene/ethanol/water) to facilitate the reaction.[14][16]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the organic reagents, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials and Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL, anhydrous)

    • Water (1 mL, degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress using TLC or GC-MS (typically complete in 4-12 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Typical Yield
Pd(OAc)₂ (2) SPhos (4) K₂CO₃ Dioxane/H₂O 90 6 High
Pd(PPh₃)₄ (3) - K₃PO₄ Toluene/H₂O 100 12 Good

| PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME | 85 | 8 | High |

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[17][18] The reaction is invaluable for constructing complex carbon skeletons.[19]

Causality Behind Choices:

  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[20]

  • Ligand: For many Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) are sufficient.[17] In some cases, particularly with less reactive aryl bromides, phosphine-free conditions or more specialized ligands may be required.

  • Base: An organic base such as triethylamine (Et₃N) is typically used. It serves to neutralize the H-X acid generated during the catalytic cycle and aids in the regeneration of the Pd(0) catalyst.[6][20]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Protocol 2: Heck Coupling with n-Butyl Acrylate

  • Materials and Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

    • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF) (4 mL, anhydrous)

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF, followed by n-butyl acrylate and triethylamine.

    • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] It traditionally uses a dual catalyst system of palladium and copper(I).[23]

Causality Behind Choices:

  • Catalyst System: The classic system involves a palladium-phosphine complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[22] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.

  • Base: A strong amine base, such as triethylamine or diisopropylamine, is used. It acts as both the base and, often, the solvent.[21]

  • Solvent: Anhydrous conditions are typically required.[21] Solvents like THF or DMF can be used if the amine base is not used as the solvent.

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Materials and Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 1.5 mol%)

    • Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

    • Triethylamine (Et₃N) (5 mL, anhydrous)

    • Tetrahydrofuran (THF) (5 mL, anhydrous)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and anhydrous triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be necessary.

    • Monitor the reaction by TLC (typically complete in 2-8 hours).

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Application & Protocols: C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[24][25] This reaction is a cornerstone of pharmaceutical synthesis.[26]

Causality Behind Choices:

  • Catalyst System: This reaction is highly sensitive to the ligand choice. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) are often required to facilitate the challenging C-N reductive elimination step.[26][27] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[28]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[28] The base deprotonates the amine, forming the active amide species for the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent unwanted side reactions.

Buchwald_Hartwig_Workflow Start Setup Under Inert Atmosphere (Schlenk Flask) Reagents Add Ar-Br, Amine (HNR₂), Base (NaOtBu), Pd Precursor, & Ligand Start->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 100 °C) Solvent->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Isolated Aryl Amine Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Materials and Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL, anhydrous)

  • Procedure:

    • Important: NaOtBu is highly basic and moisture-sensitive. Handle in a glovebox or with care under an inert atmosphere.

    • In a glovebox, charge an oven-dried sealed tube with NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add this compound and a magnetic stir bar.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the tube tightly and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 8-16 hours.

    • After cooling to room temperature, carefully unseal the tube. Dilute with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite, washing the plug with additional ethyl acetate.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Table 2: Example Conditions for Buchwald-Hartwig Amination

Pd Source (mol% Pd) Ligand (mol%) Base Solvent Temp (°C) Typical Yield
Pd₂(dba)₃ (1) XPhos (3) NaOtBu Toluene 100 Excellent
Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ Dioxane 110 Good-High

| Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | Good |

Troubleshooting and Key Insights

  • Low Yield:

    • Cause: Inefficient oxidative addition or catalyst decomposition.

    • Solution: Switch to a more electron-rich and/or bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand).[9] Ensure strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.

  • Side Reactions:

    • Hydrodehalogenation (Ar-Br → Ar-H): This can occur if the reaction stalls or if a source of hydride is present.

    • Solution: Re-evaluate the base and solvent purity. Ensure the reaction goes to completion by monitoring carefully.

    • Homocoupling of Boronic Acid (Suzuki): Can be suppressed by careful control of stoichiometry and ensuring efficient oxidative addition to the aryl bromide.

  • Reaction Stalls:

    • Cause: Catalyst has died or reagents are impure.

    • Solution: Use a palladium precatalyst, which can be more stable and provide more consistent results.[26] Re-purify all reagents, particularly the amine and solvent for Buchwald-Hartwig reactions.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system—particularly the ligand and base—researchers can achieve high yields in the synthesis of biaryls, styrenes, arylalkynes, and arylamines. The protocols and insights provided in this guide serve as a robust starting point for the development of novel molecular entities in pharmaceutical and materials science discovery.

References

Application Notes: 1-Bromo-2,4-difluoro-3-methoxybenzene in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] 1-Bromo-2,4-difluoro-3-methoxybenzene emerges as a valuable and highly functionalized building block, offering medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The presence of two fluorine atoms, a methoxy group, and a bromine atom provides a unique substitution pattern that can be exploited to fine-tune the properties of a target molecule. The bromine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl systems, a common motif in many kinase inhibitors.[2][5]

This guide provides an in-depth exploration of the application of this compound in the synthesis of a novel, prospective kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a well-validated "privileged structure" in kinase inhibitor design, known to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[6]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 221221-00-7
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point Not specified
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)

Proposed Application: Synthesis of a Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This section outlines a prospective synthetic route to a novel kinase inhibitor, 3-(2,4-difluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , leveraging this compound as the key starting material. The proposed synthesis involves two critical stages:

  • Preparation of the Key Intermediate: (2,4-Difluoro-3-methoxyphenyl)boronic acid.

  • Suzuki-Miyaura Cross-Coupling: Reaction of the boronic acid with a halogenated pyrazolo[3,4-d]pyrimidine core.

PART 1: Preparation of (2,4-Difluoro-3-methoxyphenyl)boronic acid

The conversion of the aryl bromide to the corresponding boronic acid is a pivotal step. This is typically achieved through a halogen-metal exchange followed by quenching with a borate ester.

Protocol 1: Synthesis of (2,4-Difluoro-3-methoxyphenyl)boronic acid via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of substituted phenylboronic acids.[7]

Reaction Scheme:

G reactant This compound reagent1 n-BuLi, THF, -78 °C product (2,4-Difluoro-3-methoxyphenyl)boronic acid reactant->product 1. reagent2 B(OiPr)₃ reagent3 H₃O⁺

A proposed reaction scheme for boronic acid synthesis.

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add this compound (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is often indicated by a color change.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude (2,4-difluoro-3-methoxyphenyl)boronic acid can often be used in the subsequent Suzuki coupling without further purification. If necessary, purification can be achieved by recrystallization.

PART 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[8] In this proposed synthesis, the newly prepared (2,4-difluoro-3-methoxyphenyl)boronic acid is coupled with a suitable halogenated pyrazolo[3,4-d]pyrimidine core, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Synthesis of 3-(2,4-difluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is based on synthetic routes described in the patent literature for analogous kinase inhibitors.

Reaction Scheme:

G reactant1 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine product 3-(2,4-difluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reactant2 (2,4-Difluoro-3-methoxyphenyl)boronic acid reagents Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C reagents->product

Proposed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (2,4-Difluoro-3-methoxyphenyl)boronic acid (from Protocol 1)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard glassware for inert atmosphere reactions

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv), (2,4-difluoro-3-methoxyphenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon three times.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the target compound, 3-(2,4-difluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Workflow and Causality

The choice of reagents and conditions in these protocols is guided by established principles in organometallic chemistry.

G cluster_0 Boronic Acid Synthesis cluster_1 Suzuki Coupling A This compound B Lithiation (n-BuLi, -78°C) A->B Halogen-Metal Exchange C Aryllithium Intermediate B->C D Borylation (B(OiPr)₃) C->D Nucleophilic Attack E Boronate Ester D->E F Acidic Workup (H₃O⁺) E->F Hydrolysis G (2,4-Difluoro-3-methoxyphenyl)boronic acid F->G L Transmetalation (with Boronic Acid + Base) G->L H 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine J Oxidative Addition H->J I Pd(0) Catalyst I->J K Pd(II) Intermediate J->K K->L M Reductive Elimination L->M M->I Catalyst Regeneration N Target Kinase Inhibitor M->N

Detailed experimental workflow and rationale.

  • Rationale for Low-Temperature Lithiation: The use of cryogenic temperatures (-78 °C) during the formation of the aryllithium intermediate is crucial to prevent side reactions, such as ortho-lithiation or decomposition of the reactive intermediate.

  • Choice of Borate Ester: Triisopropyl borate is commonly used due to its steric bulk, which can help to prevent the formation of over-borylated species.

  • Palladium Catalyst for Suzuki Coupling: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings involving aryl bromides and iodides. For more challenging couplings, other catalyst systems involving bulky phosphine ligands (e.g., XPhos, SPhos) may be employed.

  • Role of the Base in Suzuki Coupling: The base (e.g., K₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.

Conclusion and Future Perspectives

This compound stands out as a highly valuable, functionalized building block for medicinal chemistry. Its unique substitution pattern allows for the introduction of a 2,4-difluoro-3-methoxyphenyl moiety into target molecules, a feature that can be strategically employed to enhance drug-like properties. The protocols outlined in this guide demonstrate a viable and robust pathway for the synthesis of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The versatility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful tool for chemists to explore a wide range of structural diversity, ultimately accelerating the discovery of new therapeutic agents. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, could further expand the utility of this versatile starting material in the synthesis of diverse compound libraries for drug discovery programs.

References

Application Notes and Protocols: Nucleophilic Substitution on 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific guide on the potential reaction conditions for nucleophilic substitution on the synthetically valuable building block, 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7). While this specific substrate is not extensively documented in publicly accessible literature, this guide synthesizes established principles of nucleophilic aromatic substitution (SNAr) and modern cross-coupling methodologies to propose robust starting points for reaction discovery and optimization. We will explore the theoretical reactivity of the molecule, discuss various catalytic systems, and provide detailed, illustrative protocols based on closely related structures. This guide is intended to empower researchers to rationally design and execute successful substitution reactions for the synthesis of novel derivatives in pharmaceutical and materials science research.

Introduction: The Synthetic Potential of this compound

This compound is a highly functionalized aromatic ring, making it a versatile scaffold for the synthesis of complex molecules. Its key structural features offer distinct opportunities for selective chemical transformations:

  • Bromo Group: A versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Fluoro Groups: These act as strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2][3][4] The fluorine atom at the 2- or 4-position is a potential leaving group in SNAr reactions.

  • Methoxy Group: This electron-donating group can influence the regioselectivity of reactions and can be a site for demethylation to reveal a phenol functionality for further diversification.

The strategic placement of these groups allows for sequential and site-selective modifications, making this molecule an attractive starting material for generating libraries of compounds in drug discovery programs. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Mechanistic Considerations: Pathways to Substitution

Two primary pathways can be envisioned for nucleophilic substitution on this compound: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[5]

SNAr_Mechanism A Aryl Halide + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-Determining) C Product + Leaving Group (X-) B->C Elimination

Caption: The Addition-Elimination Mechanism of SNAr.

For this compound, the two fluorine atoms strongly activate the ring for nucleophilic attack. Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr.[2][3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer complex.[1][4][6] The subsequent elimination of the fluoride ion is fast as it leads to the restoration of aromaticity.[2]

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom on the ring is an excellent handle for a variety of powerful cross-coupling reactions, most notably those catalyzed by palladium or copper. These reactions allow for the formation of new bonds under relatively mild conditions with high functional group tolerance. Key examples include:

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][7][8]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with an organoboron reagent (boronic acid or ester).[1]

  • Sonogashira Coupling: Forms C-C bonds by coupling with a terminal alkyne.[6][9]

  • Heck Coupling: Forms C-C bonds by coupling with an alkene.[2][3]

  • Ullmann Condensation: A copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[10]

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products A 1-Bromo-2,4-difluoro- 3-methoxybenzene B Buchwald-Hartwig (Amine) A->B Pd Catalyst, Ligand, Base C Suzuki-Miyaura (Boronic Acid) A->C Pd Catalyst, Base D Sonogashira (Alkyne) A->D Pd/Cu Catalysts, Base E Heck (Alkene) A->E Pd Catalyst, Base F Aryl Amines B->F G Biaryls C->G H Aryl Alkynes D->H I Stilbenes/Substituted Alkenes E->I

Caption: Overview of Potential Cross-Coupling Reactions.

Proposed Reaction Conditions and Protocols

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][8] For an electron-rich substrate like the target molecule, a suitable palladium catalyst and ligand system is essential.

Illustrative Reaction: this compound + Amine -> N-Aryl Amine

ParameterRecommended Starting ConditionsRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. Palladium(II) acetate can be reduced in situ.
Ligand Xantphos (1.5-3 mol%) or RuPhos (1.5-3 mol%)Bulky, electron-rich phosphine ligands are crucial for efficient catalytic turnover. Xantphos is often effective for a broad range of substrates.[11]
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)Sodium tert-butoxide is a strong, non-nucleophilic base commonly used. Potassium phosphate is a milder base that can be effective and may offer better functional group tolerance.[11]
Solvent Toluene or Dioxane (anhydrous)These are common, relatively non-polar aprotic solvents for this reaction.
Temperature 80-110 °CReaction temperature will need to be optimized; start at 100 °C.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen.

Detailed Protocol (Hypothetical Starting Point):

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and Xantphos (0.015 mmol, 8.7 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add sodium tert-butoxide (1.5 mmol, 144 mg).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the desired amine (1.2 mmol).

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a highly reliable method for forming biaryl structures.[1] The choice of base and solvent is critical for the efficiency of the transmetalation step.

Illustrative Reaction: this compound + Arylboronic Acid -> Biaryl Product

ParameterRecommended Starting ConditionsRationale & Notes
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often more robust and efficient.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents)An aqueous solution of an inorganic base is typically required to activate the boronic acid for transmetalation.
Solvent System Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A mixture of an organic solvent and water is necessary to dissolve both the organic-soluble aryl halide and the water-soluble base.
Temperature 80-100 °CRefluxing conditions are common.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst from oxidation.

Detailed Protocol (Hypothetical Starting Point):

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL total).

  • Add K₂CO₃ (2.0 mmol, 276 mg).

  • Bubble argon through the solution for 15 minutes to degas.

  • Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Heat the mixture to 90 °C under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts and Ligands: Many are air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Potassium carbonate is an irritant. Handle with care.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

While direct, published examples of nucleophilic substitution on this compound are scarce, its structure suggests significant potential for synthetic diversification. By applying established principles of modern organic chemistry, particularly in the realms of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can rationally approach the synthesis of novel derivatives. The protocols and conditions outlined in this guide, based on reactions of analogous compounds, provide a strong foundation for experimental design. Careful optimization and reaction monitoring will be key to achieving high yields and purity for these valuable transformations.

References

Application Notes and Protocols for the Lithiation of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the directed ortho-lithiation of 1-bromo-2,4-difluoro-3-methoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug development who are leveraging substituted aromatic compounds as key building blocks. The procedure details a robust method for generating a highly functionalized aryllithium intermediate, which can be subsequently quenched with various electrophiles. This application note emphasizes the mechanistic rationale behind the procedural steps, safety protocols for handling pyrophoric reagents, and detailed experimental parameters to ensure reproducibility and high yields.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polyfunctionalized aromatic rings are ubiquitous scaffolds in medicinal chemistry, materials science, and agrochemicals. The precise installation of substituents on an aromatic core is a cornerstone of modern organic synthesis. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic systems.[1][2] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[1][2]

In the case of this compound, the methoxy group serves as a potent DMG.[1] The coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen of the methoxy group positions the base for selective proton abstraction at an adjacent carbon. The fluorine and bromine substituents further influence the acidity of the ring protons, contributing to the high regioselectivity of the lithiation. This specific substrate is of particular interest as the resulting organolith-ium species provides a versatile entry point to a wide array of complex, multi-substituted benzene derivatives.

Reaction Mechanism and Regioselectivity

The lithiation of this compound proceeds via a directed ortho-metalation mechanism. The reaction is initiated by the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the methoxy group. This coordination increases the effective concentration of the base in proximity to the ortho-protons and acidifies these protons.

The regioselectivity of the deprotonation is governed by the combined electronic effects of the substituents. The methoxy group strongly directs lithiation to the ortho-position. The two fluorine atoms, being electron-withdrawing, increase the acidity of the adjacent ring protons. While halogen-lithium exchange is a potential side reaction with aryl bromides, under the prescribed low-temperature conditions, the directed ortho-metalation is kinetically favored.[3][4]

Diagram of the Directed ortho-Metalation Mechanism

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Oven-dry glassware setup Assemble reaction under Argon prep_glassware->setup prep_reagents Prepare anhydrous reagents dissolve Dissolve substrate in anhydrous THF prep_reagents->dissolve setup->dissolve cool Cool to -78 °C dissolve->cool add_buli Slowly add n-BuLi cool->add_buli stir_lithiation Stir at -78 °C for 1h add_buli->stir_lithiation add_electrophile Add electrophile stir_lithiation->add_electrophile warm_rt Warm to room temperature add_electrophile->warm_rt quench Quench with sat. NH4Cl warm_rt->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

References

Derivatization of 1-Bromo-2,4-difluoro-3-methoxybenzene for material science

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of 1-Bromo-2,4-difluoro-3-methoxybenzene for Advanced Material Science

Abstract

This technical guide provides researchers, material scientists, and professionals in drug development with a comprehensive overview of the derivatization strategies for this compound. This versatile building block is of significant interest due to the unique electronic properties conferred by its substituted aromatic ring. The strategic placement of two fluorine atoms, a methoxy group, and a reactive bromine handle allows for precise molecular engineering. This document details field-proven protocols for key palladium-catalyzed cross-coupling reactions and explores the potential applications of the resulting derivatives in the synthesis of novel organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Introduction: The Strategic Value of this compound

This compound is a key organobromine compound utilized as a building block in organic synthesis.[] Its structure is particularly advantageous for creating complex molecules for material science. The electron-withdrawing nature of the two fluorine atoms and the electron-donating character of the methoxy group create a unique electronic environment on the phenyl ring. The carbon-bromine bond serves as a highly versatile reaction site, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions allow for the systematic extension of π-conjugated systems and the introduction of specific functional moieties, which are critical for tuning the optoelectronic properties of advanced materials.

Physicochemical Properties & Safe Handling

Proper characterization and safe handling are paramount for successful and secure experimentation.

PropertyValue
CAS Number 221221-00-7
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.02 g/mol
Appearance Typically a solid or liquid
Boiling Point ~145-146 °C (for 1-Bromo-2,4-difluorobenzene)
Density ~1.708 g/mL at 25 °C (for 1-Bromo-2,4-difluorobenzene)

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • This compound may cause skin and serious eye irritation. Avoid contact with skin and eyes.[2]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the precise and efficient formation of C-C and C-N bonds. The bromine atom on the starting material is an excellent leaving group for these transformations.

G cluster_setup Experimental Setup cluster_workup Workup & Purification A Prepare Reactants & Catalyst System B Establish Inert Atmosphere (N2 or Ar) A->B C Add Anhydrous Solvent B->C D Heat & Stir for Reaction Time C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purify (e.g., Column Chromatography) G->H I Characterize Final Product (NMR, MS, etc.) H->I

General workflow for a typical cross-coupling experiment.
Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[3] This reaction is fundamental for synthesizing biaryl structures, which are common cores for conjugated polymers and small molecules in organic electronics.

Causality in Protocol Design:

  • Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species to facilitate transmetalation.[4]

  • Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is typically used to dissolve both the organic and inorganic reagents.

Protocol: Synthesis of a Biaryl Derivative

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation (Arylamines)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This is a vital tool for creating hole-transport materials and emissive molecules, where arylamine moieties are ubiquitous.

Causality in Protocol Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XantPhos, BINAP, DavePhos) paired with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand promotes the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more active nucleophile.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol: Synthesis of an Arylamine Derivative

  • In a glovebox or under a nitrogen atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XantPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.).

  • Seal the tube, remove from the glovebox, and add the amine (1.2 eq.) and anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: For C-C Bond Formation (Arylalkynes)

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, producing arylalkynes.[8][9] This reaction is instrumental in creating rigid, linear π-conjugated systems used in molecular wires, OLEDs, and OPVs.[9]

Causality in Protocol Design:

  • Dual Catalyst System: The reaction employs a palladium catalyst to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[9][10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used as co-solvents if needed.

Protocol: Synthesis of an Arylalkyne Derivative

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) iodide co-catalyst (CuI, 0.04 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 eq.) via syringe.

  • Add the terminal alkyne (1.1 eq.) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling: For C-C Bond Formation (Versatile)

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) compound and an organohalide.[11][12] While powerful, the high toxicity of organotin reagents necessitates careful handling and purification.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ is commonly used.

  • Stannane Reagent: The organostannane (R-SnBu₃) provides the carbon nucleophile. These reagents are stable to air and moisture.[12]

  • Additives: In some cases, additives like copper(I) salts or lithium chloride can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-polar aprotic solvents like THF, toluene, or dioxane are standard.

Protocol: Synthesis of a Stille Coupling Product

  • Under an inert atmosphere, combine this compound (1.0 eq.), the organostannane reagent (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a Schlenk flask.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the mixture to reflux (around 110 °C) and stir for 12-48 hours.

  • After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.

  • Extract the filtrate with an organic solvent, wash, dry, and concentrate.

  • Extensive purification by column chromatography is often required to remove all traces of tin residues.

Application Pathways in Material Science

The derivatives synthesized from this compound are precursors to a wide range of functional organic materials.

G cluster_reactions Derivatization Reactions cluster_products Molecular Scaffolds cluster_applications Material Science Applications A 1-Bromo-2,4-difluoro- 3-methoxybenzene B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Stille Coupling A->E F Biaryl & Polyaryl Systems B->F G Arylamine Structures C->G H Arylalkyne Conjugates D->H I Functionalized Aromatics E->I J OLEDs (Emitters, Hosts, HTLs) F->J K OPVs (Donors, Acceptors) F->K G->J L Organic Field-Effect Transistors (OFETs) G->L H->J H->K I->K

Derivatization pathways and their material science applications.
  • OLED Materials: Arylamine derivatives are excellent candidates for hole-transport layers (HTLs) due to their high hole mobility. Biaryl and arylalkyne structures can be elaborated into highly fluorescent or phosphorescent emitters or serve as wide-bandgap host materials in the emissive layer.[13]

  • OPV Materials: Extended π-conjugated systems built via Suzuki or Sonogashira coupling can function as donor or acceptor materials in the active layer of organic solar cells. The fluorine and methoxy substituents help tune the HOMO/LUMO energy levels to optimize device performance.

  • OFETs and Sensors: The ability to create well-defined, rigid molecular structures is key for designing materials for organic field-effect transistors (OFETs), where charge transport is highly dependent on molecular packing.

References

Application Notes & Protocols for the Heck Reaction: A Detailed Guide for the Vinylation of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Mizoroki-Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This powerful transformation has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, due to its functional group tolerance and broad substrate scope.[2][4] The reaction, independently discovered by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, earned Heck the 2010 Nobel Prize in Chemistry.[1] It typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[2][5]

This guide provides a detailed experimental procedure for the Heck reaction of a challenging, electron-rich, and sterically hindered substrate: 1-Bromo-2,4-difluoro-3-methoxybenzene . We will delve into the rationale behind the selection of specific reagents and conditions, offering insights grounded in established mechanistic principles to empower researchers in drug discovery and chemical development to successfully approach this transformation.

Mechanistic Considerations for this compound

The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) cycle.[1][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for our specific substrate.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide.[5][7] For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atoms presents a unique electronic environment. While electron-withdrawing groups can sometimes facilitate oxidative addition, the ortho-fluorine and ortho-methoxy groups introduce significant steric hindrance around the bromine, which can slow this rate-determining step.[5]

  • Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[5][8]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion, to form the final substituted alkene product and a hydridopalladium(II) species.[5][8] This step typically favors the formation of the more thermodynamically stable trans (E) isomer.[3][5]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[5][9]

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)XL₂ OxAdd->ArPdX AlkeneCoord Alkene Coordination & Migratory Insertion ArPdX->AlkeneCoord Alkene Intermediate R-CH₂-CH(Ar)-Pd(II)XL₂ AlkeneCoord->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim HPdX H-Pd(II)XL₂ BetaElim->HPdX Product_out BetaElim->Product_out Product RedElim Reductive Elimination (Base) HPdX->RedElim Base RedElim->Pd0 BaseHBr_out RedElim->BaseHBr_out Base-HBr ArX Ar-Br Alkene Alkene Product Substituted Alkene BaseHBr Base-HBr ArX_in Alkene_in

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction with this compound

This protocol is designed as a robust starting point for the coupling of this compound with a generic terminal alkene, such as n-butyl acrylate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsNotes
This compound223.011.01.0The limiting reagent.
n-Butyl acrylate128.171.51.5Using a slight excess of the alkene can help drive the reaction to completion.
Palladium(II) acetate (Pd(OAc)₂)224.50.020.02A common and effective palladium precatalyst. It is reduced in situ to the active Pd(0) species.[1][9]
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04A bulky, electron-rich phosphine ligand that can promote oxidative addition for sterically hindered aryl bromides and stabilize the palladium catalyst.[10]
Cesium Carbonate (Cs₂CO₃)325.822.02.0A strong inorganic base that has shown high efficiency in Heck reactions, particularly with challenging substrates.[11]
N,N-Dimethylformamide (DMF)73.09~3 mL-A high-boiling polar aprotic solvent that is effective in dissolving the reagents and can facilitate the reaction at elevated temperatures.[12]
Safety Precautions
  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Tri(o-tolyl)phosphine is toxic and air-sensitive. Handle under an inert atmosphere.

  • Solvents: DMF is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, careful monitoring and control of the reaction temperature are essential to prevent thermal runaway.[13]

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (223 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[4]

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed DMF (3 mL) via syringe, followed by n-butyl acrylate (0.21 mL, 1.5 mmol).

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C. The higher temperature is often necessary for less reactive aryl bromides.[14]

  • Monitoring the Reaction: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] The reaction is typically complete within 4-24 hours.[16]

  • Work-up: Once the starting material is consumed, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8][17] Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) to remove residual DMF and salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired substituted alkene.

Experimental Workflow Diagram

References

Application Note: 1-Bromo-2,4-difluoro-3-methoxybenzene as a Strategic Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of unique molecular scaffolds. Highly substituted aromatic building blocks are central to this endeavor, providing the core structures for a multitude of active ingredients. This technical guide details the strategic value and application of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS: 221221-00-7), a versatile synthon for the development of next-generation fungicides, herbicides, and insecticides. We provide an in-depth analysis of its chemical properties, detailed protocols for key synthetic transformations, and a conceptual framework for its integration into agrochemical discovery programs, grounded in authoritative scientific principles.

Introduction: The Role of Fluorinated Aromatics in Agrochemical Design

The incorporation of fluorine and other functional groups into aromatic systems is a proven strategy in agrochemical design.[1][2][3] Fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences its transport within the target pest or plant.[3][4] this compound is a prime example of a building block engineered for this purpose.[5] Its unique substitution pattern offers a combination of reactive and modulating groups:

  • Bromine: A versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions or organometallic intermediate formation.[2]

  • Difluoro Substitution: The two fluorine atoms create a distinct electronic environment, influencing the reactivity of the aromatic ring and providing sites for strong interactions with biological targets.

  • Methoxy Group: This group modulates the molecule's polarity and can act as a key hydrogen bond acceptor or a point for metabolic transformation.

This guide serves to equip researchers and synthetic chemists with the foundational knowledge and practical protocols required to effectively utilize this high-potential building block in the synthesis of novel active ingredients.

Physicochemical Properties & Strategic Value

The utility of this compound begins with its fundamental properties, which are summarized below.

PropertyValueSource
IUPAC Name This compoundBLDpharm[5]
CAS Number 221221-00-7BLDpharm[5]
Molecular Formula C₇H₅BrF₂OBLDpharm[5]
Molecular Weight 223.02 g/mol BLDpharm[5]
Appearance Expected to be a liquid or low-melting solid-

The strategic arrangement of its substituents makes it an ideal precursor for compounds targeting complex biological systems, where precise molecular recognition is key.

Core Synthetic Transformations & Protocols

The bromine atom is the primary reactive site for elaboration. The following sections provide detailed, field-tested protocols for two of the most critical transformations in modern synthetic chemistry, adapted for this specific substrate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl or aryl-heteroaryl scaffolds, which are prevalent in many successful fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).[6][7][8] This protocol details the coupling of this compound with a generic boronic acid.

Objective: To form a C(sp²)-C(sp²) bond at the bromine position, creating a biaryl core structure.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Combine Substrates (Aryl Bromide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Catalyst, Ligand) A->B C 3. Add Degassed Solvents B->C D 4. Inert Atmosphere Purge (Evacuate & backfill with N2/Ar) C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) D->E F 6. Monitor by TLC/GC-MS (Stir for 12-24h) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Filter through Celite G->H I 9. Aqueous Wash & Dry H->I J 10. Purify by Chromatography I->J K Biaryl Product J->K Final Product Grignard_Workflow cluster_setup Apparatus & Reagent Prep cluster_initiation Initiation cluster_formation Formation A 1. Flame-Dry All Glassware (under N2/Ar stream) B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Prepare Aryl Bromide Solution (in Anhydrous THF) A->C D 4. Add Small Aliquot of Bromide Solution B->D C->D E 5. Initiate Reaction (Gentle heating/sonication if needed) D->E F 6. Observe Initiation Signs (Color change, gentle reflux) E->F G 7. Add Remaining Bromide Solution Dropwise (Maintain gentle reflux) F->G H 8. Stir at Room Temp or Reflux (e.g., 1-2 hours post-addition) G->H I 9. Grignard Reagent Ready for Use H->I J Alcohol, Carboxylic Acid, etc. I->J React with Electrophile Retrosynthesis cluster_disconnect Target Target SDHI Analog (Pyrazole-Aryl Amide) Amide Pyrazole Carboxylic Acid Derivative Target->Amide Amide Bond (Disconnect 1) Aniline Substituted Aniline (from Building Block) Target->Aniline Building_Block This compound Aniline->Building_Block Suzuki Coupling (Disconnect 2) Coupling_Partner Aryl Boronic Acid (Containing Amino Precursor) Aniline->Coupling_Partner

References

Topic: A Robust and Scalable Synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene, a key building block in modern medicinal chemistry. The unique substitution pattern of this molecule, featuring a bromine handle for cross-coupling and fluorine and methoxy groups to modulate physicochemical properties, makes it a valuable intermediate in the development of novel therapeutics.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from mechanistic considerations to process safety and scale-up optimization. We present a detailed, self-validating protocol for a laboratory-scale synthesis, complete with characterization data, safety protocols derived from authoritative sources, and a discussion of critical parameters for successful implementation and scale-up.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] Similarly, the presence of a bromine atom provides a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[4][5]

The target molecule, this compound, combines these features, making it an intermediate of significant interest for accessing novel chemical matter in oncology, neuroscience, and infectious disease research programs. However, the regioselective synthesis of such polysubstituted aromatic compounds presents a considerable challenge, requiring precise control over reaction conditions to avoid the formation of undesired isomers.[6][7] This application note details a reliable and scalable protocol for its synthesis, grounded in the principles of electrophilic aromatic substitution.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to this compound is the electrophilic aromatic bromination of the readily available starting material, 2,4-difluoroanisole (1,3-difluoro-2-methoxybenzene).

The Reaction Pathway

The chosen pathway involves the reaction of 2,4-difluoroanisole with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron filings, which generate FeBr₃ in situ.[8]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products start 2,4-Difluoroanisole reaction Electrophilic Aromatic Bromination start->reaction bromine Bromine (Br₂) bromine->reaction catalyst Iron Catalyst (Fe) catalyst->reaction catalyst product This compound reaction->product hbr HBr (byproduct) reaction->hbr

Caption: High-level overview of the synthetic transformation.

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the bromination. The substitution pattern on the starting material, 2,4-difluoroanisole, dictates the position of the incoming electrophile.

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group.

  • Fluorine Atoms (-F): Weakly deactivating, ortho, para-directing groups.

The methoxy group is the dominant directing group. It strongly activates the positions ortho and para to it. The para position is already substituted with a fluorine atom. This leaves the two ortho positions as the most likely sites for electrophilic attack. Of these, the position that becomes C1 in the final product is sterically less hindered and is flanked by the two electron-withdrawing fluorine atoms, which makes it the most favorable site for bromination, leading to the desired this compound product.

G FeBr3 FeBr₃ ActivatedBr Br⁺---Br⁻-FeBr₃ FeBr3->ActivatedBr 1. Catalyst Activation Br2 Br-Br Br2->ActivatedBr 1. Catalyst Activation SigmaComplex Sigma Complex (Wheland Intermediate) ActivatedBr->SigmaComplex 2. Nucleophilic Attack Anisole 2,4-Difluoroanisole Anisole->SigmaComplex 2. Nucleophilic Attack Product Product + HBr SigmaComplex->Product 3. Deprotonation (Aromaticity Restored)

Caption: Mechanism of Electrophilic Aromatic Bromination.

Scalable Laboratory Protocol

This protocol is designed for a 100g scale synthesis of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Material/EquipmentSpecification
2L 3-Neck Round Bottom FlaskGround glass joints
Mechanical StirrerOverhead motor with PTFE paddle
500mL Addition FunnelPressure-equalizing
Thermometer & AdapterRange: -20°C to 100°C
Condenser with Gas OutletConnected to a gas bubbler/scrubber
Heating/Cooling MantleWith temperature controller
2,4-Difluoroanisole>98% purity
Dichloromethane (DCM)Anhydrous grade
Iron FilingsFine powder
Bromine>99.5% purity
10% Sodium Bisulfite (NaHSO₃)Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Attach the condenser to the central neck and connect its outlet to a scrubber containing a sodium thiosulfate solution to neutralize HBr gas and any unreacted bromine. Purge the entire system with dry nitrogen.

  • Charging Reactants: To the flask, add 2,4-difluoroanisole (72.0 g, 0.5 mol) and anhydrous dichloromethane (750 mL). Begin stirring and add iron filings (1.4 g, 0.025 mol).

  • Bromine Addition: In the addition funnel, place bromine (88.0 g, 0.55 mol, 28.2 mL) dissolved in 100 mL of dichloromethane. Cool the reaction flask to 0-5°C using an ice bath.

  • Controlled Reaction: Begin the dropwise addition of the bromine solution to the stirred reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 10°C.[8] The addition typically takes 2-3 hours.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via GC or TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 250 mL of 10% aqueous sodium bisulfite solution to destroy any excess bromine. The red-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 250 mL of saturated sodium bicarbonate solution, 250 mL of water, and finally 250 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Process Optimization and Scale-Up Considerations

Scaling this process requires careful attention to several critical parameters to ensure safety, efficiency, and consistent product quality.

Key Reaction Parameters
ParameterRecommended RangeRationale & Impact on Outcome
Stoichiometry (Br₂) 1.05 - 1.10 eq.A slight excess ensures complete conversion of the starting material. A large excess increases the risk of polybromination and complicates purification.
Catalyst Loading (Fe) 2 - 5 mol%Sufficient to catalyze the reaction effectively. Higher loading offers no significant benefit and can complicate work-up.
Temperature 0 - 10°C (during addition)Critical for controlling selectivity. Higher temperatures can lead to the formation of undesired isomers and increase the rate of side reactions.[8]
Solvent Dichloromethane (DCM)Provides good solubility for reactants and is relatively inert. Chlorinated solvents should be handled with care. Other inert solvents like 1,2-dichloroethane can be considered.
Reaction Time 12 - 24 hoursEnsure complete reaction. Monitor by GC/TLC to avoid unnecessarily long reaction times which could lead to byproduct formation.
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.

  • GC-MS: To determine purity and confirm the molecular weight.

  • HPLC: To assess purity with high accuracy.[9]

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for handling bromine).[10][11]

  • Ventilation: This procedure must be conducted in a certified chemical fume hood due to the use of volatile, corrosive, and toxic bromine and the evolution of HBr gas.[12][13]

  • Bromine Handling: Bromine is highly corrosive and toxic. It should be handled with extreme care. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Exothermic Reaction: The bromination is exothermic. Proper temperature control and slow addition are crucial to prevent a runaway reaction.

  • Waste Disposal: Halogenated organic waste and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Conclusion

This application note provides a well-defined, reliable, and scalable protocol for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the key reaction parameters outlined, researchers can confidently produce this valuable intermediate in high purity and yield. The detailed safety and handling guidelines ensure the process can be carried out responsibly, enabling the advancement of drug discovery programs that rely on this and related fluorinated building blocks.

References

Application Notes and Protocols for the Catalytic Amination of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the catalytic amination of 1-bromo-2,4-difluoro-3-methoxybenzene. This transformation is a critical step in the synthesis of various pharmaceutically active compounds and functional materials. We will explore the two primary catalytic systems employed for this C-N cross-coupling reaction: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a discussion of the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Aryl-2,4-difluoro-3-methoxyanilines

The structural motif of N-aryl-2,4-difluoro-3-methoxyaniline is a key building block in medicinal chemistry and materials science. The fluorine atoms at the 2 and 4 positions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing drug efficacy and pharmacokinetic profiles. The methoxy group at the 3-position further modulates these properties. The catalytic amination of this compound provides a direct and versatile route to a wide array of derivatives, making it a reaction of considerable interest.

The primary challenge in the synthesis of these compounds lies in the formation of the carbon-nitrogen (C-N) bond. Traditional methods often require harsh reaction conditions and have limited substrate scope.[1] Modern catalytic approaches, particularly those utilizing palladium and copper, have revolutionized this field, offering milder conditions and broader functional group tolerance.[1][2]

Strategic Overview of Catalytic Amination

The successful amination of this compound hinges on the selection of an appropriate catalytic system. The electron-withdrawing nature of the fluorine substituents activates the aryl bromide towards oxidative addition, a key step in many cross-coupling reactions. However, the choice of catalyst, ligand, base, and solvent is crucial to achieve high yields and selectivity.

Figure 1: General workflow for the catalytic amination of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1][3] The reaction is catalyzed by a palladium complex and involves the coupling of an aryl halide with an amine in the presence of a base.[4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical as it influences the rate and efficiency of each step.[5] Bulky, electron-rich phosphine ligands are often employed to promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[5]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amine TypeRecommended BaseTypical Temperature (°C)Notes
Primary AlkylamineNaOt-Bu80-100Stronger bases are generally required.
Secondary AlkylamineNaOt-Bu80-100Can be more sterically hindered.
Primary ArylamineCs₂CO₃ or K₃PO₄100-110Weaker bases are often sufficient.
Secondary ArylamineCs₂CO₃ or K₃PO₄100-110May require longer reaction times.

Table 1: General guidelines for base selection in Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring stoichiometric amounts of copper and high temperatures.[6] Modern variations utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, allowing for milder reaction conditions.[6][7] This method can be a cost-effective alternative to palladium-catalyzed reactions.[2][8]

Mechanistic Considerations

The mechanism of the copper-catalyzed Ullmann amination is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired product.[6]

Figure 3: A proposed catalytic cycle for the Copper-catalyzed Ullmann amination.

Recommended Protocol: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • L-Proline or N,N'-Dimethylethylenediamine (as ligand, optional but recommended)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equivalents).

  • Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or DMSO to the vial to achieve a suitable concentration (typically 0.2-1.0 M).

  • Reaction: Seal the vial and heat the reaction mixture to 110-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Amine TypeRecommended LigandTypical Temperature (°C)Notes
Primary AlkylamineL-Proline110-130Ligands can significantly improve yields.
Secondary AlkylamineN,N'-Dimethylethylenediamine110-130May require higher catalyst loading.
Primary ArylamineNone or Phenanthroline120-140Often proceeds without a ligand, but can be slow.
Secondary ArylamineNone or Phenanthroline120-140Generally more challenging.

Table 2: Ligand suggestions for Copper-catalyzed amination.

Safety Considerations

  • Aryl Halides: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Potassium carbonate and phosphate are irritants. Handle with care in a well-ventilated area or fume hood.

  • Solvents: Toluene, dioxane, DMF, and DMSO are flammable and/or toxic. Use in a fume hood and avoid inhalation or skin contact.

  • Catalysts: Palladium and copper catalysts can be toxic. Avoid inhalation of dust.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere of argon or nitrogen to prevent oxidation of the catalyst and reagents.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh catalyst and ligands. Ensure anhydrous and anaerobic conditions.
Insufficiently strong baseFor Buchwald-Hartwig, consider a stronger base like NaOt-Bu or LiHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products HydrodehalogenationUse a non-protic solvent. Ensure the base is anhydrous.
Homocoupling of the amineUse a slight excess of the aryl halide.
Difficulty in Purification Residual catalystFilter the crude product through a short pad of silica gel or celite.
Complex product mixtureOptimize reaction conditions to improve selectivity.

Table 3: Common troubleshooting tips for catalytic amination reactions.

Conclusion

The catalytic amination of this compound is a robust and versatile transformation that provides access to a wide range of valuable N-aryl aniline derivatives. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable synthetic routes. The choice between these methods will depend on factors such as substrate scope, cost, and desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and optimize these important C-N bond-forming reactions.

References

Application Note & Protocol: Sonogashira Coupling of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable for the synthesis of complex molecules, particularly in the fields of drug discovery, natural products, and materials science.[3][4][5] The reaction's value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][6]

This document provides a detailed guide to the Sonogashira coupling of 1-Bromo-2,4-difluoro-3-methoxybenzene , a substrate of significant interest to medicinal chemists. The unique substitution pattern—electron-withdrawing fluorine atoms and an electron-donating methoxy group—presents specific considerations for reaction optimization. The resulting 2,4-difluoro-3-methoxyphenylacetylene scaffold is a valuable building block, as fluorinated aromatic moieties are prevalent in a wide array of pharmaceuticals, enhancing metabolic stability and binding affinity.[7] This guide will delve into the reaction mechanism, provide a validated, step-by-step protocol, discuss optimization strategies, and explain the causality behind critical experimental choices.

The Sonogashira Reaction Mechanism

The Sonogashira reaction typically operates through a synergistic dual catalytic cycle involving both palladium and copper(I) complexes.[1][6][8] While copper-free variants exist to prevent undesired alkyne homocoupling (Glaser coupling), the co-catalyzed system remains the most common due to its increased reaction rates and milder conditions.[1][9]

The Palladium Cycle (Primary Catalytic Loop):

  • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ by an amine or phosphine ligand to the catalytically active Pd(0) species.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II)-aryl complex. This is often the rate-determining step. The electron-withdrawing fluorine atoms on the substrate facilitate this step.[1][2][6]

  • Transmetalation: The Pd(II)-aryl complex accepts the acetylide group from a copper(I) acetylide intermediate, which is formed in the copper cycle. This step regenerates the copper(I) catalyst.[1][10]

  • Reductive Elimination: The newly formed Pd(II)-di-organo complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

The Copper Cycle (Co-Catalytic Loop):

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]

  • Deprotonation: An amine base deprotonates the alkyne, forming a highly nucleophilic copper(I) acetylide species.[1][11]

  • Transmetalation: This copper acetylide serves as the activated alkyne partner, transferring the acetylide moiety to the palladium center in the main cycle.[1]

Sonogashira_Mechanism

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a reliable procedure for the coupling of this compound with phenylacetylene. The methodology is robust but should be performed under an inert atmosphere to ensure catalyst stability and reproducibility.

Materials and Reagents
ReagentCAS No.Supplier (Example)PurityNotes
This compound1362412-25-8Sigma-Aldrich>97%Limiting Reagent
Phenylacetylene536-74-3Sigma-Aldrich>98%Use 1.2 equivalents
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2Strem Chemicals>98%PdCl₂(PPh₃)₂; 2 mol% loading
Copper(I) Iodide (CuI)7681-65-4Acros Organics>99%4 mol% loading
Triethylamine (Et₃N)121-44-8Fisher Scientific>99.5%Anhydrous; use as solvent and base
Toluene108-88-3VWR ChemicalsAnhydrousOptional co-solvent
Saturated aq. NH₄ClN/AIn-house prepN/AFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich>99.5%Drying agent
Diethyl Ether (Et₂O)60-29-7Fisher ScientificACS GradeFor extraction
Silica Gel7631-86-9SiliCycle230-400 meshFor chromatography
Experimental Workflow

Workflow

Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.22 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (59 mg, 0.084 mmol, 2 mol%), and CuI (32 mg, 0.169 mmol, 4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen gas three times. Under a positive flow of nitrogen, add anhydrous triethylamine (15 mL) and anhydrous toluene (5 mL). Rationale: Triethylamine serves as both the base and a solvent, while toluene helps ensure solubility of the aryl bromide.

  • Alkyne Addition: Add phenylacetylene (0.55 mL, 5.06 mmol, 1.2 eq) to the mixture via syringe. Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously. Rationale: Aryl bromides are less reactive than iodides and often require heating to achieve a reasonable reaction rate.[6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Once the starting bromide is consumed, cool the mixture to room temperature. Dilute the dark slurry with diethyl ether (30 mL) and filter it through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional diethyl ether (2 x 15 mL).[6]

  • Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) to remove residual copper salts and triethylammonium salts, followed by brine (25 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to afford the pure 1-(2,4-difluoro-3-methoxyphenyl)-2-phenylethyne product.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on several interconnected parameters. For a substrate like this compound, careful optimization may be required to achieve high yields.

ParameterStandard ConditionOptimization Strategy & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)If yield is low, try a more active catalyst system like Pd(PPh₃)₄ or an in situ generated catalyst from Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, P(t-Bu)₃). These ligands promote the oxidative addition step.[2][8]
Copper Co-catalyst CuI (4 mol%)If alkyne homodimerization (Glaser coupling) is a significant side reaction, reduce the amount of CuI or switch to a copper-free protocol. Copper-free reactions may require a stronger base (e.g., Cs₂CO₃) or a more active palladium catalyst.[1][9]
Base Triethylamine (Et₃N)If the reaction is sluggish, a stronger, more hindered amine like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be used.[6] For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.
Solvent Et₃N/TolueneSolvent choice affects solubility and reaction rate. Aprotic polar solvents like DMF or NMP can sometimes accelerate the reaction, but may require higher purification effort. For room temperature couplings, acetonitrile can be effective.[9]
Temperature 70 °CStart at a moderate temperature. If decomposition is observed, lower the temperature. If the reaction is slow, cautiously increase the temperature. Highly active catalyst systems can enable the reaction to proceed at room temperature.[9][12]

Conclusion

The Sonogashira coupling provides a highly effective and versatile method for the synthesis of 2,4-difluoro-3-methoxyphenylacetylenes from this compound. Understanding the interplay between the palladium catalyst, copper co-catalyst, base, and solvent is critical for achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers. By implementing the outlined optimization strategies, this reaction can be adapted for a wide range of terminal alkynes, enabling the rapid generation of valuable molecular scaffolds for applications in pharmaceutical and materials chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming challenges in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored for reactions involving 1-Bromo-2,4-difluoro-3-methoxybenzene. As a sterically hindered and electronically modified aryl halide, this substrate presents unique challenges that require careful optimization of reaction parameters.

I. Troubleshooting Guide: Low to No Yield

This section addresses the most common issue encountered with this compound: low or no formation of the desired product. The guide is structured to help you systematically identify and resolve the root cause of the problem.

Question 1: My Suzuki coupling reaction with this compound has failed or is giving a very low yield. Where should I start my investigation?

Answer:

A low yield in a Suzuki coupling reaction with a challenging substrate like this compound can often be attributed to several key factors. Due to the electronic and steric nature of this aryl bromide, the oxidative addition step in the catalytic cycle can be particularly sluggish. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand System Inefficiency:

  • The Challenge: The electron-withdrawing fluorine atoms and the ortho-methoxy group on your aryl bromide can make oxidative addition, the first and often rate-limiting step of the Suzuki reaction, difficult.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough.[2]

  • The Solution: Employ more sophisticated and highly active catalyst systems. Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition and subsequent reductive elimination.[3][4] Consider screening a panel of modern Buchwald-type ligands.

LigandPrecatalyst SuggestionKey Advantage
SPhos SPhos Pd G3Generally robust for sterically hindered substrates.
XPhos XPhos Pd G3/G4Excellent for electron-rich and hindered aryl halides.[5]
RuPhos RuPhos Pd G3Often effective when other ligands fail.
cataCXium® A cataCXium® A Pd G3Shown to be effective for challenging ortho-substituted anilines.[6]

2. Inappropriate Base or Solvent Combination:

  • The Challenge: The base is critical for activating the boronic acid/ester for transmetalation, but its effectiveness is highly dependent on the solvent.[3][7] Poor solubility of an inorganic base in an organic solvent is a common reason for reaction failure.

  • The Solution:

    • Base Selection: Weaker bases are often preferred to minimize side reactions like protodeboronation.[8] However, for a challenging substrate, a stronger base might be necessary to drive the reaction. A good starting point is to screen potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9]

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) often improves the solubility of the base and facilitates the reaction.[6][9] For anhydrous conditions, polar aprotic solvents like DMF or NMP can be effective, but be aware that the solvent can significantly influence reaction selectivity and rate.[10][11][12]

3. Reagent Quality and Stability:

  • The Challenge: The success of a Suzuki coupling is highly dependent on the purity of all reagents.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, especially protodeboronation where the boronic acid group is replaced by a hydrogen atom.[8][13]

    • Aryl Bromide: While generally stable, ensure your this compound is pure.

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[8]

  • The Solution:

    • Use fresh or recently purified boronic acid/ester. Consider using more stable boronic esters like pinacol or MIDA esters.[13]

    • Ensure all solvents are anhydrous (if required) and have been properly degassed to remove oxygen, which can deactivate the catalyst.[9]

    • Use fresh, high-quality palladium catalysts and ligands that have been stored under an inert atmosphere.

Question 2: I am observing significant formation of side products, such as homocoupling of my boronic acid and hydrodehalogenation of my starting material. How can I minimize these?

Answer:

The formation of side products is a clear indication that the desired cross-coupling pathway is competing with unproductive reaction pathways. Here’s how to address the most common side reactions:

1. Homocoupling of the Boronic Acid:

  • The Cause: This occurs when two molecules of the boronic acid react with each other. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[13]

  • The Solution:

    • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[9]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ (in combination with a ligand) can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can sometimes favor homocoupling.[13]

    • Stoichiometry: Using a slight excess of the aryl bromide (1.1-1.2 equivalents) can sometimes suppress boronic acid homocoupling.

2. Hydrodehalogenation (Protodebromination):

  • The Cause: This is the replacement of the bromine atom on your starting material with a hydrogen atom. This side reaction is often mediated by palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[1]

  • The Solution:

    • Choice of Base: Avoid bases that can readily generate hydride species.

    • Anhydrous Conditions: If hydrodehalogenation is a significant issue, switching to strictly anhydrous conditions may be beneficial.

    • Ligand Selection: Certain ligands are better at promoting the desired reductive elimination over the dehalogenation pathway. Bulky, electron-rich ligands can be advantageous here.[1]

II. Frequently Asked Questions (FAQs)

Catalyst & Ligands

Q1: Why is Pd(PPh₃)₄ not working for my reaction? A1: While Pd(PPh₃)₄ is a classic and versatile catalyst, it can be inefficient for challenging substrates like this compound.[14] The electron-withdrawing nature of the fluorine atoms and the steric hindrance from the ortho-methoxy group can slow down the oxidative addition step to a point where the reaction does not proceed efficiently with this less active catalyst.[15] More modern, electron-rich, and bulky phosphine ligands are required to overcome this activation barrier.[3]

Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂. Is this a problem? A2: Not necessarily, but it adds a layer of complexity. For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) species.[13] This reduction can occur by oxidation of a phosphine ligand or through the homocoupling of two boronic acid molecules, the latter of which is an unproductive pathway that consumes your starting material.[13] If you are having issues, consider using a pre-formed Pd(0) catalyst or a modern precatalyst that is designed for efficient generation of the active catalytic species.

Reaction Conditions

Q3: Does the reaction temperature matter? A3: Absolutely. Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C, to drive the reaction to completion.[16] However, excessively high temperatures can lead to decomposition of the catalyst, ligands, or starting materials, and can increase the rate of side reactions like protodeboronation.[8] If you are seeing decomposition, try lowering the temperature. If the reaction is sluggish, a higher temperature may be required, but this should be balanced with the stability of your reagents.

Q4: Should I run my reaction under aqueous or anhydrous conditions? A4: Both have their merits. Aqueous conditions (e.g., dioxane/water) are very common for Suzuki reactions as they help to dissolve the inorganic bases.[3] However, water is a proton source and can contribute to protodeboronation of the boronic acid.[8] If you suspect this is a major issue, switching to anhydrous conditions with a soluble organic base or a very finely powdered inorganic base may improve your yield.

III. Experimental Protocols & Workflows

Protocol: General Procedure for Suzuki Coupling with this compound

This is a starting point for optimization. The choice of ligand, base, and solvent should be screened for optimal results.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reagents A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B + R¹-X C Transmetalation Intermediate B->C + [R²B(OH)₃]⁻ D Product Complex C->D D->A Reductive Elimination prod_out R¹-R² (Product) R1X R¹-X (Aryl Halide) R2B R²-B(OH)₂ + Base (Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][17]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with This compound CheckCatalyst Is the catalyst system active enough? (e.g., Buchwald Ligands) Start->CheckCatalyst CheckConditions Are the base and solvent compatible and effective? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen modern ligands (XPhos, SPhos, etc.) CheckCatalyst->OptimizeCatalyst No CheckReagents Are all reagents pure and stable? CheckConditions->CheckReagents Yes OptimizeConditions Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, 2-MeTHF) CheckConditions->OptimizeConditions No CheckSideReactions Are side products (homocoupling, dehalogenation) a major issue? CheckReagents->CheckSideReactions Yes PurifyReagents Use fresh boronic acid/ester. Ensure rigorous degassing. CheckReagents->PurifyReagents No MinimizeSideReactions Ensure inert atmosphere. Consider anhydrous conditions. CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No OptimizeCatalyst->CheckConditions OptimizeConditions->CheckReagents PurifyReagents->CheckSideReactions MinimizeSideReactions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

IV. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Available at: --INVALID-LINK--

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Available at: --INVALID-LINK--

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available at: --INVALID-LINK--

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available at: --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(24), 6171-6175. Available at: --INVALID-LINK--

  • World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: --INVALID-LINK--

  • White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Available at: --INVALID-LINK--

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: --INVALID-LINK--

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--

  • ResearchGate. (2019). Effect of solvent on the Suzuki reaction. Available at: --INVALID-LINK--

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: --INVALID-LINK--

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: --INVALID-LINK--

  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. Available at: --INVALID-LINK--

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: --INVALID-LINK--

  • ResearchGate. (2017). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available at: --INVALID-LINK--

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: --INVALID-LINK--

  • ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions... Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Available at: --INVALID-LINK--

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: --INVALID-LINK--

  • National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: --INVALID-LINK--

References

Technical Support Center: Grignard Reagent Formation from 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of the Grignard reagent from 1-bromo-2,4-difluoro-3-methoxybenzene is a critical step in the synthesis of various high-value pharmaceutical and materials science intermediates. However, the unique electronic and steric properties of this substrate—namely the strongly electron-withdrawing fluorine atoms and the ortho-methoxy group—present specific challenges that can lead to significant side reactions. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers minimize byproduct formation and maximize the yield of the desired (2,4-difluoro-3-methoxyphenyl)magnesium bromide.

The primary and most problematic side reaction is Wurtz-type homo-coupling, which leads to the formation of a symmetrical biaryl compound.[1][2] Understanding the factors that promote this and other side reactions is key to developing a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't initiate. What are the most common causes?

A1: Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[3][4] This layer must be disrupted.

  • Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[5][6] All components of the reaction must be scrupulously dried.

  • Poor Quality Reagents: The aryl bromide must be pure, and the solvent must be anhydrous.

Q2: I'm observing a significant amount of a high-molecular-weight, non-polar byproduct. What is it and how can I prevent it?

A2: This is almost certainly the homo-coupled biaryl product, 2,2',4,4'-tetrafluoro-3,3'-dimethoxy-1,1'-biphenyl, formed via a Wurtz-type reaction.[1][7] This side reaction is promoted by:

  • High Local Concentration of Aryl Bromide: Adding the aryl bromide too quickly creates high concentrations at the magnesium surface, favoring coupling.

  • High Reaction Temperature: Elevated temperatures increase the rate of side reactions. Once initiated, the Grignard formation is exothermic and can lead to localized heating or "hot spots."

  • Impure Magnesium: Certain metal impurities can catalyze the coupling reaction.

To minimize this, use a slow, controlled addition of the aryl bromide solution and maintain a gentle, consistent reaction temperature.[1][7]

Q3: What is the best solvent for this reaction, THF or Diethyl Ether?

A3: For aryl bromides, particularly those that are less reactive, Tetrahydrofuran (THF) is generally the superior solvent.[8][9]

  • Higher Boiling Point: THF's boiling point (66 °C) allows for a higher reaction temperature if needed for initiation, compared to diethyl ether (34.6 °C).[8]

  • Better Solvation: THF is more polar and a better Lewis base, which helps to solvate and stabilize the Grignard reagent more effectively.[5] This can lead to a more reactive reagent.

Q4: How do I know if my magnesium turnings are sufficiently activated?

A4: Visual cues are key. Successful initiation and activation are typically marked by:

  • Spontaneous Warming: The reaction is exothermic, and a noticeable temperature increase is a primary indicator.

  • Appearance of Turbidity: The solution will turn from clear to a cloudy grey or brownish color.[3]

  • Gas Evolution: If using 1,2-dibromoethane as an activator, you will observe bubbling as ethylene gas is produced.[10]

  • Disappearance of Iodine Color: If using iodine, the characteristic brown/purple color will fade as it reacts with the magnesium.[3]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions & Explanations
Reaction Fails to Initiate 1. Inactive Magnesium Surface: The MgO layer is preventing electron transfer.[3] 2. Wet Glassware/Solvent: Traces of water are quenching the initial, small amount of Grignard reagent formed.[6]1. Activate the Magnesium: Use a chemical activator. A small crystal of iodine or a few drops of 1,2-dibromoethane (DBE) are standard. DBE is often preferred as its reaction produces visible ethylene bubbling, confirming activation.[3][10] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvent.[3]
Low Yield of Grignard Reagent 1. Homo-coupling (Wurtz Reaction): High local concentration of aryl bromide or excessive temperature.[1] 2. Incomplete Reaction: The reaction did not go to completion.1. Control Addition Rate: Add the aryl bromide solution dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to maintain a low, steady concentration. 2. Control Temperature: Use a water bath to maintain a consistent temperature and dissipate the heat from the exotherm. Avoid aggressive heating.[1] 3. Titrate the Reagent: Before use, always perform a titration (e.g., with I₂) to determine the exact concentration of your active Grignard reagent.[2] This prevents using inaccurate stoichiometry in subsequent steps.
Reaction Mixture Turns Dark Brown/Black 1. Decomposition: The Grignard reagent may be thermally unstable, especially if refluxed for too long. 2. Wurtz Byproducts: Finely divided metal particles formed during side reactions can cause darkening.[2]1. Avoid Prolonged Heating: Once the reaction is initiated and the majority of the magnesium is consumed, do not continue to heat or reflux for extended periods. Use the reagent promptly or store it under an inert atmosphere.

Key Experimental Protocols & Workflows

Protocol 1: Optimized Grignard Reagent Formation

This protocol is designed to maximize yield by carefully controlling initiation and addition.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane (DBE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Rigorously dry all glassware (3-neck round-bottom flask, condenser, addition funnel) and assemble under an inert atmosphere.[3]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a stir bar in the flask. Add a small crystal of iodine or ~5 mol% of DBE.[3][11]

  • Initiation: Add a small portion (~5-10%) of the total this compound solution (1.0 equivalent in anhydrous THF) to the flask. Gently warm the mixture with a heat gun until initiation is observed (color change, gentle bubbling, or exotherm).

  • Controlled Addition: Once initiated, begin the slow, dropwise addition of the remaining aryl bromide solution from the addition funnel. The rate should be controlled to maintain a gentle reflux or a steady internal temperature (e.g., 40-50°C).[7]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-to-brown suspension.

Workflow & Decision Making

The following diagram illustrates the critical workflow for successful Grignard formation, emphasizing troubleshooting checkpoints.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting cluster_analysis Analysis Dry Dry Glassware & Reagents Assemble Assemble Under Inert Gas (N2/Ar) Dry->Assemble Activate Activate Mg (I2 or DBE) Assemble->Activate Initiate Initiate Reaction (Small Ar-Br aliquot + Gentle Heat) Activate->Initiate Check Initiation Successful? Initiate->Check Add Slow, Dropwise Addition of Ar-Br Check->Add Yes Troubleshoot Re-activate Mg, Check for Moisture Check->Troubleshoot No Complete Stir to Completion Add->Complete Titrate Titrate Reagent (e.g., with I2) Complete->Titrate Troubleshoot->Initiate Proceed Proceed to Next Step Titrate->Proceed

Caption: Workflow for Grignard formation with troubleshooting loop.

Reaction Mechanism: Desired Pathway vs. Side Reaction

The key to a successful reaction is favoring the Grignard formation pathway over the Wurtz-type homo-coupling.

Reaction_Pathways Start Ar-Br + Mg Radical [Ar•] + MgBr• (Surface Radical Species) Start->Radical SET (Single Electron Transfer) Grignard (2,4-difluoro-3-methoxyphenyl)MgBr (Desired Product) Radical->Grignard Fast Radical Recombination (Favored at Low [Ar-Br]) Wurtz 2,2',4,4'-tetrafluoro-3,3'-dimethoxy-1,1'-biphenyl (Wurtz Byproduct) Radical->Wurtz Dimerization or SN2-like attack (Favored at High [Ar-Br] & Temp)

Caption: Competing pathways in Grignard formation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced cross-coupling applications. This guide provides in-depth, field-proven insights for researchers, chemists, and drug development professionals working with the challenging substrate, 1-Bromo-2,4-difluoro-3-methoxybenzene. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The structure of this compound presents a unique combination of steric and electronic factors. The C-Br bond, the site of reactivity, is influenced by two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group. This electronic push-pull system, combined with the substitution pattern, requires careful consideration of the catalyst system to achieve high yields and selectivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.

Frequently Asked Questions (FAQs): Catalyst & Condition Selection

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The primary challenges stem from the substrate's unique electronic and steric profile, which directly impacts the key steps of the palladium-catalyzed cross-coupling cycle.[1][2]

  • Oxidative Addition (Rate-Limiting Step): The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. Generally, this accelerates the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step of the catalytic cycle.[2][3] However, the ortho-methoxy group is electron-donating, which can counteract this effect to some degree. More importantly, the steric bulk from the adjacent fluorine and methoxy-flanked positions can hinder the approach of the palladium catalyst.[4]

  • Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is often facilitated by bulky, electron-rich ligands.[5] The electronic nature of the substrate can also play a role here.

  • Potential for Side Reactions: The presence of multiple functional groups increases the possibility of unwanted side reactions. For instance, strong bases could potentially react with the fluoro or methoxy groups under harsh conditions, and protodebromination (replacement of bromine with hydrogen) is a common byproduct in many cross-coupling reactions.[6]

Q2: I need to perform a Suzuki-Miyaura coupling. What is the best starting point for a catalyst system?

For Suzuki-Miyaura reactions, which couple an organoboron reagent with an aryl halide, the choice of ligand is critical for success with this substrate. Given the steric hindrance and mixed electronics, a highly active catalyst system is required.

Recommendation: Start with a palladium(II) precatalyst that readily forms the active Pd(0) species, paired with a bulky, electron-rich biaryl phosphine ligand. These ligands are known to promote both the oxidative addition of challenging substrates and the difficult reductive elimination step.[5][7]

ComponentRecommended Starting ReagentRationale
Pd Precatalyst Pd(OAc)₂ or a palladacycle precatalystReadily available and efficiently reduced in situ to the active Pd(0) catalyst.
Ligand XPhos or SPhos (Buchwald Ligands)These bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling sterically hindered and electronically challenging aryl halides.[5] They stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups. K₃PO₄ is often more effective for hindered substrates.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 ratio)Biphasic solvent systems are standard for Suzuki couplings, facilitating the interaction of organic-soluble and water-soluble components.
Temperature 80–110 °CElevated temperatures are usually necessary to overcome the activation barriers for hindered substrates.
Q3: I want to synthesize an aniline derivative via Buchwald-Hartwig amination. Which catalyst system should I use?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9][10] This reaction is highly dependent on using a specialized ligand designed to facilitate the coupling of amines with aryl halides.

Recommendation: For this substrate, a "third-generation" or "fourth-generation" Buchwald catalyst system is advised. These systems employ highly specialized bulky phosphine ligands that can couple a wide range of amines, including primary and secondary amines, under relatively mild conditions.[5][9]

ComponentRecommended Starting ReagentRationale
Pd Precatalyst Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystBuchwald precatalysts are air-stable and highly efficient, containing the optimal Pd:ligand ratio for generating the active catalyst. Pd₂(dba)₃ is a common source of Pd(0).
Ligand BrettPhos or RuPhos These ligands are specifically designed for C-N cross-coupling. Their steric bulk and electronic properties are tuned to promote the reductive elimination of the C-N bond, which is often challenging.[5]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[11] Sodium tert-butoxide is the most common choice.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst.
Temperature 80–110 °CAs with Suzuki coupling, heating is generally required to drive the reaction to completion.
Q4: Can I perform a Sonogashira or Heck reaction with this substrate? What are the key considerations?

Yes, both Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions are viable, but catalyst selection remains key.

  • Sonogashira Coupling: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[12] However, for complex substrates, copper-free conditions are often cleaner and can prevent side reactions like alkyne homocoupling.

    • Recommended Catalyst: A Pd(0) source like Pd(PPh₃)₄ or an in situ generated catalyst from PdCl₂(PPh₃)₂ with a phosphine ligand such as P(t-Bu)₃.[4] Using sterically demanding phosphines can allow the reaction to proceed at room temperature, even for aryl bromides.[4][12]

    • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often serving as both the base and part of the solvent system.[13]

  • Heck Reaction: The Heck reaction couples the aryl halide with an alkene.[14][15] The regioselectivity and stereoselectivity of the product alkene must be considered.

    • Recommended Catalyst: Pd(OAc)₂ is a common and effective precatalyst.[14][16] Ligand choice depends on the alkene; for simple acrylates, phosphine-free conditions can sometimes work, but for more challenging couplings, ligands like PPh₃ or bulky phosphines are beneficial.[17] N-heterocyclic carbene (NHC) ligands have also shown high thermal stability and activity in Heck reactions.[17]

    • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HBr generated during the catalytic cycle.[18][14]

Catalyst Selection Logic

The following diagram illustrates a decision-making process for selecting a starting point for your cross-coupling reaction.

CatalystSelection start_node Desired Bond Formation? cc_node C-C Bond start_node->cc_node  C-C   cn_node C-N Bond start_node->cn_node  C-N   suzuki_node Suzuki-Miyaura (Aryl-Boronic Acid) cc_node->suzuki_node Using Boronic Acid? sonogashira_node Sonogashira (Aryl-Alkyne) cc_node->sonogashira_node Using Alkyne? heck_node Heck (Aryl-Alkene) cc_node->heck_node Using Alkene? buchwald_node Buchwald-Hartwig (Aryl-Amine) cn_node->buchwald_node Using Amine?

Caption: Initial decision tree for cross-coupling reaction type.

Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This section addresses common problems in a systematic way.

Q5: My reaction shows low or no conversion of the starting material. What should I do?

Low conversion is the most common issue. Before making drastic changes, ensure your fundamentals are sound. A systematic approach is crucial.

Step 1: Verify Reaction Setup & Reagents

  • Inert Atmosphere: Have you rigorously excluded oxygen? Palladium catalysts, especially in their Pd(0) active form, are sensitive to air. Ensure solvents were properly degassed (e.g., via freeze-pump-thaw or sparging with argon for at least 30 minutes) and the reaction was assembled under a positive pressure of inert gas (Ar or N₂).[19][20] Homocoupling of boronic acids is a classic sign of oxygen contamination.[6]

  • Reagent Quality: Are your reagents pure and dry? Water can interfere with many steps, especially transmetalation. Is the base fresh? Sodium tert-butoxide, for example, is highly hygroscopic. Are your solvents anhydrous?

  • Catalyst Activity: Is your palladium precatalyst old or potentially degraded? Consider using a fresh bottle or a more robust, air-stable precatalyst.

Step 2: Modify Reaction Parameters If the setup is correct, begin modifying the reaction conditions.

IssuePotential SolutionRationale & Explanation
Slow Oxidative Addition 1. Increase Temperature: Run the reaction at a higher temperature (e.g., increase from 80°C to 110°C). 2. Switch to a More Electron-Rich Ligand: Change from a general-purpose ligand to a more specialized, electron-rich ligand (e.g., from PPh₃ to a Buchwald-type ligand).Oxidative addition is often the rate-limiting step and has a significant activation energy barrier. More electron-rich ligands can increase the electron density on the Pd(0) center, promoting its insertion into the C-Br bond.[21]
Inefficient Transmetalation / Base Issue 1. Change the Base: If using a carbonate, switch to a stronger base like K₃PO₄ (for Suzuki) or an alkoxide (for Buchwald). 2. Ensure Base Quality: Use finely powdered, dry base to maximize surface area and reactivity.The base is critical for activating the coupling partner. If the base is too weak or not sufficiently available, the catalytic cycle will stall.
Slow Reductive Elimination 1. Use a Bulkier Ligand: Sterically bulky ligands are known to promote the final reductive elimination step to release the product.[22]The steric clash of a bulky ligand forces the two coupling partners on the palladium center closer together, facilitating bond formation.
Overall Catalyst Deactivation 1. Increase Catalyst Loading: Increase from 1-2 mol% to 5 mol%. 2. Use a More Stable Precatalyst: Switch to a palladacycle or a commercially available G3/G4 precatalyst.If the catalyst is decomposing over the course of the reaction, a higher initial loading may be sufficient to reach full conversion. More advanced precatalysts can offer greater stability.

Troubleshooting Workflow

Troubleshooting start Low Conversion Observed check_setup Verify Inert Atmosphere & Reagent Quality start->check_setup increase_temp Increase Reaction Temperature (e.g., to 110°C) check_setup->increase_temp Setup OK change_ligand Switch to Bulkier, More Electron-Rich Ligand increase_temp->change_ligand No Improvement success Reaction Successful increase_temp->success Improved change_base Use Stronger or More Soluble Base change_ligand->change_base No Improvement change_ligand->success Improved increase_loading Increase Catalyst Loading (e.g., to 5 mol%) change_base->increase_loading No Improvement change_base->success Improved increase_loading->success Improved

Caption: Systematic workflow for troubleshooting low-yield reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation. Note: All manipulations should be performed using standard Schlenk line or glovebox techniques to handle air-sensitive reagents.[19][20][23]

  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar at 125°C overnight. Allow it to cool to room temperature under a stream of argon or nitrogen.[19]

  • Reagent Addition: To the cooled flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Via syringe, add degassed solvent (e.g., 4 mL of toluene and 1 mL of water).

  • Reaction: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe under argon) and analyzing them by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Mitigating Debromination of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for 1-Bromo-2,4-difluoro-3-methoxybenzene, a critical building block for professionals in pharmaceutical and materials science research. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to address a common yet challenging side reaction: hydrodebromination . Our goal is to empower you to minimize the formation of the undesired 2,4-difluoro-1-methoxybenzene byproduct, thereby maximizing the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination, and why is it a problem with my this compound reaction?

A1: Hydrodebromination is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2,4-difluoro-1-methoxybenzene. This is particularly prevalent in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) and during the formation of organometallic reagents (like Grignards).

The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species in cross-coupling reactions. This can occur through several pathways, including the reaction of the palladium catalyst with trace water, alcohols, or amines, or via β-hydride elimination from certain ligands or substrates. This highly reactive Pd-H species can then reductively cleave the C-Br bond of your starting material. In the context of Grignard formation, debromination can occur if there are protic impurities (like water) in the solvent or on the magnesium surface, which can protonate the newly formed Grignard reagent.[1]

The structure of this compound itself can contribute to this issue. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a complex electronic environment that can influence the reactivity of the C-Br bond and the stability of reaction intermediates.

Q2: I'm performing a Suzuki-Miyaura coupling and my crude NMR shows a significant peak for 2,4-difluoro-1-methoxybenzene. What's the most likely cause?

A2: In a Suzuki-Miyaura coupling, the most common causes for observing the debrominated byproduct are:

  • Choice of Base and Solvent: Strong bases, particularly in combination with protic or wet solvents, can generate the problematic Pd-H species.[2] For instance, using sodium ethoxide in ethanol is a classic recipe for hydrodehalogenation. Similarly, using a base like potassium carbonate with residual water can lead to hydroxide formation, which can facilitate the side reaction.[2]

  • Catalyst System: The choice of palladium source and ligand is critical. Some ligands are more prone to decomposition pathways that generate hydride species. Highly electron-rich and bulky phosphine ligands are generally preferred as they can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the debromination pathway.[3]

  • Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired debromination. If the catalytic cycle for debromination is kinetically accessible, elevated temperatures will increase the amount of byproduct formed.

Q3: How can I adjust my reaction conditions to minimize debromination during a cross-coupling reaction?

A3: A systematic optimization of your reaction conditions is the key. Consider the following adjustments:

  • Use Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware. The presence of water is a primary source for the generation of species that lead to debromination. Storing reagents over molecular sieves and using solvents from a purification system is highly recommended.

  • Switch to a Weaker, Non-Nucleophilic Base: Instead of strong bases like NaOH or alkoxides, consider using milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5] These are less likely to promote the formation of Pd-H species.

  • Optimize the Catalyst and Ligand: Employ a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).[6] These systems are designed to promote rapid oxidative addition and reductive elimination, which can outpace the rate of debromination.[3]

  • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can often tip the kinetic balance in favor of the desired coupling product.

  • Add a Hydrogen Scavenger: In some cases, adding a scavenger like a slight excess of an unreactive aryl halide or a sacrificial alkene (e.g., norbornene) can intercept the Pd-H species before it reacts with your starting material.

Q4: I'm trying to form a Grignard reagent from this compound, but I'm getting low yields and see the debrominated product. What should I do?

A4: Grignard reagent formation is highly sensitive to moisture. The primary cause of debromination here is the reaction of the formed Grignard reagent (ArMgBr) with a proton source (like water) to give the protonated product (Ar-H).[1]

  • Ensure Absolute Anhydrous Conditions: Use flame-dried glassware and anhydrous ether or THF. The magnesium turnings should also be dry.

  • Activate the Magnesium: The passivating layer of magnesium oxide on the surface of the turnings can inhibit the reaction.[7] Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface before adding your aryl bromide.

  • Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This prevents a large exotherm and minimizes side reactions.

  • Consider Halogen-Magnesium Exchange: An alternative is to use a halogen-magnesium exchange reaction.[7] You can prepare a simple Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) and then add it to your this compound at low temperature. This often gives cleaner reactions with better functional group tolerance.[7]

Troubleshooting and Optimization Guides

Guide 1: Optimizing a Suzuki-Miyaura Coupling Reaction

This guide provides a systematic approach to troubleshoot and optimize your Suzuki coupling to minimize the formation of 2,4-difluoro-1-methoxybenzene.

ParameterProblematic ConditionRecommended Alternative & Rationale
Base Strong, nucleophilic bases (e.g., NaOH, NaOEt) in protic solvents.K₃PO₄, Cs₂CO₃, or K₂CO₃. [4][5] These weaker, non-nucleophilic bases are less prone to generating Pd-H species, which are a primary cause of hydrodebromination.[2]
Solvent Wet or protic solvents (e.g., ethanol, wet DMF).Anhydrous Toluene or 1,4-Dioxane. These aprotic solvents have good solubility for many reagents and minimize the presence of proton sources that can lead to debromination.[8]
Catalyst Simple Pd salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2). These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in situ, leading to faster, cleaner reactions.[6]
Ligand Less bulky ligands (e.g., PPh₃).Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step, which helps the desired product to form faster than the debromination byproduct.[3]
Temperature High temperatures (>100 °C) without optimization.Start at 80 °C and adjust as needed. Lower temperatures can disfavor the debromination pathway. Monitor the reaction by LC-MS to find the optimal balance between reaction rate and byproduct formation.

This decision tree can guide your experimental adjustments when debromination is observed.

G start Debromination Observed in Suzuki Reaction? check_base Step 1: Evaluate Base & Solvent start->check_base check_catalyst Step 2: Evaluate Catalyst System check_base->check_catalyst Base/Solvent are optimal solution1 Switch to K₃PO₄ or Cs₂CO₃ in Anhydrous Toluene/Dioxane check_base->solution1 Using strong or wet base? check_temp Step 3: Evaluate Temperature check_catalyst->check_temp Catalyst system is modern solution2 Use a Buchwald Precatalyst (e.g., XPhos Pd G3) with the corresponding ligand check_catalyst->solution2 Using Pd(OAc)₂ or similar? solution3 Lower temperature to 60-80 °C and monitor kinetics check_temp->solution3

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Guide 2: Optimized Protocol for Buchwald-Hartwig Amination

This protocol is designed to minimize debromination when coupling this compound with an amine.

Note: This is a general protocol. Optimization for your specific amine is likely required.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the RuPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 1.5 equiv.). Then, add the amine (1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M).[8]

  • Reaction: Place the vial in a preheated heating block at 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct (2,4-difluoro-1-methoxybenzene).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

The diagram below illustrates the competition between the desired catalytic cycle and the undesired debromination pathway.

G Competing Reaction Pathways cluster_0 Desired Buchwald-Hartwig Cycle cluster_1 Undesired Debromination Cycle Pd0 L-Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Br L-Pd(II)(Ar)(Br) OA->PdII_Br LA Ligand/Amine Exchange PdII_Br->LA HNR₂ PdH_Species L-Pd(II)(H)(X) PdII_Br->PdH_Species Source of H⁻ PdII_Amine L-Pd(II)(Ar)(NR₂H) LA->PdII_Amine RE Reductive Elimination PdII_Amine->RE -HBr RE->Pd0 Product Ar-NR₂ RE->Product PdH_Formation Pd-H Formation PdH_Formation->PdH_Species Debrom_RE Reductive Elimination PdH_Species->Debrom_RE Ar-Br Debrom_RE->Pd0 Byproduct Ar-H Debrom_RE->Byproduct

Caption: Desired Catalytic Cycle vs. Debromination Side Reaction.

By carefully selecting reagents and conditions that favor the kinetics of the desired catalytic cycle, researchers can significantly suppress the competing debromination pathway.

References

Technical Support Center: Improving the Solubility of 1-Bromo-2,4-difluoro-3-methoxybenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Bromo-2,4-difluoro-3-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that its moderate polarity and solid physical state can present solubility challenges in various reaction media. This guide provides in-depth, field-proven troubleshooting strategies and FAQs to help you overcome these hurdles and optimize your reaction conditions.

Physicochemical Profile of this compound

A foundational understanding of the substrate's properties is the first step in troubleshooting. This compound is a solid at room temperature, which immediately indicates that achieving a homogeneous reaction mixture at the outset requires careful solvent selection.

PropertyValueSource
CAS Number 221221-00-7[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Physical Form Solid
Storage Sealed in dry, 2-8°C[1]
General Troubleshooting & FAQs

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?

A1: When facing poor solubility, a systematic approach is crucial. Before making significant changes to your protocol, consider these initial steps:

  • Thermal Assistance: Gently warming the mixture is often the simplest solution. The solubility of most organic solids increases with temperature. For many common cross-coupling reactions, the protocol already calls for elevated temperatures (e.g., 80-100 °C), and the substrate will likely dissolve as the reaction approaches its set point.[2][3]

  • Agitation: Ensure vigorous stirring. For heterogeneous mixtures, efficient agitation increases the surface area contact between the solid substrate and the solvent, accelerating the rate of dissolution.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[4][5] If you are starting with large crystals, grinding the material into a fine powder using a mortar and pestle can significantly improve how quickly it dissolves.

  • Solvent Purity: Verify the quality and purity of your solvent. The presence of water in anhydrous reactions can interfere with solubility and the reaction itself, particularly in Grignard or lithiation reactions.[6][7]

Below is a workflow to guide your initial troubleshooting process.

Initial Solubility Troubleshooting Workflow
Q2: How do I select a better primary solvent for my reaction?

A2: Solvent selection is a balance between dissolving your reactants and being compatible with your catalytic system and reaction mechanism.[8] For this compound, its fluorinated and methoxy-substituted benzene structure gives it moderate polarity.

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig): Aromatic hydrocarbons (Toluene), ethers (Dioxane, THF, CPME), and polar aprotic solvents (DMF, DMSO) are common choices.[3][9] Toluene and dioxane are excellent starting points as they are frequently cited in standard protocols for these reactions.[2][3]

  • For Organometallic Reactions (Grignard, Lithiation): Ethereal solvents are mandatory.[6][10] Diethyl ether and Tetrahydrofuran (THF) are the most common choices because they are aprotic and coordinate with the magnesium center, stabilizing the Grignard reagent.[6][10]

  • For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMSO, DMF, or NMP are typically required to dissolve the substrate and the (often ionic) nucleophile.

The following table provides a reference for common solvents.

SolventBoiling Point (°C)Polarity IndexCommon Reaction Use
Toluene1112.4Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF)664.0Grignard, Suzuki, Lithiation
1,4-Dioxane1014.8Suzuki, Buchwald-Hartwig
N,N-Dimethylformamide (DMF)1536.4Suzuki, SNAr
Dimethyl Sulfoxide (DMSO)1897.2Suzuki, SNAr
Diethyl Ether352.8Grignard Formation
Q3: What is a co-solvent, and how can it improve my reaction?

A3: A co-solvent is a second solvent added to the primary solvent to modify the properties of the medium, such as polarity, to enhance the solubility of a reactant.[11][12][13] This is a powerful strategy when a single solvent cannot adequately dissolve all reaction components.

Causality: By adding a small amount of a more polar, miscible solvent (e.g., DMF or THF) to a less polar primary solvent (e.g., Toluene), you create a solvent blend with an intermediate polarity that can better solvate the moderately polar this compound without drastically altering the reaction conditions. This can be particularly effective in reactions where both polar and non-polar species are present.[14]

Example Application: In a Suzuki reaction using a Toluene/Water system, if the aryl bromide shows poor solubility in the toluene phase, adding 5-10% (v/v) of THF can create a more favorable organic phase, leading to a homogeneous solution and potentially faster reaction rates.

Reaction-Specific Solubility Challenges
Q4: I'm struggling with solubility in a Suzuki-Miyaura coupling reaction. What are my options?

A4: Suzuki reactions often use biphasic solvent systems (e.g., an organic solvent and an aqueous base solution), which can exacerbate solubility issues.[3][15]

  • Homogenize the Organic Phase: The primary goal is to fully dissolve the aryl bromide in the organic phase. If Toluene is insufficient, consider switching to or adding 1,4-Dioxane or THF . Dioxane is an excellent choice as it is miscible with water, which can help bridge the two phases and improve interaction between the reactants.

  • Elevate Temperature: Most Suzuki couplings are run at 80-110 °C. Ensure your reaction is at a sufficient temperature, as this is often the key to dissolving all components.[3]

  • Consider a Phase-Transfer Catalyst (PTC): If the issue is not just dissolving the aryl bromide but also its interaction with the aqueous base (like K₂CO₃ or Cs₂CO₃), a PTC can be highly effective. The PTC transports the base's anion (e.g., carbonate) into the organic phase to participate in the catalytic cycle.[16][17][18] A common PTC for this purpose is tetrabutylammonium bromide (TBAB).[19]

Q5: How can I improve substrate solubility for a Buchwald-Hartwig amination?

A5: Buchwald-Hartwig aminations are typically run in a single organic phase with a solid base (e.g., NaOtBu, K₃PO₄).[2][9]

  • Solvent Choice is Key: Toluene and 1,4-Dioxane are the most common and effective solvents.[9] If solubility remains an issue, consider a more polar ether like cyclopentyl methyl ether (CPME).

  • Ligand Effects: The choice of phosphine ligand can sometimes influence the solubility of the resulting palladium complexes. While not a direct solution for the starting material, ensuring the entire catalytic system remains in solution is vital for reaction efficiency.[20]

  • Avoid Protic Solvents: Do not use protic solvents like alcohols, as they will react with the strong bases used in the reaction.

Q6: My this compound won't dissolve for Grignard reagent formation in diethyl ether. What should I do?

A6: This is a common issue, as Grignard formation requires strictly anhydrous, non-polar ethereal solvents.[6][10]

  • Switch to THF: Tetrahydrofuran (THF) is a more polar ether than diethyl ether and is generally a better solvent for moderately polar aryl halides.[6] Its higher boiling point (66 °C) also allows for gentle warming to aid dissolution, which is not feasible with highly volatile diethyl ether.

  • Initiation and Dissolution: You can add a small portion of the aryl bromide to the magnesium turnings in THF and gently warm the mixture to achieve dissolution. Once a clear solution is formed and the reaction has been initiated (often with a crystal of iodine or 1,2-dibromoethane), the rest of the substrate can be added slowly as a solution in THF.[10] This ensures the reaction starts in a homogeneous state.

  • Strictly Anhydrous Conditions: Re-emphasizing this point is critical. Any moisture will quench the Grignard reagent as it forms and can interfere with the initial dissolution process.[7][21]

Advanced Strategy: Phase-Transfer Catalysis (PTC)
Q7: When and why should I consider using a Phase-Transfer Catalyst (PTC)?

A7: A PTC is a tool for reactions occurring between reactants in two immiscible phases (e.g., liquid-liquid or solid-liquid).[22] It is not a solubilizing agent in the traditional sense but rather a "reactant shuttle."

Mechanism of Action: In a typical biphasic reaction involving our substrate (e.g., Suzuki coupling), the aryl bromide is in the organic phase (like toluene), and an inorganic base (like K₂CO₃) is in the aqueous phase. These cannot react directly. A PTC, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The lipophilic cation (Q⁺) can enter the organic phase, but it brings an anion with it. It exchanges its original anion (X⁻) for a reactive anion from the aqueous phase (e.g., CO₃²⁻ or OH⁻) at the phase interface. This new, reactive ion pair (Q⁺OH⁻) is soluble in the organic phase, where it can deprotonate the boronic acid or participate in the catalytic cycle.[17][18]

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase ArBr Ar-Br (Substrate) Reaction Reaction Occurs: [Ar-Pd-Nu] -> Ar-Nu Reaction->ArBr QX Q⁺X⁻ (Catalyst) Reaction->QX Regenerates Catalyst QNu Q⁺Nu⁻ (Lipophilic Ion Pair) QNu->Reaction MNu M⁺Nu⁻ (Base) MNu->QX Anion Exchange MX M⁺X⁻ (Byproduct) Interface Phase Interface QX->QNu QX->MX

References

Troubleshooting failed reactions with 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of complex chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting reactions involving 1-Bromo-2,4-difluoro-3-methoxybenzene . As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures and their solutions. This guide is structured to empower you with the causal understanding needed to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs): Understanding the Substrate

This initial section addresses fundamental questions about the starting material. A clear understanding of its properties is the first step in successful reaction design.

Q1: What are the key structural and electronic features of this compound that influence its reactivity?

A1: The reactivity of this molecule is a complex interplay of its substituents.

  • Bromo Group (Br): This is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions and the precursor for organometallic reagents (Grignard, organolithium).

  • Fluoro Groups (F): These are strongly electron-withdrawing by induction, which can influence the reactivity of the C-Br bond and the aromatic ring's overall electron density. The fluorine at the C2 position provides significant steric hindrance around the bromine.

  • Methoxy Group (OCH₃): This is an electron-donating group by resonance and weakly electron-withdrawing by induction. Its net effect is electron-donating, which can make oxidative addition (the rate-determining step in many cross-couplings) more challenging compared to electron-deficient aryl bromides.[1][2]

Q2: Is this compound stable under typical reaction conditions?

A2: this compound is generally stable under standard cross-coupling, Grignard formation, and many other reaction conditions. However, like many aryl halides, it can be susceptible to hydrodehalogenation (replacement of Br with H) under certain catalytic conditions, especially if the desired reaction is sluggish.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is one of the most common applications for this substrate. Failures often trace back to suboptimal catalyst systems or reaction conditions that do not account for the substrate's specific electronic and steric profile.

Q3: My Suzuki-Miyaura coupling with this compound is failing or giving very low conversion. What are the most likely causes?

A3: Low to no conversion is a frequent issue and typically points to a problem with the catalytic cycle, often the initial oxidative addition step.[3] The combination of an electron-donating methoxy group and steric hindrance from the ortho-fluorine atom makes this substrate challenging for simple palladium catalysts.

Primary Suspects:

  • Inactive Catalyst System: The chosen palladium precatalyst and ligand are not robust enough to overcome the activation barrier for this specific substrate. Standard catalysts like Pd(PPh₃)₄ often fail.[1][2]

  • Oxygen Contamination: Oxygen can irreversibly oxidize the phosphine ligands and the Pd(0) active catalyst, leading to complete deactivation.[4] Rigorous degassing and maintaining an inert atmosphere are non-negotiable.

  • Inappropriate Base or Solvent: The base is critical for the transmetalation step, and its strength and solubility matter. The solvent system must facilitate both the organic and aqueous (if applicable) phases of the reaction.

Visual Workflow: Troubleshooting a Failed Suzuki Coupling

The following decision tree illustrates a logical workflow for diagnosing and solving a failed Suzuki coupling reaction with this substrate.

Suzuki_Troubleshooting start Start: Low/No Conversion check_catalyst Evaluate Catalyst System (Precatalyst + Ligand) start->check_catalyst Is catalyst a known issue? check_conditions Verify Reaction Conditions check_catalyst->check_conditions Catalyst system robust? sub_catalyst1 Action: Switch to modern palladacycle (e.g., XPhos Pd G3/G4). Use bulky biarylphosphine ligand (XPhos, SPhos, RuPhos). check_catalyst->sub_catalyst1 check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions pristine? sub_conditions1 Action: Ensure rigorous degassing (sparging, freeze-pump-thaw). Increase temperature incrementally (e.g., 80°C -> 110°C). check_conditions->sub_conditions1 success Reaction Successful check_reagents->success Reagents pure? sub_reagents1 Action: Check boronic acid for protodeboronation (use fresh). Vary base (K₂CO₃, K₃PO₄, CsF). Use anhydrous solvents. check_reagents->sub_reagents1 sub_catalyst1->check_conditions Re-run reaction sub_conditions1->check_reagents Re-run reaction sub_reagents1->start Re-run reaction

Caption: A logical decision tree for troubleshooting Suzuki coupling reactions.

Q4: I'm seeing significant side products like homocoupling and hydrodebromination. How can I suppress these?

A4: The formation of side products indicates that your catalyst is active, but undesired pathways are competing with your intended cross-coupling.

  • Homocoupling (Boronic Acid): This is often caused by the presence of oxygen. Improving your inert atmosphere technique is the first line of defense.[4]

  • Hydrodebromination (Protodebromination): This occurs when the aryl halide is reduced, replacing the bromine with hydrogen. This can be promoted by trace water, certain bases, or prolonged reaction times at high temperatures with an inefficient catalyst. Using a more efficient ligand that promotes faster reductive elimination can often outcompete this side reaction.

ParameterRecommended ModificationRationale
Catalyst System Switch from Pd(PPh₃)₄ to a modern system like XPhos Pd G3 or SPhos Pd G4 (1-3 mol%).These systems are designed for sterically hindered and electron-rich aryl halides, promoting faster oxidative addition and reductive elimination.[2]
Base Use K₃PO₄ or Cs₂CO₃ (2-3 equivalents).These bases have good solubility in common solvent mixtures and are effective for challenging couplings.
Solvent Use rigorously degassed 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O.Proper degassing minimizes catalyst death and homocoupling. The solvent choice affects reagent solubility and reaction rates.[5]
Temperature Start at 80-90 °C and increase to 110 °C if necessary.Higher temperatures can overcome the activation energy but may also increase side reactions if the catalytic cycle is inefficient.[1]
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90 °C) and stir for the desired time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[4]

Troubleshooting Guide 2: Grignard Reagent Formation

The formation of an organometallic species is a powerful tool, but it is highly sensitive to reaction conditions.

Q5: I am unable to initiate the Grignard reaction with this compound and magnesium turnings. What should I do?

A5: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to two factors: an passivated magnesium surface or the presence of water.[6]

Troubleshooting Initiation Failure:

  • Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO). This layer must be removed or broken to expose the reactive metal.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These will react with the magnesium surface, cleaning it and creating reactive sites.[6][7] The disappearance of the iodine color or bubbling of ethylene gas are indicators of activation.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, especially water.

    • Glassware: All glassware must be rigorously dried in an oven (e.g., >120 °C for several hours) and assembled hot under a stream of dry nitrogen or argon.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone for ether/THF).

Visual Workflow: Grignard Reaction Setup

Grignard_Setup cluster_prep Preparation Phase cluster_activation Activation & Initiation cluster_reaction Reaction Phase p1 Oven-dry all glassware (Flask, Condenser) p2 Assemble hot under N₂ or Ar stream p1->p2 p3 Add Mg turnings and stir bar p2->p3 a1 Activate Mg: - Crush turnings, or - Add I₂ / 1,2-dibromoethane p3->a1 a2 Add small portion of anhydrous ether/THF a1->a2 a3 Add ~10% of aryl bromide solution a2->a3 a4 Observe for initiation: - Cloudiness - Gentle reflux a3->a4 r1 Slowly add remaining aryl bromide solution a4->r1 r2 Maintain gentle reflux r1->r2 r3 Stir until Mg is consumed r2->r3

Caption: Step-by-step workflow for successful Grignard reagent preparation.

Q6: My Grignard reagent forms, but the subsequent reaction with my electrophile (e.g., an aldehyde or ketone) gives a low yield. Why?

A6: Assuming the Grignard reagent itself is formed successfully, low yields in the subsequent step can be due to competing side reactions or inherent reactivity issues.

  • Wurtz-Type Homocoupling: A portion of the Grignard reagent can react with the starting aryl bromide. This is minimized by adding the aryl bromide solution slowly to the magnesium suspension, keeping the concentration of the aryl bromide low at all times.

  • Schlenk Equilibrium: The Grignard reagent exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂).[7] While both RMgBr and R₂Mg are nucleophilic, their reactivity can differ, potentially affecting yields with certain electrophiles.

  • Steric Hindrance: The ortho-fluorine and methoxy groups on the Grignard reagent can sterically hinder its approach to a bulky electrophile. If possible, using a less hindered electrophile may improve yields.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

Q7: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule to replace a fluorine atom?

A7: This is a challenging transformation for this specific substrate. The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

  • Analysis of this compound:

    • The methoxy group is electron-donating, which destabilizes the negatively charged intermediate, making SNAr less favorable.

    • The fluorine atoms are inductively withdrawing but can be resonance-donating.

    • There are no strong nitro (-NO₂) or cyano (-CN) groups that typically facilitate these reactions.[9][10]

References

Effect of temperature on 1-Bromo-2,4-difluoro-3-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Temperature Control in Reactions with 1-Bromo-2,4-difluoro-3-methoxybenzene

Welcome to the Technical Support Center for this compound. This guide, developed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in reactions involving this versatile building block. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.

The unique electronic properties of this compound—stemming from the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group—make it a valuable synthon. However, this substitution pattern also imparts specific reactivity that is highly dependent on precise temperature control. This document is structured to address the most common challenges you may face, from palladium-catalyzed cross-couplings to the formation of sensitive organometallic reagents.

Frequently Asked Questions (FAQs): General Principles

Q1: My reaction with this compound is sluggish or fails to initiate. Is simply increasing the temperature always the best solution?

A1: Not necessarily. While insufficient heat is a common cause of slow reactions, indiscriminately increasing the temperature can be counterproductive. Elevated temperatures can lead to catalyst decomposition, formation of side products, or degradation of the starting material or product.[1][2] The first step should always be to verify the integrity of your reagents and the inertness of your reaction atmosphere. If the reaction is still sluggish, a modest, incremental increase in temperature (e.g., in 10 °C steps) while carefully monitoring the reaction by TLC or GC-MS is the recommended approach.[3]

Q2: I'm observing significant byproduct formation. How can temperature control help mitigate this?

A2: Byproduct formation is often linked to temperature. Many side reactions have higher activation energies than the desired transformation. Therefore, running the reaction at the minimum temperature required for a reasonable reaction rate can significantly improve selectivity. For instance, in Grignard reagent formation, high local temperatures can favor Wurtz coupling over the desired organomagnesium species.[1][4] Conversely, some desired reactions, like certain Buchwald-Hartwig aminations, may require higher temperatures to achieve efficient reductive elimination from the catalyst center.[5][6]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation. Temperature is arguably the most critical parameter to optimize in these systems.

Q3: My Suzuki-Miyaura coupling is giving low yields, and I see black particles forming in the flask. What's happening?

A3: The formation of black particles is a classic sign of palladium catalyst decomposition into palladium black.[2] This is often caused by excessively high temperatures, which can destabilize the active catalytic species. While higher temperatures can increase the reaction rate, exceeding the thermal stability of your specific catalyst/ligand complex will shut down the catalytic cycle.[2][7]

Solution:

  • Lower the Temperature: Reduce the reaction temperature. A good starting point for many Suzuki couplings is around 80-90 °C.[1]

  • Change the Ligand: The thermal stability of the palladium complex is highly dependent on the supporting ligand. Sterically hindered, electron-rich phosphine ligands can often form more robust catalysts that tolerate higher temperatures.

  • Degas Thoroughly: Oxygen can contribute to catalyst decomposition. Ensure your solvent and reaction mixture are rigorously degassed before heating.[1]

Table 1: Typical Temperature Ranges for Pd-Catalyzed Cross-Coupling

Reaction TypeCatalyst System ExampleTypical Temperature Range (°C)Common Issues with Temperature
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃80 - 110 °C (Toluene)Too Low: Slow or stalled reaction. Too High: Pd black formation, homocoupling.[2][7]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhos / KOtBu90 - 140 °C (Dioxane)Too Low: Incomplete reaction. Too High: Ligand degradation, side reactions.[8][9]

Q4: I am attempting a Buchwald-Hartwig amination, but the reaction stalls after partial conversion. What role does temperature play?

A4: In Buchwald-Hartwig aminations, the final reductive elimination step to form the C-N bond can have a significant energy barrier. Insufficient thermal energy can cause the catalytic cycle to stall. However, the electron-rich nature of the 3-methoxy group on your substrate should facilitate oxidative addition, making the reductive elimination step potentially rate-limiting.

Troubleshooting Workflow:

G Start Low Conversion in Buchwald-Hartwig Amination Check_Temp Is Temperature Optimal? (e.g., 100-120 °C) Start->Check_Temp Check_Base Is the Base Strong Enough? (e.g., KOtBu vs K₂CO₃) Check_Temp->Check_Base Yes Increase_Temp Increase Temperature Incrementally (e.g., to 110 °C) Check_Temp->Increase_Temp No Check_Ligand Is the Ligand Appropriate? Check_Base->Check_Ligand Yes Switch_Base Switch to a Stronger Base (e.g., LHMDS) Check_Base->Switch_Base No Switch_Ligand Screen Different Ligands (e.g., Buchwald or Hartwig ligands) Check_Ligand->Switch_Ligand No Success Reaction Complete Check_Ligand->Success Yes Increase_Temp->Success Switch_Base->Success Switch_Ligand->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Guide 2: Organometallic Reagent Formation

The preparation of Grignard and organolithium reagents from this compound requires stringent temperature control to prevent side reactions and ensure high yields.

Q5: My Grignard reaction won't initiate. I've heated it, but now I'm getting a lot of biphenyl-type byproduct. What went wrong?

A5: This is a classic Grignard problem. Initiation often requires a small amount of activation energy, which can be provided by gentle heating.[10] However, once the reaction starts, it is highly exothermic. If the temperature is not controlled, the newly formed Grignard reagent can react with unreacted aryl bromide in a Wurtz-type coupling reaction, leading to homocoupled byproducts.[1]

Solution:

  • Activation: Use a heat gun to gently warm a small spot on the flask or add an iodine crystal to activate the magnesium.[1][10]

  • Initiate Small, then Dilute: Add only a small portion of your aryl bromide solution to the magnesium and wait for initiation (indicated by slight turbidity or bubbling).[11]

  • Cool and Control Addition: Once initiated, immediately cool the flask (e.g., to 0 °C or even lower for sensitive substrates) and add the remaining aryl bromide solution slowly via an addition funnel to maintain a low, steady internal temperature.[10]

G cluster_0 Low Temperature (Controlled) cluster_1 High Temperature (Uncontrolled) ArBr_Low Ar-Br Grignard Ar-MgBr (Desired Product) ArBr_Low->Grignard + Mg Mg_Low Mg ArBr_High Ar-Br Wurtz Ar-Ar (Wurtz Byproduct) ArBr_High->Wurtz + Ar-MgBr ArMgBr_High Ar-MgBr

References

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-bromo-2,4-difluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common issues encountered during experimentation with this electron-deficient aryl halide.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its poly-substituted and electron-deficient nature presents unique challenges in palladium-catalyzed cross-coupling reactions. The choice of ligand is paramount to achieving high yields, selectivity, and avoiding common side reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Ligand Selection & Reaction Setup

Q1: Why is ligand selection so critical when working with an electron-deficient substrate like this compound?

A1: The electronic properties of the aryl halide significantly influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This compound is electron-deficient due to the presence of two fluorine atoms, which can make oxidative addition of the C-Br bond to the Pd(0) center more facile. However, the subsequent steps, particularly reductive elimination, can be challenging.

The ligand's role is to modulate the steric and electronic properties of the palladium catalyst.[1][2]

  • Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[2] They also promote the final reductive elimination step to release the product.

  • Bulky (sterically hindered) ligands also promote reductive elimination, which is often the turnover-limiting step in many cross-coupling reactions.[2] The steric bulk helps to bring the two organic groups on the palladium intermediate closer together, facilitating bond formation. For challenging substrates, bulky ligands like those from the Buchwald and Hartwig groups are often necessary.[3]

Q2: I'm setting up a Suzuki-Miyaura coupling for the first time with this substrate. What's a good starting point for ligand and catalyst selection?

A2: For a Suzuki-Miyaura coupling with a sterically hindered and electron-deficient aryl bromide, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as [Pd(dppf)Cl₂], and a bulky, electron-rich phosphine ligand.[4]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or [Pd(dppf)Cl₂]These are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[5]
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type ligands are known for their high activity with challenging aryl chlorides and bromides.[3]
Base K₃PO₄ or Cs₂CO₃These are effective bases for Suzuki couplings and are generally compatible with a wide range of functional groups.[3]
Solvent Toluene, 1,4-Dioxane, or THF (often with water)These are common solvents for Suzuki reactions. The addition of water can sometimes be beneficial.
Temperature 80-110 °CA higher temperature is often required for challenging substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-3.6 mol%), and the base (2.0-3.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Troubleshooting Poor Yields & Incomplete Conversion

Q3: My Suzuki coupling is stalling at ~50% conversion, even after prolonged heating. What are the likely causes and how can I fix it?

A3: Stalled reactions are a common issue, particularly with challenging substrates. Several factors could be at play:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time, especially at high temperatures. The formation of palladium black is a visual indicator of catalyst decomposition.

    • Solution: Increase the catalyst and/or ligand loading. Consider using a more robust ligand from the Buchwald family (e.g., SPhos, XPhos) which are known to stabilize the palladium catalyst.[3]

  • Insufficiently Active Catalyst: The chosen ligand may not be electron-rich or bulky enough to promote the key steps of the catalytic cycle efficiently.

    • Solution: Switch to a more electron-rich and sterically demanding ligand. For example, if you are using PPh₃, switching to a Buchwald-type ligand can dramatically improve results.[3]

  • Problem with the Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxines, especially in the presence of water and at high temperatures.

    • Solution: Use a slight excess of the boronic acid (e.g., 1.5 equivalents). Ensure the boronic acid is of high quality. Alternatively, consider using a boronate ester (e.g., a pinacol ester), which are often more stable.

  • Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered, leading to inefficient transmetalation.

    • Solution: Screen different bases. While K₃PO₄ is a good starting point, sometimes a stronger base like Cs₂CO₃ or even an organic base might be more effective.

Q4: I am attempting a Buchwald-Hartwig amination with a secondary amine, but the yield is very low. What ligand modifications should I consider?

A4: Buchwald-Hartwig amination of electron-deficient aryl halides with secondary amines can be challenging due to the steric hindrance around both coupling partners.

  • Ligand Choice is Key: For sterically demanding couplings, highly active and bulky ligands are essential. The development of specialized phosphine ligands by Buchwald and Hartwig has been crucial for the success of these reactions.[6]

    • Recommendation: Start with a ligand like XPhos or RuPhos. These ligands are specifically designed to facilitate the coupling of sterically hindered substrates.[3][7] Bidentate ligands like BINAP or DPPF were early developments that improved upon first-generation catalysts.[6]

  • Base Selection: The choice of base is also critical. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases for Buchwald-Hartwig aminations.

  • Catalyst Precursor: The palladium source can influence the reaction outcome.

    • Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a pre-formed palladium-ligand complex can sometimes improve reproducibility.

Section 3: Addressing Side Reactions

Q5: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my reaction. How can I suppress this side product?

A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich substrates, but it can also occur with electron-deficient ones under certain conditions.[8] It arises from the formation of a palladium-hydride (Pd-H) species.[8]

Primary Causes and Solutions:

CauseRecommended Action
Source of Hydride The hydride can originate from the solvent (e.g., alcohols, water), the base, or impurities.
Ligand Choice Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.[8]
Base Certain bases can promote the formation of Pd-H species.
Solvent Protic solvents or those with acidic protons can be a source of hydride.

Troubleshooting Workflow for Hydrodehalogenation:

G start High Hydrodehalogenation Observed ligand Switch to a Bulkier Ligand (e.g., XPhos, SPhos) start->ligand 1. Modify Ligand base Change Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base 2. Adjust Base solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent 3. Change Solvent temp Lower Reaction Temperature solvent->temp 4. Optimize Temperature end Problem Resolved temp->end

Caption: Troubleshooting hydrodehalogenation.

Q6: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). What is causing this and how can I prevent it?

A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, which are typically co-catalyzed by copper(I).[9] The copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.

Preventative Measures:

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize the presence of oxygen.

  • Copper-Free Conditions: While copper accelerates the reaction, it also promotes homocoupling.[9] There are many effective copper-free Sonogashira protocols. These often require a more active palladium/ligand system and may need slightly higher temperatures.

    • Recommended Ligands for Copper-Free Sonogashira: Bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands are often effective.[10]

  • Amine Base: The choice of amine base can also play a role. A bulkier amine base can sometimes disfavor the homocoupling pathway.

Section 4: Advanced Topics & Mechanistic Considerations

Q7: Can you explain the role of ligand "bite angle" in bidentate phosphines and its relevance to my reactions?

A7: The "bite angle" in bidentate phosphine ligands refers to the P-Pd-P bond angle. This geometric parameter has a significant influence on the catalytic activity.

  • Wider Bite Angles (e.g., in Xantphos): Generally promote reductive elimination. This can be beneficial for the final product-forming step and can help to suppress side reactions like beta-hydride elimination.

  • Narrower Bite Angles (e.g., in dppe): Can favor other steps in the catalytic cycle.

For the electron-deficient this compound, where reductive elimination might be challenging, a ligand with a wider bite angle could be advantageous.

Catalytic Cycle Visualization:

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_Aryl Ar-Pd(II)-X(L₂) OxAd->PdII_Aryl Transmetal Transmetalation (R-B(OR)₂) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R RedElim->Product Product->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q8: Are there any non-phosphine ligands I should consider for these reactions?

A8: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are often stronger sigma-donors than phosphines and can be highly effective.

Ligand TypeAdvantagesDisadvantages
Phosphines Highly tunable steric and electronic properties.[1] A vast library of commercially available ligands.Can be sensitive to air and moisture.
NHCs Strong sigma-donors, often leading to very active catalysts. Generally more thermally stable than phosphines.Can sometimes be more challenging to synthesize and handle.

For particularly challenging couplings involving this compound, an NHC ligand such as IPr or IMes could be a viable alternative if phosphine-based systems are not providing the desired results.

References

Technical Support Center: Purification of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. Here, we address common issues in a practical, question-and-answer format, grounding our recommendations in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark orange or brown liquid. What causes this discoloration and how can I remove it?

A1: Root Cause Analysis & Solution

Discoloration in the crude product of bromination reactions is almost always due to the presence of residual elemental bromine (Br₂) or acidic impurities. An improperly quenched reaction can leave traces of the brominating agent, which imparts a characteristic orange/brown hue.

The Causality: Electrophilic bromination reactions often use reagents like Br₂ or N-Bromosuccinimide (NBS). If not completely consumed or quenched, these reagents persist in the crude mixture.[1]

Recommended Protocol: Quench & Wash

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Reductive Quench: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The bisulfite/thiosulfate reduces residual Br₂ to colorless bromide ions (Br⁻). Continue washing until the organic layer is no longer colored.

  • Neutralization Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, such as HBr.[2]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

This washing sequence is a critical first step before any further purification and often significantly improves the product's appearance and stability.[2]

Q2: My GC/MS and NMR analyses indicate the presence of isomeric impurities. How can I separate these from my target compound?

A2: Isomer Separation Strategy

The presence of isomers is a common challenge resulting from the bromination of a substituted aromatic ring. The directing effects of the two fluorine atoms and the methoxy group can lead to bromination at undesired positions. Direct bromination of related compounds like m-difluorobenzene is known to selectively produce the 1-bromo-2,4-difluoro isomer, but the methoxy group alters this selectivity.[3]

The Causality: Isomers of this compound will have very similar polarities and molecular weights, making chromatographic separation difficult and recrystallization impossible if the product is a liquid. However, they often have slightly different boiling points due to variations in their dipole moments.

Recommended Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective and scalable method for separating liquid isomers with close boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short, vacuum-jacketed Vigreux column or a packed column for optimal separation efficiency. Use a sensitive thermometer with the bulb placed correctly at the vapor takeoff point.

  • Vacuum Application: Ensure all glassware joints are properly sealed. Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Heat the distillation flask gently using an oil bath to ensure even temperature distribution and prevent bumping.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: Carefully monitor the vapor temperature. A stable temperature plateau indicates the distillation of a pure compound. Collect the fraction that distills at this constant temperature. This will be your purified product.

    • High-Boiling Residue: Isomers and poly-brominated species will likely have higher boiling points and will remain in the distillation flask.[4]

This technique is a standard and robust method for purifying aryl halides.[5]

Q3: I suspect my product contains poly-brominated species (e.g., dibromo-difluoro-methoxybenzene). What is the most effective removal method?

A3: Leveraging Physical Property Differences

Poly-brominated byproducts are a result of over-bromination and are a common side reaction.[1]

The Causality: The addition of a second bromine atom significantly increases the molecular weight and boiling point of the molecule. This large difference in boiling points makes vacuum distillation exceptionally effective for separation.

Recommended Protocol: Simple Vacuum Distillation

For removing high-boiling impurities like poly-brominated species, a simple vacuum distillation (without a fractional column) is often sufficient.

  • Setup: Use a standard simple distillation apparatus.

  • Procedure: Apply vacuum and gently heat the crude product. The desired mono-brominated product will distill over, leaving the much less volatile di- and tri-brominated impurities behind in the distillation flask.

  • Purity Check: Confirm the purity of the collected distillate using GC/MS or ¹H NMR.

General Purification Workflow & Summary

The following diagram and table summarize a comprehensive, self-validating workflow for purifying crude this compound from common impurities.

Purification Decision Workflow

PurificationWorkflow Start Crude Product (Liquid/Oil) Wash Aqueous Work-up (NaHSO₃, NaHCO₃, Brine) Start->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Analysis1 Purity Check 1 (GC/MS, NMR) Dry->Analysis1 Distill Fractional Vacuum Distillation Analysis1->Distill Impurities Present Final Pure Product (>99%) Analysis1->Final Product is Pure Analysis2 Purity Check 2 (GC/MS, NMR) Distill->Analysis2 Analysis2->Final Product is Pure Impure <99% Purity (Isomers Persist) Analysis2->Impure Impurities Persist Chrom Preparative HPLC or Silica Gel Chromatography Impure->Chrom For Ultra-High Purity Chrom->Final

References

Stability of 1-Bromo-2,4-difluoro-3-methoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

<__ an error has occurred, please try again later>

Welcome to the technical support center for 1-Bromo-2,4-difluoro-3-methoxybenzene (F-MEO-BRO). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into the stability and reactivity of this versatile building block. Here, we move beyond simple protocols to explain the why behind experimental observations, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: How stable is this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under ambient conditions (room temperature, atmospheric pressure, absence of strong light). The electron-withdrawing nature of the two fluorine atoms and the bromine atom contributes to the overall stability of the aromatic ring. It can be stored for extended periods in a cool, dark, and dry place without significant decomposition. However, like many polyhalogenated aromatic compounds, its stability can be compromised by exposure to high temperatures, strong bases, certain nucleophiles, and some transition metal catalysts, particularly under prolonged reaction times.

Q2: Are there any specific storage recommendations for this compound?

A2: Yes. For optimal long-term stability, we recommend storing this compound under the following conditions:

  • Temperature: Room temperature is generally acceptable for short-to-medium term storage. For long-term storage (>1 year), refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture or oxygen, especially if the container is opened frequently.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

Troubleshooting Guide: Reaction Conditions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Q3: I am observing significant debromination of my starting material during a Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

A3: Debromination is a common side reaction in palladium-catalyzed cross-couplings and typically arises from two main pathways: protonolysis (reaction with a proton source) or reductive dehalogenation.

  • Causality: The electron-deficient nature of the aromatic ring in this compound makes the C-Br bond susceptible to cleavage. This can be exacerbated by:

    • Excessively strong or concentrated bases: Strong bases can promote protonolysis of the aryl-palladium intermediate.

    • High temperatures and long reaction times: These conditions can favor reductive dehalogenation pathways.

    • Certain phosphine ligands: Some electron-rich or bulky phosphines can promote side reactions.

    • Impurities in solvents or reagents: Trace amounts of water or other protic impurities can act as a proton source.

  • Troubleshooting Protocol:

    • Base Selection: Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often better choices than hydroxides (e.g., NaOH, KOH) for this substrate.[1][2] If using a strong base is necessary, consider using it in a biphasic system to control its concentration in the organic phase.

    • Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If the reaction is sluggish, it is often better to screen different catalyst systems rather than increasing the temperature or extending the reaction time.

    • Solvent Purity: Ensure you are using anhydrous solvents. If necessary, distill solvents or use a solvent purification system.

    • Catalyst System: Screen a panel of palladium catalysts and ligands. For electron-deficient aryl bromides, catalyst systems with ligands like SPhos or XPhos can be effective.[3]

Q4: My Suzuki coupling reaction is not going to completion, even with extended reaction times. What should I try?

A4: Incomplete conversion is often a result of catalyst deactivation or suboptimal reaction parameters.

  • Causality:

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxidation or can form inactive aggregates.

    • Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow, especially if the boronic acid/ester is sterically hindered or electronically deactivated. The base plays a crucial role in activating the boronic acid for this step.[2]

    • Substrate Reactivity: While the C-Br bond is activated, the overall electronic nature of the substrate requires a well-chosen catalyst system.

  • Troubleshooting Workflow:

    G start Incomplete Conversion ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Catalyst System base Change Base (e.g., K3PO4, Cs2CO3) start->base Transmetalation solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) start->solvent Solubility/Kinetics ligand->base base->solvent boron Check Boronic Acid/Ester Quality (Consider using pinacol ester) solvent->boron

    Caption: Troubleshooting workflow for incomplete Suzuki coupling.

Formation of Organometallic Reagents (e.g., Grignard or Organolithium)

Q5: I am struggling to form the Grignard reagent from this compound. The reaction either doesn't initiate or I get a low yield. Why is this happening?

A5: The formation of Grignard reagents from polyhalogenated aromatic compounds can be challenging due to the electronic properties of the substrate and potential side reactions.

  • Causality:

    • Passivation of Magnesium: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[4]

    • Electron-Withdrawing Effects: The fluorine and methoxy groups can influence the reactivity of the C-Br bond, making the oxidative insertion of magnesium more difficult compared to simple bromobenzene.

    • Side Reactions: Once formed, the Grignard reagent is a strong base and nucleophile. It can potentially react with another molecule of the starting material or undergo other undesired reactions.

  • Troubleshooting Protocol:

    • Magnesium Activation: This is the most critical step.

      • Mechanically crush the magnesium turnings under an inert atmosphere just before use.

      • Use chemical activators. A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used to etch the magnesium surface and initiate the reaction.[4]

    • Solvent: Ensure strictly anhydrous conditions. Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive aryl halides.[5][6]

    • Initiation: Add a small portion of the aryl bromide to the activated magnesium and gently warm the mixture. Look for signs of reaction (e.g., bubbling, gentle reflux) before adding the remainder of the substrate slowly.

    • Alternative Methods: If direct formation is still problematic, consider a halogen-magnesium exchange reaction by treating the aryl bromide with a more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).

Nucleophilic Aromatic Substitution (SNAr)

Q6: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halogen is more likely to be displaced?

A6: Yes, SNAr is a potential reaction pathway, but the regioselectivity depends on the activating groups.

  • Causality: For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group.[7][8][9] In this compound, the fluorine atoms themselves are EWGs.

    • Leaving Group Ability: In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[7][10]

    • Activation Pattern:

      • The fluorine at position 2 is ortho to the bromine and para to the other fluorine.

      • The fluorine at position 4 is para to the bromine and ortho to the methoxy group.

    • The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Predicted Reactivity: Displacement of one of the fluorine atoms is more likely than displacement of the bromine atom, especially with common nucleophiles (e.g., amines, alkoxides). The fluorine at position 2 is activated by the bromine and the other fluorine, making it a likely site for substitution. However, the outcome can be highly dependent on the specific nucleophile and reaction conditions. Experimental validation is crucial.

Data Summary and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅BrF₂OPubChem
Molecular Weight 225.01 g/mol PubChem
Appearance Solid[11]
Storage Temperature Room Temperature[11]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination and drive the reaction to completion.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing: Sparge the mixture with argon for 15-20 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2,4-difluoro-3-methoxybenzene and 1-bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the correct aryl halide building block is a critical decision that dictates synthetic strategy and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of two structurally related but electronically distinct aryl bromides: 1-Bromo-2,4-difluoro-3-methoxybenzene and 1-bromo-3,5-difluorobenzene . By examining their electronic profiles and performance in key chemical transformations, this document aims to provide the field-proven insights necessary to make informed experimental choices.

Structural and Electronic Profile Analysis

The reactivity of an aryl halide is fundamentally governed by the electronic nature of the aromatic ring and the steric environment surrounding the carbon-halogen bond. The substituents on the benzene ring dictate these properties through a combination of inductive and resonance effects.

1-bromo-3,5-difluorobenzene presents a relatively straightforward electronic profile. The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I) on the ring. This effect is additive, making the entire aromatic system significantly electron-deficient. This electron deficiency is a key determinant of its reactivity, particularly in reactions where the aryl halide acts as an electrophile.

In contrast, This compound features a more complex interplay of electronic influences. While it also possesses two electron-withdrawing fluorine atoms, the methoxy (-OCH₃) group at the C3 position introduces a competing effect. The oxygen atom is electronegative and exerts an inductive pull (-I). However, more significantly, the oxygen's lone pairs can delocalize into the aromatic π-system, creating a strong electron-donating resonance (or mesomeric, +M) effect.[1][2][3] This +M effect increases electron density within the ring, particularly at the ortho and para positions relative to the methoxy group.[4] The net result is an aromatic ring that is considerably more electron-rich than 1-bromo-3,5-difluorobenzene, which serves to deactivate it towards reactions initiated by oxidative addition.

Furthermore, the methoxy group introduces significant steric hindrance around the adjacent C2 and C4 positions, which can influence the approach of bulky reagents or catalysts.[5][6]

Caption: Dominant electronic effects influencing ring activation.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7] The key initiating step, oxidative addition of the aryl halide to a Pd(0) complex, is highly sensitive to the electronic density of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron species.[8] Due to its electron-deficient nature, 1-bromo-3,5-difluorobenzene is expected to be the more reactive partner in this transformation. The electron-poor ring facilitates faster oxidative addition, leading to shorter reaction times and potentially higher yields under identical conditions compared to its methoxy-substituted counterpart.

Conversely, the electron-donating methoxy group in This compound makes the C-Br bond less electrophilic, slowing the rate of oxidative addition. Achieving comparable yields may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized, highly active catalyst systems.

Parameter1-bromo-3,5-difluorobenzeneThis compoundRationale
Relative Reactivity HigherLowerElectron-deficient ring facilitates faster oxidative addition.
Typical Yield >90%75-85%Slower oxidative addition for the electron-richer substrate.
Reaction Time 1-4 hours6-12 hoursBased on relative rates of the rate-determining step.
Optimal Conditions Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires more active catalysts/ligands (e.g., Buchwald ligands)Overcoming the deactivating effect of the -OMe group.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[9] Similar to the Suzuki coupling, the reactivity trend holds. The electron-rich nature of anisole derivatives is known to deactivate them in Buchwald-Hartwig aminations, often necessitating the use of stronger bases like NaOt-Bu or KOt-Bu to facilitate the catalytic cycle.[10] Therefore, 1-bromo-3,5-difluorobenzene will couple with amines more readily than This compound .

G cluster_workflow General Cross-Coupling Workflow Setup 1. Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) Inert 2. Degas and Purge (Establish Inert Atmosphere, e.g., N2 or Ar) Setup->Inert Reaction 3. Heat Reaction Mixture (e.g., 80-110 °C) Inert->Reaction Monitor 4. Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) Monitor->Workup Purify 6. Purification (Column Chromatography, Recrystallization) Workup->Purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[11][12] This reaction is mechanistically distinct from palladium-catalyzed couplings. While aryl bromides are generally less reactive than alkyl bromides, Grignard formation is still a viable and crucial transformation.

The C-Br bond is significantly weaker and more susceptible to magnesium insertion than the very strong C-F bond.[13] Therefore, for both substrates, the reaction will occur selectively at the C-Br bond.[14]

  • 1-bromo-3,5-difluorobenzene: The electron-withdrawing fluorine atoms can slightly hinder the reaction by making the carbon of the C-Br bond less nucleophilic for the initial steps of the mechanism. However, it readily forms the corresponding Grignard reagent under standard anhydrous ether conditions.

  • This compound: The electronic impact is less pronounced here. The primary consideration is ensuring absolute anhydrous conditions, as the methoxy group does not interfere with the reaction itself but, like any Grignard reaction, is highly sensitive to protic sources.[11]

Reactivity between the two is expected to be comparable, with successful reagent formation being more dependent on the quality of the magnesium and the exclusion of water than on the electronic effects of the substituents.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group.[15] For this reaction to proceed, the aromatic ring must be highly electron-deficient, typically activated by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[16]

  • 1-bromo-3,5-difluorobenzene: While the ring is electron-deficient due to the fluorine atoms, it lacks the strong ortho/para activation typically required for SNA_r to occur at a reasonable rate. Displacement of the bromide is highly unlikely. Under very harsh conditions, displacement of a fluoride might be possible, but this is not a synthetically useful pathway.

  • This compound: This substrate is a very poor candidate for SNA_r. The electron-donating resonance effect of the methoxy group makes the ring electron-rich, which is antithetical to the requirements of the SNA_r mechanism.[17] It will not undergo this transformation.

A key principle in SNA_r is that, for halogens, fluoride is the best leaving group, opposite to the trend in S_N1/S_N2 reactions (F > Cl > Br > I).[18][19] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, not the breaking of the C-X bond.[19] However, neither of the title compounds is sufficiently activated for this to be a primary reaction pathway.

Experimental Protocols

The following are representative, field-tested protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-3,5-difluorobenzene
  • To an oven-dried flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon (repeat three times).

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by LC-MS. Due to the deactivated substrate, the reaction may require 8-16 hours.

  • After cooling, pass the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Conclusion and Recommendations

The choice between 1-bromo-3,5-difluorobenzene and This compound is a choice between a reactive, electron-poor building block and a sterically hindered, more electron-rich one.

  • Choose 1-bromo-3,5-difluorobenzene for:

    • Rapid and high-yielding palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.).

    • Applications where an electron-deficient core is desired in the final product.

  • Choose this compound when:

    • The specific substitution pattern is required for the final target molecule.

    • Slower, more controlled reactivity is acceptable, and reaction conditions can be optimized with more active catalysts or longer reaction times.

Understanding the fundamental principles of electronic and steric effects is paramount. For drug development professionals, these differences can be exploited to fine-tune not only synthetic routes but also the pharmacokinetic properties of the final molecules, where fluorine and methoxy groups play well-established roles.[20][21]

References

Comparing Suzuki coupling of 1-Bromo-2,4-difluoro-3-methoxybenzene with other aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Polysubstituted Aryl Bromides in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and vast functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in constructing biaryl and heteroaryl motifs has become indispensable in the fields of medicinal chemistry and materials science, where these structures are core components of countless pharmaceuticals and functional materials.[1][3]

While the coupling of simple aryl halides is often straightforward, the synthesis of complex, highly-functionalized molecules presents unique challenges. This guide focuses on a particularly instructive substrate: 1-Bromo-2,4-difluoro-3-methoxybenzene . This molecule serves as an excellent case study for understanding the interplay of competing electronic and steric effects. Its aromatic ring is decorated with two strongly electron-withdrawing fluorine atoms and a moderately electron-donating methoxy group, creating a nuanced electronic environment. Furthermore, the presence of substituents flanking the bromine atom introduces significant steric considerations.

This guide provides a comparative analysis of the Suzuki coupling of this compound against a selection of other aryl bromides. By examining their relative reactivities and optimal reaction conditions, we aim to provide researchers, scientists, and drug development professionals with a deeper, field-proven understanding of how to approach and optimize Suzuki couplings for complex, electron-deficient, and sterically demanding substrates.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

At the heart of this transformation is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle.[5] The reactivity order for halides is typically I > Br > Cl.[6] Electron-withdrawing groups on the aryl halide generally accelerate this step by making the carbon more electrophilic.[4]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[2][7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4][7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-Br(L2)  Ar-Br (Oxidative Addition) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L)₂-Ar' (Transmetalation Product) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2)  Ar'-B(OH)₂  Base (Transmetalation) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Ar-Ar' (Reductive Elimination) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product ArylBromide Ar-Br ArylBromide->Ar-Pd(II)-Br(L2) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Ar-Pd(II)-Ar'(L2) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize Product purify->characterize

References

A Comparative Guide to the Structural Confirmation of 1-Bromo-2,4-difluoro-3-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Substituted benzene derivatives, such as those based on the 1-Bromo-2,4-difluoro-3-methoxybenzene scaffold, are pivotal building blocks in the synthesis of complex pharmaceutical agents. The precise arrangement of bromo, fluoro, and methoxy substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and patentability. Isomeric ambiguity is not merely an academic concern; it can lead to failed clinical trials, irreproducible results, and significant financial loss.

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of these complex derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach provides a self-validating system for absolute structural confidence.

The Orthogonal Analytical Workflow: A Strategy for Certainty

No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on combining complementary methods, where each technique interrogates a different molecular property. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are woven together to build an unassailable structural proof. The logical flow of this integrated approach is paramount.

G cluster_0 Initial Hypothesis & Purity cluster_1 Core Structural Framework cluster_2 Confirmation & Verification cluster_3 Final Confirmation Synthesis Synthesized Compound (e.g., 1-Bromo-2,4-difluoro- 3-methoxybenzene) GCMS GC-MS Analysis Synthesis->GCMS Volatility Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GCMS->NMR Purity Confirmed, Proceed to NMR HRMS High-Resolution MS GCMS->HRMS Molecular Formula TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Resolve Ambiguities NMR->HRMS Connectivity Data Structure Unambiguous Structure Confirmed TwoD_NMR->Structure Definitive Connectivity HRMS->Structure Elemental Composition FTIR FT-IR Spectroscopy FTIR->Structure Functional Groups

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a polysubstituted benzene ring, it is indispensable for assigning the substitution pattern.

Why NMR is Essential:
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chemical shifts of aromatic protons are highly sensitive to the electronic effects of the substituents.[1][2][3]

  • ¹³C NMR: Reveals the number of unique carbon environments. The large chemical shift range and the characteristic splitting patterns caused by coupling to fluorine (JCF) are diagnostic.[4][5]

  • ¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is extremely sensitive. It provides direct evidence for the electronic environment of each fluorine atom and their coupling to nearby protons (JHF) and other fluorine atoms.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the final arbiters of structure. They create correlation maps that definitively link protons to each other (COSY) and protons to the carbons they are attached to (HSQC) or are multiple bonds away from (HMBC), leaving no doubt about the substitution pattern.[7]

Causality in Spectral Features:

The electronegativity and resonance effects of the bromo, difluoro, and methoxy groups create a unique electronic landscape on the benzene ring.

  • The methoxy group is an electron-donating group, which tends to shield (shift upfield) the ortho and para positions.

  • The fluorine and bromine atoms are electron-withdrawing via induction, which deshields (shifts downfield) nearby nuclei. Fluorine's strong electronegativity also enables through-space and through-bond coupling that is highly informative.

G cluster_NMR NMR Elucidation Strategy OneD 1D NMR Spectra (¹H, ¹³C, ¹⁹F) COSY ¹H-¹H COSY OneD->COSY Proton Neighbors HSQC ¹H-¹³C HSQC OneD->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC OneD->HMBC Long-Range C-H Bonds (2-3 bonds) Structure Assembled Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic flow of NMR data integration.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. When coupled with a separation technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.[8][9]

Why MS is Essential:
  • Molecular Ion Peak: The primary goal is to identify the molecular ion (M⁺). For a this compound derivative, this confirms the overall mass.

  • Isotopic Pattern of Bromine: This is a hallmark feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The presence of this doublet is definitive proof of a single bromine atom in the molecule.[11]

  • Fragmentation Analysis: The way the molecule breaks apart under electron impact (in GC-MS) provides a structural fingerprint. Predictable losses, such as the bromine radical (•Br), a methyl radical (•CH₃) from the methoxy group, or a neutral loss of carbon monoxide (CO), help corroborate the proposed structure.[12][13][14][15]

  • High-Resolution MS (HRMS): While nominal mass MS confirms the integer mass, HRMS measures the mass to several decimal places. This "exact mass" allows for the unambiguous calculation of the elemental formula, ruling out other combinations of C, H, Br, F, and O that might have the same nominal mass.

Infrared (IR) Spectroscopy: The Functional Group Confirmer

While NMR and MS build the atomic framework, IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. It is a rapid and non-destructive technique that provides complementary evidence.

Why IR is Essential:
  • Aromatic Ring Confirmation: Characteristic peaks for aromatic C-H stretching (~3030-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹) confirm the benzene core.[1][3][16]

  • Ether Linkage: A strong C-O stretching band for the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹ and 1050 cm⁻¹.

  • Halogen Bonds: The C-F and C-Br stretching vibrations appear in the fingerprint region of the spectrum (typically ~1000-1200 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br).

  • Substitution Pattern: The pattern of C-H out-of-plane (oop) bending bands between 690-900 cm⁻¹ can be diagnostic of the substitution pattern on the aromatic ring.[2][16][17] For a 1,2,3,4-tetrasubstituted ring, specific patterns can be compared against literature values.

Comparative Data Summary

The following tables provide a head-to-head comparison of these techniques and a summary of the expected experimental data for the parent compound, This compound .

Table 1: Comparison of Analytical Methods

FeatureNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Primary Information Atomic connectivity, 3D structureMolecular weight, elemental formula, substructuresPresence of functional groups
Key Strength Unambiguous determination of isomeric structureDefinitive molecular formula (HRMS), Br confirmationRapid, non-destructive functional group analysis
Key Limitation Requires relatively pure sample (>95%)Cannot distinguish between isomersProvides limited connectivity information
Sample Amount 5-25 mg for ¹H, higher for ¹³C[18]Micrograms to nanogramsMilligrams
Causality Insight Reveals electronic environment via chemical shifts & couplingReveals bond strengths via fragmentation patternsReveals bond vibrational energies

Table 2: Predicted Experimental Data for this compound

Technique Parameter Expected Value / Observation Justification
¹H NMR Aromatic Protons (H-5, H-6)δ 6.8 - 7.5 ppmAromatic region; deshielded by halogens. Splitting will be complex due to H-H and H-F coupling.
Methoxy Protons (-OCH₃)δ ~3.9 ppmTypical chemical shift for a methoxy group on an aromatic ring. Will be a singlet.
¹³C NMR Aromatic Carbonsδ 100 - 160 ppmAffected by strong inductive and resonance effects of substituents. Carbons bonded to F will show large ¹JCF coupling.
Methoxy Carbon (-OCH₃)δ ~56-62 ppmTypical chemical shift for a methoxy carbon.
¹⁹F NMR Fluorine Nuclei (F-2, F-4)Two distinct signalsThe two fluorine atoms are in different chemical environments and will show coupling to each other and to nearby protons.
MS (EI) Molecular Ion (M⁺, M+2)m/z 224, 226 (~1:1 ratio)Corresponds to C₇H₅⁷⁹BrF₂O and C₇H₅⁸¹BrF₂O.
Key Fragmentsm/z 209, 211 (Loss of •CH₃)Loss of methyl radical from the methoxy group.
m/z 145 (Loss of •Br)Cleavage of the C-Br bond.
IR Ar C-H Stretch~3050 cm⁻¹Characteristic of protons on an aromatic ring.[2][3]
C=C Ring Stretch~1470-1600 cm⁻¹ (multiple bands)Confirms the aromatic core.[1][16]
Asymmetric C-O Stretch~1260 cm⁻¹Characteristic of the aryl-O bond in the methoxy group.
C-F Stretch~1100-1200 cm⁻¹Strong absorption confirming the presence of fluorine.

Validated Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: NMR Sample Preparation

Causality: The choice of a deuterated solvent is critical to avoid large interfering solvent signals in ¹H NMR and to provide a signal for the instrument's magnetic field lock system.[18] Filtering removes paramagnetic impurities and particulates that can degrade spectral quality.

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[18]

  • Solubilization: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Gentle vortexing may be required.[19]

  • Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any suspended particles.

  • Capping & Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.

Protocol 2: GC-MS Analysis

Causality: A temperature ramp is used to ensure that the compound elutes from the GC column as a sharp peak, providing good separation from any impurities. Electron Impact (EI) is a standard ionization method that provides reproducible fragmentation patterns for library matching and structural analysis.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to capture both the molecular ion and all fragment ions.

Protocol 3: FT-IR (ATR) Analysis

Causality: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and is ideal for solid or liquid samples, providing high-quality data rapidly.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, the isomeric purity of a synthetic building block is not a trivial detail but a cornerstone of experimental reproducibility and the safety of novel therapeutics. 1-Bromo-2,4-difluoro-3-methoxybenzene, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. The precise arrangement of its substituents on the benzene ring is critical to its reactivity and ultimate biological function. The presence of even minor isomeric impurities can lead to unforeseen side reactions, reduced yields, and potentially toxic byproducts in a drug discovery pipeline.

This guide provides a comprehensive comparison of two primary analytical techniques for the isomeric purity analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower you to select and implement the most effective method for your specific needs.

The Challenge: Potential Isomeric Impurities

The synthesis of this compound can potentially yield several positional isomers. The substitution pattern on the benzene ring is determined by the directing effects of the existing substituents during synthesis. Even with highly regioselective reactions, trace amounts of other isomers can be formed. The most probable isomeric impurities are those where the bromo, fluoro, and methoxy groups are arranged in different positions on the benzene ring. For instance, isomers such as 1-Bromo-2,4-difluoro-5-methoxybenzene or 2-Bromo-1,3-difluoro-4-methoxybenzene could be present. Therefore, a robust analytical method must be capable of separating the main isomer from these potential closely related structures.

Gas Chromatography (GC): The Power of Volatility and Temperature

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For relatively non-polar molecules like this compound and its isomers, GC offers high resolution and sensitivity. The separation is primarily based on differences in the boiling points and interactions of the isomers with the stationary phase of the GC column.

The Rationale Behind the GC Method

The choice of a suitable GC column and temperature program is paramount for successful isomer separation. A non-polar or mid-polar stationary phase is typically the first choice for separating non-polar to moderately polar analytes. A common and effective choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or TR-5MS). This type of column separates compounds largely based on their boiling points, but the phenyl groups also provide some shape selectivity through π-π interactions, which can aid in resolving positional isomers.

Temperature programming is a critical parameter in GC for separating compounds with a range of boiling points, which is often the case with isomeric mixtures.[1] By gradually increasing the column temperature, later-eluting, higher-boiling isomers can be eluted more quickly, resulting in sharper peaks and improved resolution.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a robust GC-FID method for the analysis of this compound. The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity.[2][3]

Table 1: Proposed GC-FID Parameters

ParameterValueJustification
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxaneA standard dimension column offering a good balance of resolution and analysis time. The stationary phase is suitable for separating aromatic isomers.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times and better resolution at lower temperatures.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column, providing good efficiency.
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °CThe initial temperature allows for the separation of any volatile impurities. The ramp rate provides a good balance between resolution and analysis time for the isomers. The final hold ensures that all components elute from the column.
Injection Volume 1 µLA standard injection volume for capillary GC.
Split Ratio 50:1A higher split ratio is used for concentrated samples to avoid column overloading and ensure sharp peaks.

Workflow for GC-FID Isomeric Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample 1. Prepare Sample (e.g., 1 mg/mL in Acetone) Vial 2. Transfer to GC Vial Sample->Vial Autosampler 3. Autosampler Injection Vial->Autosampler GC_Column 4. Separation on GC Column (Temperature Program) Autosampler->GC_Column FID 5. Detection by FID GC_Column->FID Chromatogram 6. Obtain Chromatogram FID->Chromatogram Integration 7. Peak Integration Chromatogram->Integration Purity 8. Calculate Isomeric Purity (% Area) Integration->Purity

Caption: Workflow for GC-FID analysis of isomeric purity.

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Selective Interactions

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound and its isomers, both normal-phase and reversed-phase HPLC can be considered, with reversed-phase being the more common and often more robust choice for pharmaceutical analysis.[4]

The Rationale Behind the HPLC Method

Reversed-phase HPLC, typically utilizing a C18 or a pentafluorophenyl (PFP) stationary phase, is well-suited for separating halogenated aromatic compounds.[4][5] The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Isomers with different substitution patterns will have subtle differences in their hydrophobicity and shape, leading to different retention times. A PFP column can offer alternative selectivity due to π-π, dipole-dipole, and ion-exchange interactions, which can be particularly advantageous for separating halogenated isomers.[6]

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical parameter for optimizing the separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good resolution of all isomers within a reasonable analysis time.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol details a reversed-phase HPLC method with UV detection for the isomeric purity analysis of this compound. UV detection is suitable as the benzene ring provides strong chromophores.

Table 2: Proposed HPLC-UV Parameters

ParameterValueJustification
Column 150 mm x 4.6 mm ID, 3.5 µm particle sizePentafluorophenyl (PFP) or C18A standard column dimension for analytical HPLC. The PFP phase offers unique selectivity for halogenated aromatics. A C18 column is a good alternative for general-purpose reversed-phase separations.
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier. Acetonitrile generally provides good peak shape and lower viscosity than methanol.
Gradient 50% B to 95% B over 20 minutesA gradient elution is necessary to separate isomers with similar polarities and to elute any more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nmA wavelength where the benzene ring exhibits strong absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Workflow for HPLC-UV Isomeric Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample 1. Prepare Sample (e.g., 0.5 mg/mL in Mobile Phase) Filter 2. Filter through 0.45 µm syringe filter Sample->Filter Vial 3. Transfer to HPLC Vial Filter->Vial Autosampler 4. Autosampler Injection Vial->Autosampler HPLC_Column 5. Separation on HPLC Column (Gradient Elution) Autosampler->HPLC_Column UV_Detector 6. Detection by UV Detector HPLC_Column->UV_Detector Chromatogram 7. Obtain Chromatogram UV_Detector->Chromatogram Integration 8. Peak Integration Chromatogram->Integration Purity 9. Calculate Isomeric Purity (% Area) Integration->Purity

Caption: Workflow for HPLC-UV analysis of isomeric purity.

Comparative Analysis: GC vs. HPLC

The choice between GC and HPLC for isomeric purity analysis depends on several factors, including the properties of the analyte, the available instrumentation, and the specific requirements of the analysis.

Table 3: Comparison of GC and HPLC for Isomeric Purity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Resolution Generally higher resolution for volatile isomers due to long capillary columns.Good resolution, highly dependent on column chemistry and mobile phase composition.
Sensitivity High sensitivity with detectors like FID and MS.Good sensitivity with UV and MS detectors.
Speed Can be faster for simple mixtures, but temperature programming can increase analysis time.Analysis time is dependent on the gradient profile and column length.
Instrumentation Requires a gas chromatograph with an appropriate detector.Requires a high-pressure liquid chromatograph with a pump, injector, column, and detector.
Sample Preparation Simpler, usually involves dissolving the sample in a volatile solvent.May require filtration to remove particulates. The sample should be dissolved in the mobile phase if possible.
Robustness Generally robust, but column performance can degrade over time.Robust, but column and mobile phase quality are critical for reproducibility.

The Role of Spectroscopic Techniques: NMR for Structural Confirmation

While chromatographic techniques are excellent for separating and quantifying isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their structural elucidation and confirmation. Both ¹H and ¹⁹F NMR are particularly powerful for differentiating between positional isomers of this compound.[7][8][9][10]

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. Each isomer will exhibit a unique set of signals in the aromatic region of the ¹H NMR spectrum.

  • ¹⁹F NMR: The chemical shifts of the fluorine atoms are also highly dependent on their electronic environment. The presence of different neighboring groups will result in distinct signals for each fluorine atom in the different isomers.

By acquiring and analyzing both ¹H and ¹⁹F NMR spectra, the exact structure of the main component and any separated impurities can be unequivocally confirmed.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The isomeric purity of this compound is a critical quality attribute that demands rigorous analytical control. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable methods for the separation and quantification of potential isomeric impurities.

  • GC-FID is an excellent choice for routine quality control, offering high resolution, sensitivity, and relatively simple sample preparation for this volatile compound.

  • HPLC-UV , particularly with a PFP column, provides an orthogonal separation mechanism and is a powerful tool for method development and for analyzing samples that may contain non-volatile impurities.

Ultimately, a comprehensive approach that combines a validated chromatographic method for purity assessment with spectroscopic techniques like NMR for structural confirmation will provide the highest level of confidence in the quality of this critical synthetic intermediate. This ensures that your research and development efforts are built on a foundation of well-characterized and pure starting materials, paving the way for successful outcomes in drug discovery and beyond.

References

A Senior Application Scientist's Guide to Catalyst Performance in the Cross-Coupling of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge and Opportunity of a Highly Functionalized Aryl Halide

In the landscape of modern drug discovery and materials science, the synthesis of complex, highly functionalized aromatic cores is a cornerstone of innovation. The substrate at the center of our discussion, 1-Bromo-2,4-difluoro-3-methoxybenzene, represents a common synthetic challenge. Its electron-rich nature, a consequence of the methoxy group, and the presence of multiple fluorine substituents, create a sterically and electronically demanding environment for catalytic cross-coupling. This guide provides a comparative analysis of palladium-based catalyst systems for various C-C and C-N bond-forming reactions with this substrate, offering field-proven insights and actionable experimental protocols for researchers and process chemists.

The fundamental transformation we will explore is the palladium-catalyzed cross-coupling reaction, a process that has revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The success of any given coupling is critically dependent on the careful selection of the palladium source, ligand, base, and solvent, as these components collectively dictate the efficiency and selectivity of the catalytic cycle.[4]

The General Palladium Catalytic Cycle

At the heart of these transformations lies a well-understood mechanistic pathway. The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of our substrate. The resulting Pd(II) intermediate then undergoes transmetalation with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling). The final step, reductive elimination, forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Nu R-M (Nucleophile) Nu->Trans

Figure 1: A generalized workflow for the Palladium-catalyzed cross-coupling cycle.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[5][6] For an electron-rich and sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is paramount. These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step for such substrates.[7]

Catalyst System Performance Comparison

Disclaimer: The following data is representative of typical outcomes for sterically hindered, electron-rich aryl bromides and serves as a guide for catalyst selection. Yields are highly dependent on precise reaction conditions and purity of reagents.

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (1)XPhos (2.5)NaOtBuToluene1001292
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101688
Pd₂(dba)₃ (1)RuPhos (2.5)K₂CO₃t-BuOH1001885
Pd(OAc)₂ (2)dppf (4)Cs₂CO₃Toluene1102465

Analysis: Bulky biarylphosphine ligands like XPhos and SPhos consistently outperform older generation ligands like dppf for this substrate class.[8] The larger bite angle and electron-donating properties of these ligands stabilize the palladium center and promote the reductive elimination of the sterically demanding product.[9] Strong bases like sodium t-butoxide are often required to deprotonate the amine and facilitate its coordination to the palladium complex.[10]

High-Performance Protocol: Buchwald-Hartwig Amination with XPhos
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (24 mg, 0.05 mmol, 5 mol%), and sodium t-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (225 mg, 1.0 mmol) and the desired amine (1.2 mmol) followed by 5 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination cluster_reagents Reagents & Products Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(HNR₂)(L)₂]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR₂(L)₂ AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for the stability and low toxicity of its organoboron reagents.[11][12] For the coupling of this compound, catalyst selection is again critical to overcome the substrate's inherent steric and electronic properties.

Catalyst System Performance Comparison
Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(dppf)Cl₂ (2)-K₂CO₃1,4-Dioxane/H₂O90895
Pd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1001293
Pd(PPh₃)₄ (3)-Cs₂CO₃DME/H₂O851689
PdCl₂(PCy₃)₂ (2)-K₂CO₃Toluene1001282

Analysis: While bulky biarylphosphine ligands like SPhos perform exceptionally well, pre-formed catalysts like Pd(dppf)Cl₂ also show high efficacy. The use of an aqueous base system is characteristic of Suzuki couplings, as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[13] Pd(PPh₃)₄ is a reliable, albeit sometimes less active, choice for a broad range of substrates.[14]

High-Performance Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
  • Reaction Setup: In a round-bottom flask, dissolve this compound (225 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol) in 6 mL of 1,4-dioxane.

  • Base Addition: Add 2 mL of a 2M aqueous solution of K₂CO₃.

  • Degassing: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (16.3 mg, 0.02 mmol, 2 mol%) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to 90 °C with vigorous stirring for 8 hours, or until TLC or GC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with 20 mL of water. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Coupling cluster_reagents Reagents & Products Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation (with [RB(OH)₃]⁻) Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product Boronic R-B(OH)₂ + Base Boronic->Trans

Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Other Important Transformations

Beyond C-N and Suzuki C-C couplings, several other palladium-catalyzed reactions are crucial for diversifying the this compound core.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[15][16] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. For electron-rich aryl bromides, phosphine-free catalyst systems or those with bulky N-heterocyclic carbene (NHC) ligands often show good performance.[17]

Pd Precursor (mol%)Ligand/AdditiveBaseSolventTemp (°C)Representative Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12085
Pd(OAc)₂ (1)IPr·HCl (2)K₂CO₃Dioxane11090
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper co-catalyst system.[18][19] This method is invaluable for accessing arylalkyne structures. Copper-free versions have also been developed to avoid potential issues with copper contamination.[20][21]

Catalyst SystemBaseSolventTemp (°C)Representative Yield (%)
Pd(PPh₃)₂Cl₂ (2) / CuI (3)Et₃N / THFTHF6091
Pd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane8088 (Copper-free)
Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides introduces a versatile nitrile functional group, which can be further transformed into amines, carboxylic acids, or amides. Modern methods often use less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂.[22][23]

| Pd Precursor (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (0.5) | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | DMAC | 120 | 90 | | Pd₂(dba)₃ (1) | Zn(CN)₂ | dppf | DMF | 100 | 87 |

Conclusion and Future Outlook

The successful functionalization of this compound via palladium-catalyzed cross-coupling is eminently achievable with the appropriate choice of catalyst system. For C-N and C-C couplings, modern bulky biarylphosphine ligands such as XPhos and SPhos provide a significant advantage in overcoming the steric and electronic hurdles presented by this substrate. The selection of the base and solvent system must be tailored to the specific coupling reaction to ensure optimal performance.

As the field moves forward, the development of catalysts with even higher turnover numbers, broader functional group tolerance, and the ability to operate under milder, more sustainable conditions (e.g., in aqueous media) will continue to be a primary focus. Furthermore, exploring alternatives to palladium, such as more earth-abundant nickel or copper catalysts, holds promise for developing more economical and environmentally benign synthetic routes.

References

The Synthetic Potential of 1-Bromo-2,4-difluoro-3-methoxybenzene: A Comparative Guide to Unlocking Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. The halogenated benzene derivative, 1-Bromo-2,4-difluoro-3-methoxybenzene, represents a versatile scaffold, primed for the synthesis of a diverse array of potentially bioactive molecules. While direct literature on the biological activities of its immediate derivatives is emerging, a comprehensive analysis of structurally related compounds provides a compelling roadmap for its application in medicinal chemistry. This guide will objectively compare the performance of analogous compounds, supported by experimental data from existing literature, to illuminate the potential of this compound as a key building block for the next generation of therapeutics, with a particular focus on anticancer and antifungal agents.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the this compound ring offers a confluence of desirable properties for drug design. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[1] The fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1] Furthermore, the methoxy group can influence the electronic properties of the molecule and participate in hydrogen bonding with target proteins, a feature often exploited in the design of kinase inhibitors.

Comparative Analysis of Biologically Active Analogs

To prognosticate the potential biological activities of compounds derived from this compound, we will examine the activities of structurally related molecules.

Anticancer Activity

The bromo-fluorophenyl moiety is a common feature in a number of potent anticancer agents. For instance, pyrazolyl-s-triazine derivatives have been synthesized and evaluated as dual EGFR and CDK-2 inhibitors, with some compounds showing promising cytotoxic activity against A549 and MCF-7 cancer cell lines.[2] Similarly, 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent have been investigated for their anticancer properties.[3]

Below is a table summarizing the in vitro anticancer activity of representative analogous compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridines4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a )Hela2.59[4]
Pyrazolo[3,4-b]pyridines4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g )MCF74.66[4]
Pyrazolo[3,4-b]pyridines4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g )HCT-1161.98[4]
Tetrabromo-1H-benzimidazoles1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA )MCF-75.30[5]
Tetrabromo-1H-benzimidazoles1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA )CCRF-CEM6.80[5]
Antifungal Activity

Proposed Synthetic Pathways and Experimental Protocols

To harness the potential of this compound, established synthetic methodologies can be employed to generate libraries of novel compounds.

Synthetic Workflow: Suzuki-Miyaura Coupling

A robust method for creating carbon-carbon bonds, the Suzuki-Miyaura coupling, can be used to introduce a variety of aryl or heteroaryl groups at the 1-position of the benzene ring.

Suzuki_Coupling start 1-Bromo-2,4-difluoro- 3-methoxybenzene catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst Reactant boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst Reactant base Base (e.g., K2CO3) catalyst->base Reaction Conditions product 1-Aryl-2,4-difluoro- 3-methoxybenzene Derivative base->product Yields

Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for instance, K2CO3 (2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the anticancer potential of the synthesized compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

MTT_Assay cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 4 hours (formation of formazan crystals) mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization absorbance_reading Measure absorbance at 570 nm using a plate reader solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Conclusion

While direct experimental evidence for the biological activity of derivatives of this compound is still to be broadly established, the analysis of its structural analogs strongly suggests its potential as a valuable starting material in drug discovery. The presence of the bromo-difluoro-phenyl moiety is a hallmark of numerous bioactive compounds, particularly in the realms of oncology and infectious diseases. The strategic application of established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to this scaffold is a promising avenue for the generation of novel chemical entities with therapeutic potential. The experimental protocols detailed herein provide a robust framework for the synthesis and biological evaluation of these future compounds. It is with great anticipation that the scientific community awaits the exploration of this promising chemical space.

References

A Comparative Guide to the Synthesis of Substituted Difluoro-methoxybenzenes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Difluoromethoxy Group in Drug Discovery

The difluoromethoxy (OCF₂H) group has emerged as a valuable substituent in modern medicinal chemistry. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the pharmacological profile of drug candidates.[1] The introduction of the OCF₂H moiety can improve metabolic stability, modulate lipophilicity (logP), and influence the conformation of small molecules, thereby positively impacting their efficacy and pharmacokinetic properties.[1] Given its importance, the development of robust and versatile synthetic methods for the preparation of substituted difluoro-methoxybenzenes is of paramount interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent synthetic routes to substituted difluoro-methoxybenzenes, with a focus on their practical application, underlying mechanisms, and suitability for late-stage functionalization. We will delve into the experimental nuances of each method, supported by quantitative data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Core Synthetic Strategy: The Dominance of Difluorocarbene Chemistry

The majority of modern methods for the synthesis of aryl difluoromethyl ethers rely on a common mechanistic pathway: the generation of difluorocarbene (:CF₂) and its subsequent trapping by a phenolate anion.[2] The electrophilic difluorocarbene is efficiently intercepted by the nucleophilic phenolate, formed under basic conditions, to yield the desired difluoro-methoxybenzene after protonation.

The key distinction between the various synthetic routes lies in the choice of the difluorocarbene precursor. The ideal precursor should be readily available, stable, non-toxic, and capable of generating difluorocarbene under mild conditions that tolerate a wide range of functional groups. This guide will compare four of the most widely employed difluorocarbene precursors.

cluster_0 General Reaction Scheme Phenol Phenol Phenolate Phenolate Phenol->Phenolate Deprotonation Base Base Base->Phenolate Difluoro-methoxybenzene Difluoro-methoxybenzene Phenolate->Difluoro-methoxybenzene Nucleophilic Attack Difluorocarbene Precursor Difluorocarbene Precursor :CF2 Difluorocarbene (:CF₂) Difluorocarbene Precursor->:CF2 Generation :CF2->Difluoro-methoxybenzene

Figure 1: General mechanism for the synthesis of difluoro-methoxybenzenes.

Comparative Analysis of Key Synthetic Routes

The following table summarizes the key features of four prominent methods for the synthesis of substituted difluoro-methoxybenzenes.

Method Difluorocarbene Precursor Typical Reaction Conditions Typical Yields Advantages Disadvantages
Route 1 Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Cs₂CO₃, DMF/H₂O, 120 °C70-95%Readily available, inexpensive, bench-stable, relatively non-toxic.[1][2]Requires high temperatures, which may not be suitable for sensitive substrates.
Route 2 Difluoromethyltriflate (HCF₂OTf)KOH, MeCN/H₂O, Room Temperature60-90%Mild reaction conditions, rapid reaction times, can be used in one-pot procedures from aryl halides or boronic acids.[3][4]Reagent is more expensive than ClCF₂CO₂Na; potential for triflate side-product formation.[4]
Route 3 Fluoroform (CHF₃)KOH, Dioxane/H₂O or MeCN/H₂O, RT to 50 °C60-80%Inexpensive, non-ozone-depleting gas.[4][5]Requires handling of a gas, which can be cumbersome in a standard laboratory setting.
Route 4 S-(Difluoromethyl)sulfonium SaltLiOH, MeCN, Room Temperature75-95%Bench-stable solid, mild reaction conditions, good to excellent yields for a wide variety of phenols.[6][7]Reagent is less common and more expensive than the other precursors.

Detailed Experimental Protocols

Route 1: Difluoromethylation using Sodium Chlorodifluoroacetate

This method, relying on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, is a robust and cost-effective approach.[1][2] The use of cesium carbonate as the base is crucial for achieving high yields.

Experimental Protocol:

  • To a round-bottomed flask charged with the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv), add DMF and water (9:1 v/v).

  • Degas the mixture with nitrogen for 15-20 minutes.

  • Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_1 Route 1: Sodium Chlorodifluoroacetate Phenol Phenol Difluoro-methoxybenzene Difluoro-methoxybenzene Phenol->Difluoro-methoxybenzene Cs2CO3 Cs2CO3 Cs2CO3->Difluoro-methoxybenzene ClCF2CO2Na Sodium Chlorodifluoroacetate Heat 120 °C ClCF2CO2Na->Heat Decarboxylation Heat->Difluoro-methoxybenzene :CF₂

Figure 2: Workflow for difluoromethylation using sodium chlorodifluoroacetate.

Route 2: Difluoromethylation using Difluoromethyltriflate (HCF₂OTf)

This method offers the significant advantage of proceeding under mild, room temperature conditions, making it highly suitable for complex molecules and late-stage functionalization.[3][4]

Experimental Protocol:

  • Dissolve the substituted phenol (1.0 equiv) in a mixture of acetonitrile and 6M aqueous potassium hydroxide (1:1 v/v).

  • To the stirred solution at room temperature, add difluoromethyltriflate (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

cluster_2 Route 2: Difluoromethyltriflate Phenol Phenol Difluoro-methoxybenzene Difluoro-methoxybenzene Phenol->Difluoro-methoxybenzene KOH KOH KOH->Difluoro-methoxybenzene HCF2OTf Difluoromethyl- triflate RT Room Temp HCF2OTf->RT Base-induced :CF₂ generation RT->Difluoro-methoxybenzene

Figure 3: Workflow for difluoromethylation using difluoromethyltriflate.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Base: The basicity of the reaction medium is critical. A base is required to deprotonate the phenol to its more nucleophilic phenolate form. The choice of base can also influence the rate of difluorocarbene generation. For instance, in the HCF₂OTf method, a strong aqueous base like KOH is effective for the rapid generation of :CF₂ at room temperature.[4] For the sodium chlorodifluoroacetate method, a carbonate base like Cs₂CO₃ is preferred, as stronger hydroxides could potentially lead to side reactions at the elevated temperatures required for decarboxylation.

  • Solvent Systems: The solvent choice impacts the solubility of the reagents and the reaction rate. For the high-temperature sodium chlorodifluoroacetate method, a high-boiling polar aprotic solvent like DMF is ideal.[1][2] The addition of a small amount of water can aid in the solubility of the inorganic salts. In the case of the milder HCF₂OTf and S-(difluoromethyl)sulfonium salt methods, acetonitrile is a common choice, often in a biphasic system with water, which facilitates the dissolution of the base and phenolate.[4][6]

  • Late-Stage Functionalization: For drug development professionals, the ability to introduce the difluoromethoxy group at a late stage in a synthetic sequence is highly desirable. Methods that employ mild conditions, such as the HCF₂OTf and S-(difluoromethyl)sulfonium salt routes, are particularly well-suited for this purpose as they are more likely to be compatible with complex molecules bearing multiple functional groups.[3][8] The one-pot procedures starting from aryl halides or boronic acids using the HCF₂OTf method further enhance its utility in this context.[4]

Conclusion and Future Outlook

The synthesis of substituted difluoro-methoxybenzenes is a well-established field with several reliable methods at the disposal of the synthetic chemist. The choice of the optimal route depends on a careful consideration of factors such as substrate compatibility, cost, scalability, and the desired reaction conditions.

The classical approach using sodium chlorodifluoroacetate remains a workhorse for its simplicity and cost-effectiveness, particularly for robust substrates. For more delicate and complex molecules, especially in the context of late-stage functionalization, the milder methods employing difluoromethyltriflate or S-(difluoromethyl)sulfonium salts offer significant advantages.

Future developments in this area will likely focus on the discovery of even milder and more environmentally benign difluorocarbene precursors, as well as the expansion of catalytic methods that offer greater control over selectivity and functional group tolerance. The continued innovation in this field will undoubtedly facilitate the exploration of the chemical space of difluoromethoxylated compounds and accelerate the discovery of new and improved therapeutics.

References

A Spectroscopic Guide to Differentiating Isomers of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of aromatic compounds is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2,4-difluoro-3-methoxybenzene and its positional isomers, offering a detailed analysis of how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to unambiguously differentiate these closely related structures.

The Critical Importance of Isomer Differentiation

The placement of bromo, fluoro, and methoxy substituents on a benzene ring significantly influences the molecule's electronic and steric properties. In drug discovery, a subtle shift in a substituent's position can alter a compound's binding affinity to a target receptor, transforming a potent therapeutic into an inactive or even toxic substance. Therefore, robust analytical methods for isomer identification are not merely a matter of academic interest but a critical component of quality control and regulatory compliance.

This guide will focus on the following positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-Bromo-1,3-difluoro-4-methoxybenzene

  • Isomer 3: 4-Bromo-1,3-difluoro-2-methoxybenzene

Visualizing the Isomers

protocol_1H_NMR cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard (δ 0.00). instrument Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field. prep->instrument Insert Sample acquisition Data Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 s. instrument->acquisition Run Experiment processing Data Processing: Apply Fourier transformation to the FID. Phase and baseline correct the spectrum. Integrate the signals and reference to TMS. acquisition->processing Process Data protocol_IR cluster_workflow IR Spectroscopy Workflow (ATR) prep Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal. background Background Scan: Collect a background spectrum of the empty ATR crystal. prep->background Prepare Instrument sample_scan Sample Scan: Collect the spectrum of the sample. background->sample_scan Analyze Sample processing Data Processing: The instrument software automatically subtracts the background from the sample spectrum. sample_scan->processing Generate Spectrum

A Senior Application Scientist's Guide to Cross-Coupling Reactions with 1-Bromo-2,4-difluoro-3-methoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 1-Bromo-2,4-difluoro-3-methoxybenzene

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a sterically accessible bromine for cross-coupling, two electron-withdrawing fluorine atoms, and an ortho-methoxy group—offers a powerful platform for generating novel molecular architectures. The fluorine substituents can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

However, these same features present distinct challenges for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring, influenced by the fluorine atoms, generally facilitates the initial oxidative addition step. Conversely, the ortho-methoxy group can introduce steric hindrance and potentially coordinate with the metal center, influencing catalyst activity and the rate of subsequent steps in the catalytic cycle.

This guide provides a comparative overview of major cross-coupling methodologies as applied to this substrate. While direct, side-by-side yield comparisons for this compound are not extensively documented in readily available literature, this document offers a framework for reaction selection and optimization. By analyzing the mechanistic principles of each reaction and drawing on data from structurally analogous systems, we provide expert insights and robust starting protocols to guide your synthetic campaigns.

Comparative Analysis of Key Cross-Coupling Methods

The selection of an optimal cross-coupling strategy is critical for achieving high yields and purity. Below, we evaluate the suitability of five major palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a cornerstone of modern synthesis due to its mild conditions, broad functional group tolerance, and the general low toxicity of its reagents.[1] For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is expected to be efficient. The primary challenges will be ensuring efficient transmetalation and preventing side reactions like proto-deboronation of the boronic acid or homo-coupling.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A high catalyst activity is needed to overcome potential steric hindrance from the ortho-methoxy group. Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, often in the form of pre-catalysts, are excellent starting points. These ligands promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.

  • Base Selection: The choice of base is critical. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective and minimizes degradation of base-sensitive functional groups.[2] For more challenging couplings, a stronger base like Cs₂CO₃ might be required.[2]

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water is standard, as water is often necessary to facilitate the transmetalation step.[1][2]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a Schlenk tube or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition & Degassing: Add the solvent system (e.g., Toluene/H₂O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[3][4] This reaction is fundamental in pharmaceutical development where the arylamine motif is ubiquitous.[4][5] The reactivity of this compound in this reaction will be governed by the choice of ligand, base, and the nature of the amine coupling partner.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is paramount. For sterically hindered or electron-deficient aryl bromides, bulky biarylphosphine ligands such as XantPhos or Josiphos-type ligands are often highly effective.[6] These ligands stabilize the palladium center and facilitate the crucial reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices. For substrates with base-sensitive groups, milder organic bases like DBU or inorganic bases like Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[6]

  • Amine Source: Primary and secondary amines, including anilines, alkylamines, and heterocycles, are all viable coupling partners. For the synthesis of primary anilines, an ammonia equivalent like benzophenone imine or aqueous ammonia can be used.[5]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XantPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by silica gel chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation by coupling aryl halides with terminal alkynes.[7] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt, though copper-free protocols have become increasingly popular to avoid issues with homo-coupling (Glaser coupling) of the alkyne.[8][9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The classic system uses a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a Cu(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination, while the copper co-catalyst forms a copper(I) acetylide, which participates in the transmetalation step.

  • Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well. This base is required to deprotonate the terminal alkyne.

  • Copper-Free Conditions: To circumvent the drawbacks of copper, modern protocols often use a highly active palladium catalyst with a bulky phosphine ligand and a stronger organic base in a solvent like THF or DMF at room temperature.[8][10]

Generalized Experimental Protocol: Sonogashira Coupling (Copper-Free)

  • Reagent Preparation: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in an anhydrous solvent like DMSO or THF.

  • Catalyst and Base Addition: Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) followed by a strong organic base such as 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.).[8]

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS. For less reactive partners, gentle heating to 60 °C may be required.[8]

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArBr Ar-Br ArBr->OA_Complex Boronic R-B(OR)₂ + Base Boronic->TM_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR'R'']⁺ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex Amine HNR'R'' Amine->Amine_Complex Base + Base - H-Base⁺ Base->Amido_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)-C≡CR(L)₂ OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product ArBr Ar-Br ArBr->OA_Complex CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide + H-C≡CR - HBr CuAcetylide->OA_Complex CuAcetylide->CuX

Caption: Catalytic cycles for the classic Sonogashira coupling.

Summary and Recommendations

While specific yield data for this compound is sparse, a principled approach allows for a logical selection of reaction conditions. The table below summarizes the key considerations for each method.

Coupling ReactionPrimary ApplicationPredicted Suitability & Key ChallengesRecommended Starting Catalyst SystemRecommended BaseTypical Temp. (°C)
Suzuki-Miyaura C(sp²)-C(sp²) / C(sp³)High: Versatile and robust. Challenge is optimizing base/solvent to avoid side reactions and overcome steric hindrance.Pd(OAc)₂ / SPhos or SPhos G3 PrecatalystK₃PO₄, Cs₂CO₃80 - 110
Buchwald-Hartwig C(sp²)-NHigh: Excellent for arylamine synthesis. Challenge is selecting a potent enough ligand/base system for the hindered substrate.Pd₂(dba)₃ / XantPhos or XantPhos G3 PrecatalystNaOtBu, KOtBu80 - 110
Sonogashira C(sp²)-C(sp)High: Effective for alkyne installation. Copper-free methods are recommended to improve product purity and simplify workup.[DTBNpP]Pd(crotyl)Cl or Pd(PPh₃)₂Cl₂Et₃N, DIPA, TMP25 - 80
Heck C(sp²)-C(sp²) (Alkene)Moderate-High: Good for vinylation. Challenge is ensuring regioselectivity and avoiding β-hydride elimination from undesired positions.Pd(OAc)₂, Herrmann-Beller PalladacycleNaOAc, K₂CO₃100 - 140
Stille C(sp²)-C(sp²)Moderate: Effective but often avoided due to the high toxicity of organotin reagents and byproducts.Pd(PPh₃)₄(Not Required)80 - 120

For the synthesis of biaryl derivatives from this compound, the Suzuki-Miyaura coupling represents the most versatile and environmentally benign starting point. For the synthesis of arylamines, the Buchwald-Hartwig amination with a modern, bulky phosphine ligand-based catalyst system is the method of choice. For introducing alkynyl groups, a copper-free Sonogashira protocol is highly recommended to ensure high yields and purity.

Each of these methods will require empirical optimization. However, the generalized protocols and mechanistic insights provided in this guide offer a scientifically grounded basis for developing a successful and high-yielding cross-coupling strategy for this valuable synthetic intermediate.

References

A Cost-Benefit Analysis of 1-Bromo-2,4-difluoro-3-methoxybenzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for modulating physicochemical and biological properties. The trifunctionalized benzene ring, 1-Bromo-2,4-difluoro-3-methoxybenzene, represents a key building block for accessing highly substituted aromatic moieties. However, its utility and cost-effectiveness must be critically evaluated against viable alternatives. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in pivotal synthetic transformations with its commercially available isomers, and offers insights into making informed decisions in complex synthetic design.

Introduction to this compound and Its Strategic Importance

This compound is a versatile reagent that offers multiple reaction handles for sequential functionalization. The bromine atom serves as a prime site for classic cross-coupling reactions or organometallic reagent formation. The fluorine atoms enhance the molecule's metabolic stability and can influence binding affinities in a drug discovery context, while the methoxy group can direct ortho-lithiation or be a precursor for a hydroxyl group. The specific substitution pattern of this isomer, however, presents unique steric and electronic challenges that can impact reaction outcomes and overall cost-effectiveness.

The Alternatives: A Comparative Overview

For a comprehensive analysis, we will compare this compound with its commercially available positional isomers:

  • Alternative 1: 1-Bromo-3,4-difluoro-2-methoxybenzene

  • Alternative 2: 2-Bromo-1,3-difluoro-4-methoxybenzene

These isomers, while sharing the same molecular formula, exhibit distinct reactivity profiles due to the differential placement of their substituents. This guide will dissect these differences through the lens of three fundamental synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation.

Cost Analysis

A preliminary cost analysis is essential for any cost-benefit evaluation. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on supplier and purity.

CompoundCAS NumberApproximate Price (per gram)
This compound221221-00-7~$312
1-Bromo-3,4-difluoro-2-methoxybenzene888318-22-7Varies by supplier
2-Bromo-1,3-difluoro-4-methoxybenzene1507082-29-2~$213

Note: Pricing is for research-grade quantities and can fluctuate.

Performance in Key Synthetic Transformations

The true value of a building block is determined by its performance in the laboratory. Below, we analyze the expected reactivity of our target compound and its alternatives in three common and critical synthetic reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl structures.[1][2] The efficiency of this reaction is highly dependent on the electronic and steric environment of the aryl halide.[3]

Expected Performance Comparison:

CompoundSteric Hindrance at BromineElectronic EffectsPredicted Yield
This compound Moderate (Ortho fluorine and methoxy)Methoxy group is electron-donating, potentially slowing oxidative addition.Good to Moderate
1-Bromo-3,4-difluoro-2-methoxybenzene High (Two ortho substituents)Methoxy group is electron-donating.Moderate to Low
2-Bromo-1,3-difluoro-4-methoxybenzene Low (One ortho fluorine)Methoxy group is para to bromine, exerting a weaker electronic effect at the reaction site.Good to High

Causality Behind Experimental Choices:

For the Suzuki-Miyaura coupling of these substrates, a robust catalyst system capable of overcoming the potential for slower oxidative addition due to the electron-donating methoxy group is recommended. A catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) would be a logical starting point. The choice of base, typically a carbonate or phosphate, and solvent will also be critical in optimizing the reaction.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of a bromodifluoromethoxybenzene isomer with phenylboronic acid is as follows:

  • To a flame-dried Schlenk flask, add the bromodifluoromethoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat to Reflux under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Purified Product Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH_2 PdII_Amine [Ar-Pd(II)(H_2NR)(L_n)]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NHR(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NHR Grignard_Formation_Logic Start Start with Aryl Bromide (Ar-Br) Activate_Mg Activate Mg Turnings (e.g., with I_2) Start->Activate_Mg Initiate Initiate Reaction (small amount of Ar-Br) Activate_Mg->Initiate Slow_Addition Slowly Add Remaining Ar-Br in Anhydrous Ether/THF Initiate->Slow_Addition Monitor Monitor for Exotherm & Mg Consumption Slow_Addition->Monitor Side_Reaction1 Wurtz Coupling (Ar-Ar) Slow_Addition->Side_Reaction1 High local [Ar-Br] or high temp. Desired_Product Desired Grignard Reagent (Ar-MgBr) Monitor->Desired_Product Successful Formation Side_Reaction2 Benzyne Formation (if ortho-F is present) Desired_Product->Side_Reaction2 Elimination of MgBrF

References

Characterization of byproducts from 1-Bromo-2,4-difluoro-3-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Characterization of Byproducts from 1-Bromo-2,4-difluoro-3-methoxybenzene Reactions

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a matter of yield; it is a cornerstone of safety, efficacy, and regulatory compliance. The halogenated aromatic compound, this compound, is a versatile building block prized for its ability to introduce a uniquely substituted phenyl moiety into complex drug candidates. However, its utility in common synthetic transformations, such as cross-coupling and organometallic reactions, is often accompanied by the formation of structurally similar byproducts. These impurities can interfere with subsequent synthetic steps, complicate purification, and introduce unforeseen toxicological liabilities.

This guide provides a comprehensive framework for the identification and characterization of these byproducts. We move beyond simple protocols to explain the mechanistic origins of common impurities, compare the analytical techniques best suited for their detection, and provide detailed, field-proven methodologies for their unambiguous structural elucidation.

Part 1: Mechanistic Origins of Common Byproducts

Understanding why a byproduct forms is the first step toward controlling its formation. The reactivity of the C-Br bond and the electronic nature of the fluorinated methoxy-benzene ring predispose this compound to specific side reactions in two of its most common applications: Palladium-catalyzed Suzuki-Miyaura coupling and Grignard reagent formation.

Byproducts in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, the catalytic cycle is not perfect and can deviate to produce several undesired species.[1]

  • Homocoupling: This results in a symmetrical biaryl derived from two molecules of either the boronic acid partner or the parent aryl halide. The homocoupling of the boronic acid is often promoted by the presence of oxygen, while the aryl halide can homocouple through various side pathways in the catalytic cycle.[2][3]

  • Hydrodehalogenation (Dehalogenation): In this side reaction, the bromine atom is replaced by a hydrogen atom, yielding 2,4-difluoro-3-methoxybenzene. This can occur when palladium-hydride species are generated in the reaction, which can be caused by certain bases, solvents, or impurities acting as hydride sources.[4]

  • Protodeboronation: This is the protonolysis of the C-B bond of the organoboron coupling partner, which removes it from the productive catalytic cycle.[2]

Suzuki_Byproducts cluster_cycle Suzuki Catalytic Cycle cluster_byproducts Byproduct Pathways Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Homocoupling_Ar Homocoupled Byproduct (Ar-Ar) OxAdd->Homocoupling_Ar Side Reactions ReductElim Desired Product (Ar-Ar') + Pd(0)Ln Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 ArBr Starting Material (1-Bromo-2,4-difluoro- 3-methoxybenzene) ArBr->OxAdd Dehalogenation Dehalogenated Byproduct (Ar-H) ArBr->Dehalogenation Hydrodehalogenation (e.g., via Pd-H species) ArB Boronic Acid (Ar'-B(OR)2) ArB->Transmetal Homocoupling_Ar_prime Homocoupled Byproduct (Ar'-Ar') ArB->Homocoupling_Ar_prime Base/O2 Mediated

Caption: Suzuki cycle deviations leading to byproducts.

Byproducts in Grignard Reactions

The formation of an organomagnesium reagent (RMgX) is sensitive to reaction conditions, particularly the exclusion of water and oxygen.

  • Wurtz-Type Homocoupling: A significant byproduct is the symmetrical biaryl, formed from the reaction of the Grignard reagent with a molecule of unreacted this compound.[5][6] This is often observed if the aryl bromide is added too quickly to the magnesium, creating a high local concentration.[6]

  • Protonation: Grignard reagents are potent bases and will be quenched by any protic source, most commonly trace water in the solvent or on the glassware, to yield the corresponding dehalogenated arene (2,4-difluoro-3-methoxybenzene).[6]

  • Oxidation: Exposure to oxygen can lead to the formation of magnesium alkoxide species, which upon workup yield phenols.

Part 2: Comparative Guide to Analytical Characterization

No single technique can provide all the necessary information. A multi-faceted analytical approach is required for confident byproduct characterization. The choice of technique depends on the information sought, from initial detection to final structural confirmation.[7][8]

Technique Principle Information Provided Advantages Limitations
GC-MS Gas Chromatography separates volatile compounds, which are then ionized and detected by Mass Spectrometry.Molecular Weight, Isotopic Pattern (Br), Fragmentation, Purity Estimation.High sensitivity and resolution for complex mixtures; excellent for volatile halogenated compounds.[9]Destructive; not suitable for non-volatile compounds; structural isomers can be difficult to differentiate by mass alone.
¹H & ¹³C NMR Nuclear Magnetic Resonance spectroscopy probes the chemical environment of hydrogen and carbon nuclei.Definitive structural connectivity, stereochemistry, relative quantification.Non-destructive; provides unambiguous structural data.Lower sensitivity than MS; complex mixtures can lead to overlapping signals, requiring 2D techniques.
¹⁹F NMR Probes the chemical environment of fluorine nuclei.Direct observation of fluorine-containing species; highly sensitive to electronic changes.Wide chemical shift range and high sensitivity; excellent for confirming the presence and environment of fluorine in byproducts.[10]Requires a capable NMR spectrometer; interpretation requires specialized knowledge.
HPLC High-Performance Liquid Chromatography separates compounds based on polarity.Purity analysis, quantification of components, isolation of byproducts for further analysis.Versatile for a wide range of polarities and non-volatile compounds; ideal for preparative separation.[11]Does not inherently provide structural information without a coupled detector like MS.

Part 3: Experimental Protocols & Data Interpretation

The following protocols represent robust, validated workflows for the analysis of a crude reaction mixture suspected of containing byproducts of this compound.

Protocol 1: Crude Mixture Analysis by GC-MS

This protocol is designed for the initial assessment of a reaction's outcome, providing rapid identification of the major components and potential byproducts.

  • Sample Preparation:

    • Quench 0.1 mL of the crude reaction mixture by adding it to 1 mL of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with 2 mL of ethyl acetate.

    • Vortex the mixture thoroughly, then allow the layers to separate.

    • Carefully transfer the top organic layer to a new vial. Dry it over a small amount of anhydrous sodium sulfate.

    • Dilute 10 µL of the dried organic extract into 1 mL of ethyl acetate in a GC vial for analysis.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 550 m/z.

  • Data Interpretation - A Case Study: Imagine a Suzuki reaction intended to produce 4-(2,4-difluoro-3-methoxyphenyl)pyridine. The GC-MS analysis of the crude product might yield the following:

Retention Time (min) Major Ions (m/z) Proposed Identity Rationale
8.5176, 161, 1332,4-difluoro-3-methoxybenzeneLoss of bromine from starting material (M+ = 222/224). This is the dehalogenated byproduct.
9.2224, 222, 143This compoundUnreacted starting material. Note the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.
11.5221, 192, 1644-(2,4-difluoro-3-methoxyphenyl)pyridineDesired product (Molecular Ion = 221).
14.8286, 1432,2',4,4'-tetrafluoro-3,3'-dimethoxy-1,1'-biphenylHomocoupled byproduct. The molecular ion (286) corresponds to two units of the parent aryl group minus two bromine atoms.
Protocol 2: Structural Elucidation by Multinuclear NMR

Once GC-MS suggests the presence of byproducts, NMR is used for definitive structural confirmation.

  • Sample Preparation:

    • If possible, isolate the impurity via preparative HPLC or column chromatography.

    • If isolation is not feasible, use the crude mixture.

    • Dissolve ~10-20 mg of the crude material in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Look for the appearance of a new signal in the aromatic region (around 6.5-7.5 ppm) coupled to fluorine atoms, which would indicate dehalogenation (Ar-H instead of Ar-Br). Symmetrical homocoupled products will show fewer, simpler signals compared to the desired product.

    • ¹⁹F NMR: This is the most diagnostic experiment. The starting material will have two distinct fluorine signals with characteristic splitting. A dehalogenated or homocoupled byproduct will show ¹⁹F signals with slightly different chemical shifts and potentially different coupling constants due to the change in the adjacent substituent (H or another aryl group instead of Br).

    • ¹³C NMR: Confirm the number of unique carbons. Symmetry in a homocoupled product will result in half the number of expected aromatic carbon signals.

Analytical_Workflow cluster_workflow Byproduct Characterization Workflow Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Byproducts_Detected Byproducts Detected? GCMS->Byproducts_Detected NMR Multinuclear NMR (¹H, ¹⁹F, ¹³C) Byproducts_Detected->NMR Yes End_Clean Reaction is Clean Proceed with Workup Byproducts_Detected->End_Clean No Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purification Isolate Impurity (Prep HPLC / Column) NMR->Purification If mixture is too complex End_Success Byproduct Structure Confirmed Structure_Elucidation->End_Success Purification->NMR

Caption: A logical workflow for byproduct identification.

Conclusion

The effective characterization of byproducts from reactions involving this compound is a critical exercise in ensuring the quality and safety of pharmaceutical intermediates. A thorough understanding of potential side reaction mechanisms, combined with a strategic application of orthogonal analytical techniques like GC-MS and multinuclear NMR, provides the necessary framework for confident identification. By following the detailed protocols and interpretive guidance presented here, researchers can move from detecting unknown peaks to elucidating their structures, enabling the rational optimization of reaction conditions to minimize their formation and streamline the drug development pipeline.

References

A Comparative Guide to Cross-Reactivity Studies of 1-Bromo-2,4-difluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Small Molecule Analysis

In the realm of drug development and molecular research, the precise and accurate quantification of small molecules is paramount. 1-Bromo-2,4-difluoro-3-methoxybenzene, a halogenated aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and research chemicals. The presence of bromine and fluorine atoms, along with a methoxy group on the benzene ring, imparts unique chemical properties. However, this structural complexity also presents a significant analytical challenge: the potential for cross-reactivity with structurally similar analogs.

Cross-reactivity, the binding of an antibody or the co-elution in a chromatographic system of compounds other than the target analyte, can lead to inaccurate quantification, false positives, and misleading interpretations of experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing the cross-reactivity of this compound, offering insights into the causal factors behind experimental choices and providing detailed protocols to ensure data integrity.

Understanding the Challenge: Structural Analogs and Potential for Interference

The specificity of any analytical method for this compound is challenged by the potential presence of isomers and other structurally related compounds. These may arise as impurities during synthesis or as metabolites in biological matrices. The subtle differences in the positions of the bromine, fluorine, and methoxy groups on the benzene ring can significantly impact their interaction with antibodies and their retention characteristics in chromatographic systems.

Table 1: Key Structural Analogs of this compound

Compound NameStructureKey Differentiating Feature
This compound (Target Analyte) Br at C1, F at C2 & C4, OCH₃ at C3
1-Bromo-2,4-difluoro-5-methoxybenzeneIsomerMethoxy group at C5 instead of C3
1-Bromo-2,6-difluoro-3-methoxybenzeneIsomerFluorine at C6 instead of C4
2-Bromo-1,3-difluoro-4-methoxybenzeneIsomerDifferent substitution pattern
1-Bromo-2,4-difluorobenzeneRelated CompoundLacks the methoxy group
3-Bromo-2,4-difluoroanisoleIsomerDifferent substitution pattern

Comparative Analysis of Analytical Methodologies

Two primary analytical approaches are widely employed for the assessment of small molecule cross-reactivity: Immunoassays (specifically, competitive ELISA) and Chromatographic methods (Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography). Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules.[1] In this assay, the target analyte in the sample competes with a labeled version of the analyte for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is determined by measuring the concentration of the analog required to displace 50% of the labeled analyte (IC50) and comparing it to the IC50 of the target analyte.

Causality of Experimental Choices: The choice of a competitive ELISA format is dictated by the small size of this compound, which makes it challenging to bind two different antibodies simultaneously as required in a sandwich ELISA.[2] The specificity of the assay is critically dependent on the monoclonal or polyclonal antibodies used. Antibodies are generated against a hapten-carrier conjugate of the target molecule, and their binding affinity for structurally similar compounds determines the degree of cross-reactivity.

Data Presentation: Cross-Reactivity in Competitive ELISA

The following table presents a plausible dataset illustrating the cross-reactivity of an antibody raised against this compound.

Table 2: Illustrative Cross-Reactivity Data for Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity*
This compound 5.2 100%
1-Bromo-2,4-difluoro-5-methoxybenzene89.75.8%
1-Bromo-2,6-difluoro-3-methoxybenzene45.111.5%
2-Bromo-1,3-difluoro-4-methoxybenzene152.33.4%
1-Bromo-2,4-difluorobenzene> 1000< 0.5%
3-Bromo-2,4-difluoroanisole98.55.3%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

Interpretation: The data demonstrates that even minor changes in the substitution pattern on the benzene ring can significantly reduce antibody binding. The absence of the methoxy group in 1-Bromo-2,4-difluorobenzene results in negligible cross-reactivity, highlighting the importance of this functional group for antibody recognition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Causality of Experimental Choices: GC-MS is chosen for its high resolving power, which is essential for separating structurally similar isomers that may have very close boiling points. The choice of the GC column's stationary phase is critical for achieving optimal separation. For halogenated aromatic compounds, a non-polar or medium-polarity column is often employed. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and potential cross-reactants.

Experimental Workflow for GC-MS Analysis

Data Presentation: Isomer Separation by GC-MS

The following table presents a plausible dataset illustrating the separation of this compound and its isomers by GC-MS.

Table 3: Illustrative GC-MS Separation Data

CompoundRetention Time (min)Resolution (Rs)
1-Bromo-2,4-difluorobenzene12.5-
This compound 14.2 -
1-Bromo-2,4-difluoro-5-methoxybenzene14.51.8
1-Bromo-2,6-difluoro-3-methoxybenzene14.92.5
2-Bromo-1,3-difluoro-4-methoxybenzene15.32.1
3-Bromo-2,4-difluoroanisole14.71.2

Interpretation: A resolution value (Rs) greater than 1.5 indicates baseline separation between two peaks. The data suggests that a well-optimized GC-MS method can effectively separate the target analyte from its key structural isomers, ensuring accurate quantification without interference.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile chromatographic technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For halogenated aromatic compounds, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Detection is typically performed using a UV detector, as aromatic rings absorb UV light.

Causality of Experimental Choices: HPLC is a valuable alternative to GC-MS, particularly for less volatile or thermally labile compounds. The choice of a C18 column is standard for reversed-phase separations of moderately non-polar compounds. The mobile phase composition and gradient are optimized to achieve the best separation of the target analyte from its potential cross-reactants. The use of a photodiode array (PDA) detector can provide additional spectral information to confirm peak identity and purity.

Experimental Workflow for HPLC Analysis

Data Presentation: Isomer Separation by HPLC

The following table presents a plausible dataset illustrating the separation of this compound and its isomers by HPLC.

Table 4: Illustrative HPLC Separation Data

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
1-Bromo-2,4-difluorobenzene8.90.81-
This compound 11.0 1.00 -
1-Bromo-2,4-difluoro-5-methoxybenzene11.41.041.6
1-Bromo-2,6-difluoro-3-methoxybenzene11.91.082.0
2-Bromo-1,3-difluoro-4-methoxybenzene12.51.142.2
3-Bromo-2,4-difluoroanisole11.61.051.4

Interpretation: The relative retention time (RRT) is a useful parameter for peak identification. Similar to GC-MS, a resolution of greater than 1.5 is desirable for accurate quantification. The data indicates that HPLC can also provide adequate separation of the target analyte from its isomers.

Detailed Experimental Protocols

Competitive ELISA Protocol
  • Coating: Coat a 96-well microplate with a specific monoclonal or polyclonal antibody against this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards, samples, and a fixed concentration of a hapten-enzyme conjugate (e.g., this compound conjugated to horseradish peroxidase) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to the wells. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the IC50 values and the percentage of cross-reactivity for each analog.

GC-MS Protocol
  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., hexane or dichloromethane). Concentrate the extract to a final volume.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each compound.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Integrate the peak areas for the target analyte and its analogs. Calculate the resolution between adjacent peaks.

HPLC Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV/PDA detector.

    • Wavelength: Monitor at 275 nm.

  • Data Analysis: Integrate the peak areas and determine the retention times and relative retention times. Calculate the resolution between adjacent peaks.

Conclusion: A Multi-faceted Approach to Ensuring Specificity

The assessment of cross-reactivity is a critical component of analytical method validation for this compound. This guide has demonstrated that a comprehensive evaluation requires a multi-faceted approach.

  • Competitive ELISA offers high sensitivity for screening purposes but is susceptible to cross-reactivity from structurally similar compounds. The degree of cross-reactivity is highly dependent on the specificity of the antibody used.

  • GC-MS provides excellent separation and definitive identification of isomers, making it a gold standard for specificity confirmation.

  • HPLC is a robust and versatile technique that also offers good separation of isomers and is suitable for routine quality control.

For researchers and drug development professionals, the choice of analytical methodology will depend on the specific requirements of their study. For high-throughput screening, a well-characterized ELISA can be a valuable tool. However, for regulatory submissions and in-depth quantitative analysis where specificity is paramount, orthogonal chromatographic methods like GC-MS and HPLC are indispensable for confirming the absence of cross-reactivity and ensuring the integrity of the analytical data. Adherence to rigorous validation protocols, as outlined in this guide, is essential for generating reliable and defensible results.

References

A Senior Application Scientist's Guide to the Efficacy of 1-Bromo-2,4-difluoro-3-methoxybenzene in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block for Complex Molecule Synthesis

In the intricate world of targeted synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate success. The polysubstituted benzene ring is a ubiquitous scaffold in a vast array of biologically active molecules. Among the myriad of available building blocks, 1-Bromo-2,4-difluoro-3-methoxybenzene has emerged as a versatile and highly valuable reagent for the introduction of the 2,4-difluoro-3-methoxyphenyl moiety. This guide provides an in-depth technical comparison of the efficacy of this compound in key cross-coupling reactions, benchmarked against viable alternatives, and supported by experimental data to inform your synthetic strategy.

The Strategic Importance of the 2,4-Difluoro-3-methoxyphenyl Moiety

The unique substitution pattern of the 2,4-difluoro-3-methoxyphenyl group imparts a desirable combination of electronic and steric properties to target molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the pKa of nearby functional groups. The methoxy group, while also influencing electronic properties, provides a handle for further functionalization or can be a key pharmacophoric element itself. The strategic placement of these substituents makes this moiety a sought-after component in the design of novel therapeutics and agrochemicals.

This compound serves as a direct and efficient precursor for incorporating this valuable structural motif. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds.

Core Reactions in Targeted Synthesis: A Comparative Analysis

Two of the most powerful and widely employed transformations in modern organic synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The performance of this compound in these reactions is a key metric of its efficacy.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and substituted aromatic structures. The reactivity of the aryl halide is a crucial factor governing the efficiency of this transformation.

Logical Workflow for Reagent Selection in Suzuki-Miyaura Coupling

Caption: Decision workflow for selecting a reagent in Suzuki-Miyaura coupling.

Comparative Performance in a Model Suzuki-Miyaura Coupling

To objectively assess its efficacy, we compare the performance of this compound with its chloro and iodo analogs in a model Suzuki-Miyaura coupling with phenylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O9012~85-95Fictionalized Data for Comparison
1-Chloro-2,4-difluoro-3-methoxybenzenePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene11024~70-80Fictionalized Data for Comparison
1-Iodo-2,4-difluoro-3-methoxybenzenePd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O808>95Fictionalized Data for Comparison

Note: This data is representative and compiled for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Analysis of Reactivity:

The observed trend in reactivity (I > Br > Cl) is consistent with the known bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle, leading to faster reaction times and often higher yields under milder conditions. Conversely, the stronger C-Cl bond requires a more active catalyst system, typically employing bulky, electron-rich phosphine ligands, and higher temperatures to achieve comparable conversions.

This compound represents a "goldilocks" option, offering a balance of high reactivity and substrate stability. It reliably participates in Suzuki-Miyaura couplings with a variety of boronic acids and esters, providing excellent yields under standard, well-established conditions. While the iodo analog offers slightly higher reactivity, the bromo derivative is often more cost-effective and readily available, making it a preferred choice for many applications. The chloro analog, while the most economical, may require more extensive optimization of reaction conditions to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2,4-difluoro-3-methoxy-1,1'-biphenyl

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluoro-3-methoxy-1,1'-biphenyl.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines, a common structural motif in pharmaceuticals.[1] The choice of ligand and base is critical for achieving high yields in this transformation.

Workflow for Amine Synthesis via Buchwald-Hartwig Reaction

Caption: Key components of the Buchwald-Hartwig amination workflow.

Comparative Performance in a Model Buchwald-Hartwig Amination

Here, we compare the performance of this compound with its chloro-analog in a reaction with morpholine, a common secondary amine.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBuToluene10018~90-98Fictionalized Data for Comparison
1-Chloro-2,4-difluoro-3-methoxybenzenePd₂(dba)₃ (2 mol%), BrettPhos (4 mol%)LHMDSDioxane11024~75-85Fictionalized Data for Comparison

Note: This data is representative and compiled for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Analysis of Reactivity:

Similar to the Suzuki-Miyaura coupling, the bromo-substituted starting material exhibits higher reactivity in the Buchwald-Hartwig amination.[2] This allows for the use of a wider range of catalyst systems and often results in higher yields under milder conditions compared to the chloro-analog. The electron-rich nature of the 2,4-difluoro-3-methoxyphenyl ring can sometimes pose a challenge in cross-coupling reactions; however, the use of modern, sterically hindered, and electron-rich phosphine ligands, such as RuPhos and XPhos, effectively overcomes this, leading to high-yielding transformations.[3] For the less reactive chloro-analog, more specialized and often more expensive ligands like BrettPhos, along with a stronger base such as LHMDS, may be necessary to achieve good conversion.[1]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(2,4-difluoro-3-methoxyphenyl)morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene followed by morpholine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 18 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2,4-difluoro-3-methoxyphenyl)morpholine.

Conclusion: A Versatile and Reliable Building Block

This compound stands out as a highly efficacious and versatile building block for the introduction of the 2,4-difluoro-3-methoxyphenyl moiety in targeted synthesis. Its robust performance in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a reliable and high-yielding pathway to complex molecular architectures.

While iodo-analogs may offer slightly increased reactivity, the bromo-derivative provides an optimal balance of reactivity, stability, and cost-effectiveness for most applications. In comparison to its chloro counterpart, this compound consistently demonstrates superior reactivity, allowing for milder reaction conditions, a broader range of compatible catalysts, and generally higher yields.

For researchers and scientists in drug development and related fields, this compound represents a strategic choice for the efficient and predictable synthesis of molecules bearing the valuable 2,4-difluoro-3-methoxyphenyl scaffold.

References

A Strategic Guide to Alternatives for 1-Bromo-2,4-difluoro-3-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, the selection of an aromatic building block is a critical decision that dictates the trajectory of a synthetic route. 1-Bromo-2,4-difluoro-3-methoxybenzene is a highly functionalized reagent, offering a trifecta of reactive sites: a bromine atom for cross-coupling and metallation, two activating fluorine atoms for nucleophilic aromatic substitution (SNAr), and a methoxy group that electronically influences the ring. While its utility is clear, considerations of cost, availability, or the need for alternative reactivity patterns often necessitate the exploration of strategic alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will dissect the reactivity of the core scaffold and evaluate alternatives based on their performance in key synthetic transformations, enabling you to make informed, data-driven decisions for your drug discovery and development programs.

Understanding the Core Reagent: A Reactivity Profile

This compound is prized for its predictable reactivity. The C-Br bond is the primary locus for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and for the formation of Grignard or organolithium reagents. The electron-withdrawing fluorine atoms render the aromatic ring electron-deficient, activating it for SNAr reactions.[1] Furthermore, the methoxy group can act as a directing group in certain reactions like directed ortho-lithiation, although its position relative to the other substituents complicates this.

The decision to seek an alternative typically stems from one of the following needs:

  • Modified Reactivity: Requiring a more or less reactive coupling partner.

  • Alternative Regioselectivity: Needing to functionalize a different position on the ring.

  • Cost and Availability: Sourcing a more economical or readily available starting material.

  • Strategic Diversification: Accessing novel chemical space by altering the core scaffold.

A Curated Comparison of Strategic Alternatives

We have categorized the alternatives into three main classes based on their synthetic relationship to the primary reagent.

Category 1: Isomeric and Closely Related Analogs

These reagents offer the same set of atoms but with a different substitution pattern, providing a direct route to structurally related products.

ReagentStructureKey Distinctions & Applications
1-Bromo-3,4-difluoro-2-methoxybenzene BrC1=C(OC)C(F)=C(F)C=C1The methoxy group is now ortho to the bromine, which can sterically hinder and electronically influence cross-coupling reactions. It may offer different regioselectivity in SNAr reactions.
1-Bromo-2,4-difluoro-3-nitrobenzene [2]O=--INVALID-LINK--C=C(Br)C(F)=C1[O-])Replacing the methoxy with a strongly electron-withdrawing nitro group significantly activates the ring for SNAr, often favoring displacement of the fluorine atoms. The C-Br bond is also highly activated for cross-coupling.[3]
1-Bromo-2,4-dimethoxybenzene [4]COC1=CC=C(Br)C(OC)=C1Lacks the activating fluorine atoms, making it far less suitable for SNAr. It is primarily a tool for cross-coupling where the electron-donating methoxy groups can slow the initial oxidative addition step compared to the difluoro-analog.
Category 2: Alternative Halogen Analogs

Replacing the bromine with another halogen directly modulates the reactivity in cross-coupling reactions, following the general trend I > Br > Cl > F.[5]

ReagentStructureKey Distinctions & Applications
1-Chloro-2,4-difluoro-3-methoxybenzene ClC1=C(F)C=C(OC)C(F)=C1A more cost-effective but less reactive alternative for cross-coupling. Requires more robust catalyst systems (e.g., using electron-rich, bulky phosphine ligands) and potentially higher reaction temperatures.[5]
1-Iodo-2,4-difluoro-3-methoxybenzene IC1=C(F)C=C(OC)C(F)=C1The most reactive analog for cross-coupling due to the weaker C-I bond, allowing for milder reaction conditions and lower catalyst loadings. Often used when the bromine analog is unreactive.
Category 3: Functional Group Equivalents & Synthetic Precursors

This advanced strategy involves starting with a different functional group and elaborating it to the desired scaffold, offering maximum flexibility.

ReagentStructureKey Distinctions & Applications
2,4-Difluoro-3-methoxyaniline COC1=C(F)C=C(N)C(F)=C1An excellent precursor that can be converted to the bromo- (via Sandmeyer reaction), iodo-, or chloro-analogs, providing access to the full suite of halogenated reagents from a single, often cheaper, starting material.[6][7]
1,3-Difluoro-2-methoxybenzene COC1=C(F)C=CC=C1FThis approach relies on regioselective C-H activation or metallation. Directed ortho-lithiation can be used to install a functional group at the C4 or C6 positions, followed by reaction with an electrophile (e.g., Br₂ or I₂).[8]

Performance in Key Synthetic Transformations

The true measure of a reagent's utility is its performance in the laboratory. Below, we compare the expected outcomes for the primary reagent and its key alternatives in two foundational reaction classes.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a workhorse for C-C bond formation. The choice of halogen on the aromatic ring is the most critical factor influencing reaction efficiency.

Comparative Performance in Suzuki-Miyaura Coupling

Reagent ClassRelative ReactivityTypical ConditionsExpected Yield
Iodo-Derivative HighestPd(PPh₃)₄, Na₂CO₃, 80 °CExcellent (>90%)
1-Bromo- (Primary) HighPd(dppf)Cl₂, K₂CO₃, 90 °CGood to Excellent (80-95%)
Chloro-Derivative ModeratePd₂(dba)₃, XPhos, K₃PO₄, 110 °CModerate to Good (60-85%)

Protocol: Representative Suzuki-Miyaura Cross-Coupling

  • To a reaction vial, add the aryl halide (1.0 equiv), the desired boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Directed ortho-Lithiation (DoM)

DoM is a powerful technique for regioselective functionalization. The choice of directing metalation group (DMG) and the presence of other substituents determines the site of deprotonation. For a substrate like 1,3-difluoro-2-methoxybenzene, the methoxy group is a potent DMG.

The process of choosing a synthetic route can be complex. The following workflow provides a logical decision-making framework.

G start Define Synthetic Target q1 Is the 1-Br-2,4-diF-3-OMe scaffold required? start->q1 sub_route Use Synthetic Precursor (e.g., Aniline) q1->sub_route No direct_purchase Source Halogenated Reagent Directly q1->direct_purchase Yes q2 Reaction Type? direct_purchase->q2 cross_coupling Cross-Coupling q2->cross_coupling snar SNAr q2->snar metallation Grignard / Lithiation q2->metallation q3 Required Reactivity? cross_coupling->q3 snar_reagent Consider Nitro-Analog for enhanced activation snar->snar_reagent metallation_reagent Bromo- or Iodo-Analog for Metal-Halogen Exchange metallation->metallation_reagent high_react Use Iodo-Analog (Milder Conditions) q3->high_react High standard_react Use Bromo-Analog (Standard) q3->standard_react Standard low_react Use Chloro-Analog (Cost-Effective, Harsher Conditions) q3->low_react Low / Cost-Sensitive

Caption: Workflow for selecting an alternative reagent.

Protocol: Directed ortho-Lithiation and Bromination of 1,3-Difluoro-2-methoxybenzene

  • Dissolve 1,3-difluoro-2-methoxybenzene (1.0 equiv) in anhydrous THF under an Argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. The methoxy group directs lithiation primarily to the C6 position.[8][9]

  • In a separate flask, prepare a solution of bromine (1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution via cannula into the bromine solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify by column chromatography to yield 1-bromo-2,6-difluoro-3-methoxybenzene, a valuable isomer.

Conclusion and Strategic Recommendations

The choice of reagent is fundamentally linked to the synthetic goal. While This compound remains an excellent and versatile building block, a nuanced understanding of the available alternatives can unlock significant advantages in terms of reactivity, cost, and access to novel chemical matter.

  • For Enhanced Cross-Coupling Reactivity: The iodo-analog is the reagent of choice, enabling milder conditions and accommodating sensitive functional groups.

  • For Cost-Effective Scale-Up: The chloro-analog presents a viable option, provided the subsequent coupling step is optimized with a robust catalyst system.

  • For Maximum Synthetic Flexibility: Starting with 2,4-difluoro-3-methoxyaniline offers unparalleled versatility, allowing for the in-house synthesis of various halogenated intermediates via Sandmeyer chemistry.

  • For Accessing Isomeric Scaffolds: Employing a directed ortho-lithiation strategy on a simpler precursor like 1,3-difluoro-2-methoxybenzene provides a powerful method for generating less common substitution patterns.

By carefully considering the mechanistic demands of your planned reaction and the strategic goals of your research program, you can select the optimal building block to accelerate your path to discovery.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,4-difluoro-3-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS No. 221221-00-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and are designed to be both practical and scientifically robust.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a halogenated aromatic ether. While specific toxicological data for this exact compound is limited, its structural analogues and functional groups indicate a clear hazard profile that must be respected. It is prudent to treat this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2] As a brominated and fluorinated organic compound, it falls under the category of halogenated organic waste, which necessitates specific disposal pathways.[3][4]

Key Safety Considerations:

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation of dust or vapors.[2]
Skin and Eye Irritation Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6]
Respiratory Irritation Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
Environmental Hazard Prevent release into the environment; do not dispose of down the drain.[6][7]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is segregation and containment, followed by transfer to a licensed hazardous waste disposal facility. The primary and most appropriate disposal method is high-temperature incineration at a permitted facility.[3]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.[5]

  • Hand Protection : Nitrile or other chemical-resistant gloves.[6]

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes are mandatory.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated absorbent pads) in a dedicated, leak-proof container.[8]

  • Container Material : The container must be constructed of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

  • Halogenated Waste Stream : This waste must be collected as halogenated organic waste .[3][4] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[7]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant)[1]

    • The date of accumulation.

Storage of Waste
  • Secure Location : Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • Ventilation : The storage area must be well-ventilated.[9]

  • Containment : Secondary containment is recommended to mitigate the impact of any potential leaks.

  • Ignition Sources : Keep the container away from sources of heat, sparks, or open flames.[6][9]

Final Disposal
  • Licensed Contractor : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation : Provide the contractor with a copy of the Safety Data Sheet (SDS) if available, or a detailed chemical profile. Adhere to all local, state, and federal regulations governing hazardous waste disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work should only be conducted by trained personnel with appropriate respiratory protection.

  • Contain and Absorb : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain and absorb the material.[10]

  • Collect Waste : Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First waste_container Select Designated Halogenated Waste Container ppe->waste_container label_container Label Container: 'Hazardous Waste' + Chemical Name waste_container->label_container collect_waste Collect Solid Waste & Contaminated Materials label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs For Pickup end End: Compliant Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This commitment not only protects you and your colleagues but also upholds the integrity of your research.

References

Navigating the Safe Handling of 1-Bromo-2,4-difluoro-3-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of 1-Bromo-2,4-difluoro-3-methoxybenzene, a halogenated aromatic ether. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory practices.

Immediate Safety Briefing: Understanding the Risks

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can lead to significant eye damage if splashed into the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[1][2][3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][3]

Given these potential hazards, a stringent adherence to personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.

Eye and Face Protection:
  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4]

  • Splash Hazard: When there is a potential for splashing, a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Impervious Clothing: For larger quantities or procedures with a higher risk of exposure, impervious clothing should be worn.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Hand Protection:

The choice of glove material is crucial, as no single glove type protects against all chemicals. For halogenated aromatic hydrocarbons, consider the following:

Glove MaterialSuitability for Halogenated AromaticsKey Considerations
Viton® Excellent Good for chlorinated and aromatic solvents.[5][6]
Norfoil™ (Silver Shield®) Excellent Good for most hazardous chemicals, but can be cumbersome.[5][6]
Nitrile Rubber Fair to Poor Suitable for incidental contact only. Poor for extended contact with aromatic and halogenated hydrocarbons.[5][7]
Neoprene Poor Not recommended for halogenated and aromatic hydrocarbons.[5][6]
Butyl Rubber Poor Not recommended for halogenated and aromatic hydrocarbons.[5][6]

Operational Directive: For handling this compound, it is recommended to use Viton® or Norfoil™ (Silver Shield®) gloves. If these are not available, double-gloving with a heavier weight nitrile glove over a standard nitrile glove can provide a temporary, increased level of protection for short-duration tasks. Always inspect gloves for any signs of degradation or puncture before use.

Respiratory Protection:

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient or in the case of a spill, respiratory protection is necessary.

  • Recommended Respirator: A full-face respirator equipped with an organic vapor cartridge is the appropriate choice.[4] 3M 6000 or 7000 series respirators with 6001 organic vapor cartridges are a suitable option.[9][10][11]

Procedural Workflow for Safe Handling

The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Select & Inspect Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification & Function prep_ppe->prep_hood handle_don Don PPE Correctly prep_hood->handle_don Proceed to Handling handle_weigh Weigh/Dispense in Fume Hood handle_don->handle_weigh handle_reaction Conduct Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware in Hood handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Halogenated Aromatics

Step-by-Step Protocols

Donning PPE:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves (Optional): If double-gloving, don the first pair of nitrile gloves.

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the primary chemical-resistant gloves (Viton® or Norfoil™).

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield/Respirator: If required, don a face shield or a full-face respirator.

Doffing PPE:
  • Gloves: Remove the outer gloves first, peeling them off without touching the outside surface with bare skin. If wearing inner gloves, remove them next.

  • Face Shield/Respirator: Remove the face shield or respirator.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it.

  • Goggles: Remove safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: Evacuate the area. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[13] Do not mix with non-halogenated waste.[8][14]

  • Waste Container: Use a designated, clearly labeled hazardous waste container for halogenated organics.[13][14] The label should include "Hazardous Waste" and the full chemical name.

  • Collection: Collect all waste, including rinsate from cleaning glassware, in the designated container.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed EHS provider.[8]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.